molecular formula C45H50N5O8P B12410213 DMTr-TNA-C(Bz)-amidite

DMTr-TNA-C(Bz)-amidite

カタログ番号: B12410213
分子量: 819.9 g/mol
InChIキー: URCWUOWKRJMYKD-PKEKMKFOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DMTr-TNA-C(Bz)-amidite is a useful research compound. Its molecular formula is C45H50N5O8P and its molecular weight is 819.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C45H50N5O8P

分子量

819.9 g/mol

IUPAC名

N-[1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C45H50N5O8P/c1-31(2)50(32(3)4)59(56-29-13-27-46)58-41-39(30-55-43(41)49-28-26-40(48-44(49)52)47-42(51)33-14-9-7-10-15-33)57-45(34-16-11-8-12-17-34,35-18-22-37(53-5)23-19-35)36-20-24-38(54-6)25-21-36/h7-12,14-26,28,31-32,39,41,43H,13,29-30H2,1-6H3,(H,47,48,51,52)/t39-,41?,43+,59?/m0/s1

InChIキー

URCWUOWKRJMYKD-PKEKMKFOSA-N

異性体SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](CO[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

正規SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

製品の起源

United States

Foundational & Exploratory

Unveiling DMTr-TNA-C(Bz)-amidite: A Technical Guide for Advanced Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DMTr-TNA-C(Bz)-amidite, a crucial building block for the synthesis of Threose Nucleic Acid (TNA) oligonucleotides. TNA, a synthetic xeno-nucleic acid (XNA) with a simplified threose sugar backbone, is gaining significant attention in the fields of synthetic biology, diagnostics, and therapeutics due to its unique biochemical properties, including high stability and the ability to form stable duplexes with both DNA and RNA. This document serves as a core resource, detailing the chemical properties, synthesis protocols, and applications of this compound.

Core Concepts: Understanding this compound

This compound is a phosphoramidite (B1245037) monomer used in the automated solid-phase synthesis of TNA oligonucleotides.[1][2] Its structure is composed of four key components:

  • Threose Sugar Backbone: The defining feature of TNA, the α-L-threofuranosyl sugar, imparts remarkable enzymatic stability to the resulting oligonucleotide.[3]

  • Cytosine Base with Benzoyl Protection (C(Bz)): The cytosine nucleobase is protected with a benzoyl (Bz) group to prevent unwanted side reactions during the oligonucleotide synthesis process.[4]

  • Dimethoxytrityl (DMTr) Group: A bulky protecting group attached to the 5'-hydroxyl of the threose sugar. It is removed at the beginning of each coupling cycle in the synthesis process.[4]

  • Phosphoramidite Group: The reactive phosphite (B83602) triester moiety that enables the stepwise addition of the monomer to the growing oligonucleotide chain.[2]

The precise chemical structure of this compound is N-[1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide.[5]

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1. Proper handling and storage are critical to maintain its integrity and ensure high coupling efficiencies during synthesis.

PropertyValueReference
Chemical Formula C45H50N5O8P[6]
Molecular Weight 819.88 g/mol [6]
CAS Number 325683-96-3[6]
Appearance White to off-white solid[7][8]
Purity Typically ≥98%[7][8]
Storage Conditions Store at -20°C under an inert atmosphere (e.g., Argon)[9]
Solubility Soluble in anhydrous acetonitrile (B52724)

Stability: Phosphoramidites are sensitive to moisture and oxidation. It is crucial to handle this compound under anhydrous conditions to prevent hydrolysis and degradation, which can lead to lower coupling efficiencies and the introduction of impurities in the final oligonucleotide product.[8] Studies on analogous phosphoramidites have shown that stability in solution decreases over time, with degradation pathways involving hydrolysis and other side reactions.[10]

Performance in Oligonucleotide Synthesis

The performance of this compound in solid-phase oligonucleotide synthesis is primarily evaluated by its coupling efficiency. High coupling efficiency is essential for the synthesis of long and pure oligonucleotides.

ParameterTypical ValueNotes
Coupling Efficiency >98%Can be influenced by factors such as reagent purity, water content, and coupling time.

Experimental Protocols

Synthesis of TNA Phosphoramidite Monomers

The synthesis of this compound and other TNA phosphoramidites is a multi-step process that typically starts from a readily available chiral precursor like L-ascorbic acid.[1][2] The general synthetic scheme involves the formation of the protected threofuranosyl sugar, followed by glycosylation to introduce the protected nucleobase, and finally, phosphitylation to introduce the reactive phosphoramidite moiety.[1][2]

Automated Solid-Phase Synthesis of TNA Oligonucleotides

The incorporation of this compound into a growing oligonucleotide chain follows the standard phosphoramidite cycle on an automated DNA/RNA synthesizer. The key steps are outlined below.

Materials and Reagents:

  • This compound

  • Other required TNA or DNA phosphoramidites

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI))

  • Capping solution A (e.g., acetic anhydride/lutidine/THF)

  • Capping solution B (e.g., N-methylimidazole/THF)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)

Protocol:

  • Preparation: Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the reagent bottles on the synthesizer.

  • Synthesis Cycle: The automated synthesis proceeds through a series of repeated cycles, one for each monomer addition.

    • Step 1: Deblocking (Detritylation): The DMTr protecting group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution. The released trityl cation is orange-red, and its absorbance can be measured to monitor the coupling efficiency of the previous cycle.

    • Step 2: Coupling: The this compound is activated by the activator solution and then delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in the final product.

    • Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases (including the benzoyl group on cytosine) and the phosphate backbone are removed by incubation with the cleavage and deprotection solution at an elevated temperature.

  • Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).

Visualizing the Process and Application

Workflow of Solid-Phase TNA Oligonucleotide Synthesis

The cyclical nature of phosphoramidite-based oligonucleotide synthesis can be effectively visualized as a workflow.

G cluster_synthesis_cycle Automated Synthesis Cycle Deblocking Deblocking (DMTr Removal) Coupling Coupling (Monomer Addition) Deblocking->Coupling Free 5'-OH Capping Capping (Terminate Failures) Coupling->Capping Chain Elongation Oxidation Oxidation (Phosphite to Phosphate) Capping->Oxidation Block Unreacted Chains Oxidation->Deblocking Stable Linkage End Cleavage & Deprotection Oxidation->End Final Cycle Complete Start Start: CPG Support with First Nucleoside Start->Deblocking Purification Purification End->Purification FinalProduct Pure TNA Oligonucleotide Purification->FinalProduct

Solid-phase synthesis workflow for TNA oligonucleotides.
Mechanism of Gene Silencing by TNA Antisense Oligonucleotides

TNA oligonucleotides synthesized using this compound can be designed as antisense agents to modulate gene expression. The following diagram illustrates the proposed mechanism of action.

G cluster_cell Target Cell TNA_ASO TNA Antisense Oligonucleotide mRNA Target mRNA TNA_ASO->mRNA Hybridization RNase_H RNase H TNA_ASO->RNase_H Recruitment Ribosome Ribosome mRNA->Ribosome Translation mRNA->RNase_H Recruitment Protein Target Protein (Synthesis Blocked) Ribosome->Protein Blocked Degraded_mRNA Degraded mRNA RNase_H->Degraded_mRNA Cleavage

Mechanism of gene silencing by TNA antisense oligonucleotides.

Applications in Research and Drug Development

The unique properties of TNA make it a promising candidate for various applications:

  • Antisense Therapeutics: TNA's high resistance to nuclease degradation makes it an attractive platform for the development of antisense drugs with improved stability and potentially longer-lasting effects.[3]

  • Diagnostics: TNA-based probes can be used for the detection of specific DNA or RNA sequences in diagnostic assays due to their high binding affinity and specificity.

  • Synthetic Biology and Aptamers: The chemical simplicity and stability of TNA make it a valuable tool for the construction of artificial genetic systems and the development of novel aptamers for therapeutic and diagnostic purposes.

Conclusion

This compound is a fundamental reagent for the synthesis of TNA oligonucleotides, a class of molecules with significant potential in biotechnology and medicine. This guide provides a comprehensive technical overview for researchers and developers working with this advanced building block. A thorough understanding of its properties, handling requirements, and role in oligonucleotide synthesis is crucial for the successful development of novel TNA-based applications.

References

DMTr-TNA-C(Bz)-amidite chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 5'-O-Dimethoxytrityl-α-L-threofuranosyl-N4-benzoylcytosine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite, commonly referred to as DMTr-TNA-C(Bz)-amidite. This key building block is instrumental in the synthesis of Threose Nucleic Acid (TNA), a promising xeno-nucleic acid (XNA) with significant potential in therapeutic and diagnostic applications.

Chemical Structure and Properties

This compound is a chemically modified nucleoside phosphoramidite (B1245037) designed for incorporation into synthetic oligonucleotides. Its structure is characterized by three key features: an α-L-threofuranosyl sugar backbone, a benzoyl-protected cytosine base, and a 5'-O-dimethoxytrityl (DMTr) group for selective synthesis.

The core structure of TNA is distinguished by its four-carbon threose sugar, which forms a 2',3'-phosphodiester linkage, in contrast to the 3',5'-linkage found in DNA and RNA. This structural alteration imparts unique properties to TNA oligonucleotides, including exceptional resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C45H50N5O8P[1]
Molecular Weight 819.9 g/mol [1]
CAS Number 325683-96-3[1]
Appearance White or off-white solid[1]
Purity ≥ 98%[1]
Storage -20°C for long-term storage[2]
Solubility Soluble in acetonitrile, dichloromethane (B109758)[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a suitable sugar precursor, such as L-ascorbic acid, to form the threofuranosyl ring. This is followed by glycosylation to attach the protected cytosine base and subsequent protection and phosphitylation steps. While a precise, publicly available protocol for this specific amidite is not detailed in a single source, a representative synthesis can be constructed based on established methods for TNA phosphoramidites.[4][5]

Experimental Protocol: Representative Synthesis

This protocol is a composite based on similar syntheses and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Protected α-L-threofuranosyl Nucleoside

  • Preparation of the Threose Sugar: The threofuranosyl sugar is synthesized from a commercially available starting material like calcium-L-threonate through a series of reactions to form a suitably protected intermediate.

  • Glycosylation: The protected threose sugar is coupled with N4-benzoylcytosine using a Vorbrüggen glycosylation reaction to form the nucleoside.

  • Selective Protection: The 5'-hydroxyl group of the threofuranosyl nucleoside is selectively protected with a dimethoxytrityl (DMTr) group.

Step 2: Phosphitylation

  • Reaction Setup: The 5'-O-DMTr-protected threofuranosyl-N4-benzoylcytosine is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

  • Phosphitylating Agent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added to the solution in the presence of a mild base, such as N,N-diisopropylethylamine (DIPEA).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using silica (B1680970) gel column chromatography to yield the final this compound.

Characterization:

The final product is characterized by:

  • ³¹P NMR: To confirm the presence of the phosphoramidite group, which typically shows two diastereomeric peaks around 150 ppm.[6]

  • ¹H and ¹³C NMR: To verify the overall structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[6]

Solid-Phase Synthesis of TNA Oligonucleotides

This compound is a crucial reagent for the automated solid-phase synthesis of TNA oligonucleotides. The synthesis cycle follows a well-established four-step process.[7][8]

Experimental Protocol: TNA Oligonucleotide Synthesis

  • Deblocking (Detritylation): The synthesis begins with the removal of the acid-labile DMTr group from the 5'-hydroxyl of the solid-support-bound nucleoside using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[7]

  • Coupling: The this compound, activated by an activator like 5-ethylthio-1H-tetrazole (ETT), is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[3] The coupling efficiency of this step is critical for the yield of the full-length oligonucleotide.[9]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.[7]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.[3]

This four-step cycle is repeated for each subsequent monomer until the desired TNA oligonucleotide sequence is assembled. Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups are removed.

Quantitative Data: Coupling Efficiency

The coupling efficiency is a critical parameter in oligonucleotide synthesis. While specific data for this compound is not extensively published, typical coupling efficiencies for high-quality phosphoramidites are expected to be above 99%.[10] A comparative framework for evaluating the coupling efficiency of phosphoramidites from different suppliers involves synthesizing a test oligonucleotide and monitoring the release of the DMTr cation at each cycle.[10]

SupplierLot NumberAverage Stepwise Coupling Efficiency (%)Final Trityl Yield (relative to first)Purity by HPLC (%)
Supplier AXXXXX99.281.9%85
Supplier BYYYYY99.586.1%90
Supplier CZZZZZ98.875.4%78

This table is an example for illustrative purposes based on a comparative framework and does not represent actual data for this compound.[10]

Properties and Applications of TNA Oligonucleotides

TNA oligonucleotides synthesized using this compound exhibit several advantageous properties that make them attractive for therapeutic and diagnostic applications.

Key Properties:

  • Nuclease Resistance: The 2',3'-phosphodiester linkage and the threose sugar backbone confer remarkable resistance to degradation by cellular nucleases, leading to a longer biological half-life compared to natural DNA and RNA.[11][12]

  • Duplex Stability: TNA can form stable Watson-Crick base pairs with complementary DNA and RNA strands, enabling it to act as an effective antisense or antigene agent.[13]

  • Biological Stability: TNA has been shown to be stable in human serum and against snake venom phosphodiesterase.[12]

Applications in Drug Development and Research:

  • Antisense Therapeutics: TNA oligonucleotides can be designed to bind to specific messenger RNA (mRNA) targets, leading to the downregulation of disease-causing proteins. This approach is being explored for various diseases, including cancer and genetic disorders.[14][15][16]

  • Aptamers: The high stability and specific binding properties of TNA make it a suitable candidate for the development of aptamers, which are structured oligonucleotides that can bind to specific molecular targets with high affinity and specificity.

  • Diagnostics: The ability of TNA to hybridize with natural nucleic acids makes it a valuable tool for the development of diagnostic probes with enhanced stability.

Signaling Pathways and Experimental Workflows

As a synthetic building block, this compound is not directly involved in biological signaling pathways. However, the TNA oligonucleotides synthesized from it can be designed to modulate specific signaling pathways implicated in disease. For example, an antisense TNA oligonucleotide could target the mRNA of a key protein in a cancer cell's proliferation pathway, thereby inhibiting tumor growth.[17][18]

Diagrams of Key Processes:

G cluster_synthesis Synthesis of this compound L-Ascorbic_Acid L-Ascorbic Acid (Starting Material) Protected_Threose Protected Threose Sugar L-Ascorbic_Acid->Protected_Threose Multi-step synthesis Glycosylation Glycosylation with N4-Benzoylcytosine Protected_Threose->Glycosylation Protected_Nucleoside Protected TNA Nucleoside Glycosylation->Protected_Nucleoside DMTr_Protection 5'-O-DMTr Protection Protected_Nucleoside->DMTr_Protection DMTr_Nucleoside 5'-O-DMTr-TNA-C(Bz) DMTr_Protection->DMTr_Nucleoside Phosphitylation Phosphitylation DMTr_Nucleoside->Phosphitylation Final_Product This compound Phosphitylation->Final_Product

Caption: Synthetic pathway for this compound.

G cluster_oligo_synthesis Solid-Phase TNA Oligonucleotide Synthesis Cycle Start Start Cycle (Solid Support) Deblocking 1. Deblocking (DMTr Removal) Start->Deblocking Coupling 2. Coupling (Amidite Addition) Deblocking->Coupling Capping 3. Capping (Unreacted Ends) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Elongated_Chain Elongated TNA Chain Oxidation->Elongated_Chain Elongated_Chain->Deblocking Next Cycle

Caption: The four-step cycle of TNA oligonucleotide synthesis.

G cluster_antisense Antisense Mechanism of TNA Oligonucleotide TNA_Oligo TNA Antisense Oligonucleotide Hybridization Hybridization (Duplex Formation) TNA_Oligo->Hybridization Target_mRNA Target mRNA in Cell Target_mRNA->Hybridization Translation_Block Blockage of Translation Hybridization->Translation_Block RNaseH_Cleavage RNase H-mediated Cleavage Hybridization->RNaseH_Cleavage Protein_Downregulation Downregulation of Target Protein Translation_Block->Protein_Downregulation RNaseH_Cleavage->Protein_Downregulation

Caption: TNA-mediated antisense mechanism of action.

References

The Gatekeeper of TNA Synthesis: A Technical Guide to the Role of the DMTr Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the burgeoning field of synthetic genetics and nucleic acid therapeutics, threose nucleic acid (TNA) has emerged as a compelling analog to DNA and RNA, distinguished by its simpler threose sugar backbone. Its resistance to nucleases and ability to form stable duplexes with both DNA and RNA make it a promising candidate for various biomedical applications. The chemical synthesis of TNA oligonucleotides, however, is a meticulous process heavily reliant on the strategic use of protecting groups. Among these, the 4,4'-dimethoxytrityl (DMTr) group plays a pivotal, multifaceted role, acting as a temporary guardian for the 3'-hydroxyl group of the TNA monomer throughout the synthesis process. This technical guide provides an in-depth exploration of the function of the DMTr protecting group in TNA synthesis, detailing experimental protocols, presenting quantitative data, and illustrating the intricate workflows involved.

The Core Function of the DMTr Group in TNA Synthesis

The solid-phase synthesis of TNA oligonucleotides, analogous to that of DNA and RNA, proceeds in a 3' to 5' direction. This methodical, stepwise addition of monomers necessitates the protection of reactive functional groups to prevent unwanted side reactions. The DMTr group is a bulky, acid-labile protecting group selectively attached to the 3'-hydroxyl group of the threose nucleoside. Its primary roles are:

  • Preventing Self-Polymerization: By blocking the reactive 3'-hydroxyl group, the DMTr group ensures that the TNA phosphoramidite (B1245037) monomer can only react through its phosphoramidite moiety at the 2'-position with the free 3'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[1]

  • Facilitating Purification: The significant hydrophobicity imparted by the DMTr group is exploited in a crucial purification step. "DMTr-on" reverse-phase high-performance liquid chromatography (RP-HPLC) effectively separates the full-length, DMTr-bearing oligonucleotide from shorter, "failure" sequences that lack the DMTr group.[2][3]

  • Monitoring Synthesis Efficiency: The cleavage of the DMTr group with an acid releases the dimethoxytrityl cation, which has a characteristic orange color and a strong absorbance at around 495-510 nm.[4][5] Spectrophotometric measurement of this cation at each detritylation step provides a real-time quantitative assessment of the coupling efficiency of the preceding cycle.[4]

Synthesis of DMTr-Protected TNA Phosphoramidite Monomers

The journey of a TNA oligonucleotide begins with the synthesis of its constituent monomers. This multi-step process involves the preparation of a protected threofuranosyl sugar, glycosylation to introduce the nucleobase, and finally, the strategic addition of the DMTr group and the phosphoramidite moiety.[6][7][8]

Experimental Protocol: General Scheme for DMTr Protection of a TNA Nucleoside

The following is a generalized protocol for the introduction of the DMTr group onto the 3'-hydroxyl of a TNA nucleoside, based on established methodologies.[9]

  • Dissolution: The TNA nucleoside is dissolved in a suitable anhydrous solvent, typically pyridine (B92270) or a mixture of dichloromethane (B109758) and pyridine.

  • Addition of DMTr-Cl: 4,4'-Dimethoxytrityl chloride (DMTr-Cl) is added to the solution in a slight molar excess (e.g., 1.1 to 1.5 equivalents). The reaction is often performed in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) and a base like triethylamine (B128534) or collidine.[9]

  • Reaction Monitoring: The reaction is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen) and monitored by thin-layer chromatography (TLC) until completion.

  • Quenching: The reaction is quenched by the addition of methanol.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving extraction with an organic solvent like ethyl acetate (B1210297) or dichloromethane, followed by washing with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure 3'-O-DMTr-protected TNA nucleoside.

The subsequent phosphitylation at the 2'-hydroxyl position is carried out using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a weak base such as N,N-diisopropylethylamine (DIPEA) to furnish the final DMTr-TNA phosphoramidite monomer.[9]

Solid-Phase TNA Oligonucleotide Synthesis: The DMTr Cycle

The assembly of the TNA oligonucleotide on a solid support follows a cyclical four-step process for each monomer addition, where the DMTr group is sequentially removed and added.[5][10]

Experimental Protocol: Single Cycle of TNA Monomer Addition
  • Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMTr group from the nucleotide attached to the solid support. This is achieved by treating the support with a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous, non-polar solvent like dichloromethane (DCM).[4][11] The liberated DMTr cation is washed away, and its absorbance can be measured to determine the coupling yield of the previous step.

  • Coupling: The next DMTr-protected TNA phosphoramidite monomer, pre-activated with a catalyst such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile, is added to the column.[12] The activated phosphoramidite reacts with the now-free 3'-hydroxyl group of the support-bound nucleotide, forming a phosphite (B83602) triester linkage.

  • Capping: To prevent the elongation of any unreacted 3'-hydroxyl groups in subsequent cycles (which would result in n-1 failure sequences), a capping step is performed. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole, which acetylates the unreacted hydroxyls, rendering them inert.[10]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[10] This completes the cycle, and the process is repeated until the desired TNA sequence is assembled.

TNA_Synthesis_Cycle cluster_support Solid Support start Growing TNA Chain (DMTr-on) detritylation 1. Detritylation start->detritylation coupling 2. Coupling detritylation->coupling Free 3'-OH capping 3. Capping coupling->capping oxidation 4. Oxidation capping->oxidation oxidation->start Elongated TNA Chain (DMTr-on) reagents1 3% TCA or DCA in DCM reagents1->detritylation reagents2 DMTr-TNA Phosphoramidite + Activator (ETT/DCI) reagents2->coupling reagents3 Acetic Anhydride + N-Methylimidazole reagents3->capping reagents4 Iodine Solution reagents4->oxidation

Quantitative Data on DMTr in TNA Synthesis

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length product. The following tables summarize available quantitative data related to the synthesis and use of DMTr-protected TNA monomers.

Table 1: Yields for the Synthesis of a DMTr-Protected Guanosine (B1672433) TNA Monomer [9]

StepProductYield
DMTr protection of the 3'-OH group3'-O-DMTr-protected guanosine TNA nucleoside61%
Phosphitylation of the 2'-OH group3'-O-DMTr-2'-phosphoramidite guanosine TNA monomer47%

Table 2: Coupling Efficiency of Guanosine TNA Phosphoramidites [9]

Guanosine TNA Phosphoramidite Protecting GroupCoupling Efficiency
Acetyl protected (less bulky)Higher
DPC and acetyl protected (more bulky)Lower

Note: A direct numerical comparison was not provided in the source, but the less bulky protecting group was reported to have higher coupling efficiency.

Post-Synthesis Cleavage, Deprotection, and Purification

Once the TNA sequence is fully assembled, it must be cleaved from the solid support, and all remaining protecting groups, including the final 3'-DMTr group, must be removed.

Experimental Protocol: Cleavage and Deprotection
  • Cleavage from Support and Base Deprotection: The solid support is treated with a basic solution, typically concentrated aqueous ammonium (B1175870) hydroxide, often mixed with methylamine (B109427) (AMA). This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases.[9] The deprotection is usually carried out at an elevated temperature (e.g., 55°C) for several hours.

  • Final DMTr Removal (if "DMTr-on" purification was performed): After purification, the final 3'-DMTr group is removed by treatment with a mild acid. A common method is to dissolve the dried, purified oligonucleotide in 80% aqueous acetic acid and incubate at room temperature for about 20-30 minutes.[8] The reaction is then quenched, and the detritylated TNA is isolated by ethanol (B145695) precipitation.

Experimental Protocol: DMTr-on HPLC Purification
  • Crude Product Preparation: After cleavage and deprotection of the base protecting groups (but with the final 3'-DMTr group intact), the crude oligonucleotide solution is concentrated.

  • RP-HPLC: The "DMTr-on" oligonucleotide is purified by reverse-phase HPLC. The hydrophobic DMTr group causes the full-length product to be retained longer on the C18 column compared to the more hydrophilic "failure" sequences.[2]

  • Fraction Collection: The peak corresponding to the DMTr-on TNA is collected.

  • Detritylation and Desalting: The collected fraction is then treated with acid to remove the DMTr group, followed by a desalting step (e.g., gel filtration or ethanol precipitation) to yield the final, pure TNA oligonucleotide.[2][8]

Purification_Workflow cluster_synthesis Post-Synthesis cluster_purification Purification cluster_final Final Product cleavage Cleavage from Support & Base Deprotection hplc DMTr-on RP-HPLC cleavage->hplc Crude DMTr-on TNA detritylation Final Detritylation hplc->detritylation Purified DMTr-on TNA desalting Desalting detritylation->desalting pure_tna Pure TNA Oligonucleotide desalting->pure_tna

Conclusion

The 4,4'-dimethoxytrityl protecting group is an indispensable tool in the chemical synthesis of threose nucleic acids. Its strategic application enables the highly controlled, stepwise assembly of TNA oligonucleotides and is fundamental to achieving high-purity final products through "DMTr-on" purification strategies. A thorough understanding of the chemistry and protocols associated with the DMTr group is essential for researchers and developers aiming to harness the therapeutic and diagnostic potential of TNA. As the demand for synthetic nucleic acids continues to grow, the optimization of protection and deprotection strategies, including those involving the venerable DMTr group, will remain a key area of research and development.

References

Benzoyl (Bz) Protecting Group for Cytosine in Threose Nucleic Acid (TNA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue with a four-carbon threose sugar backbone, which sets it apart from the five-carbon ribose and deoxyribose sugars of RNA and DNA, respectively. This structural difference confers remarkable resistance to nuclease degradation, making TNA a promising candidate for various therapeutic and diagnostic applications. The synthesis of high-quality TNA oligonucleotides relies on the robust and efficient protection of the exocyclic amine of cytosine to prevent side reactions during automated solid-phase synthesis. The benzoyl (Bz) group is a commonly employed protecting group for this purpose. This technical guide provides an in-depth overview of the use of the benzoyl group for cytosine protection in TNA synthesis, covering monomer preparation, solid-phase oligonucleotide synthesis, and deprotection protocols.

Core Concepts: The Role of the Benzoyl Protecting Group

The primary function of the benzoyl group is to mask the reactive exocyclic amine of cytosine during the phosphoramidite-based solid-phase synthesis of TNA oligonucleotides. This protection is crucial to prevent unwanted side reactions at the N4 position of cytosine during the coupling, capping, and oxidation steps of the synthesis cycle. The benzoyl group is favored for its stability under the conditions of oligonucleotide synthesis and its clean removal during the final deprotection step.

An orthogonal protection strategy is fundamental to successful oligonucleotide synthesis. This means that the protecting groups for the nucleobase (e.g., benzoyl), the 5'-hydroxyl (typically dimethoxytrityl, DMT), and the phosphate (B84403) group (typically β-cyanoethyl) can be removed under distinct conditions without affecting each other. The benzoyl group's lability to basic conditions, while the DMT group is acid-labile, forms the basis of this orthogonal approach.

Experimental Protocols

The following sections detail the experimental procedures for the preparation of N4-benzoyl-protected α-L-threofuranosylcytosine phosphoramidite (B1245037) and its use in TNA oligonucleotide synthesis, based on established methodologies.[1][2]

I. Synthesis of N4-Benzoyl-α-L-threofuranosylcytosine Monomer

The synthesis of the benzoyl-protected TNA cytosine monomer is a critical first step. A general procedure involves the selective benzoylation of the exocyclic amine of the threofuranosylcytosine nucleoside.

Materials:

Procedure:

  • Silylation: The α-L-threofuranosylcytosine is first per-silylated to protect the hydroxyl groups of the sugar. This is typically achieved by reacting the nucleoside with an excess of a silylating agent like trimethylsilyl chloride (TMSCl) in anhydrous pyridine.

  • Benzoylation: To the silylated nucleoside solution, benzoyl chloride is added, which selectively reacts with the exocyclic amine of cytosine. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Desilylation: The silyl (B83357) protecting groups are then removed from the sugar hydroxyls by treatment with a mild base, such as ammonium hydroxide in methanol.

  • Purification: The resulting N4-benzoyl-α-L-threofuranosylcytosine is purified by silica gel column chromatography to yield the desired product.

II. Preparation of 3'-O-DMT-N4-benzoyl-α-L-threofuranosylcytosine-2'-CE-Phosphoramidite

The purified monomer is then converted into a phosphoramidite building block for use in automated solid-phase synthesis.

Materials:

  • N4-benzoyl-α-L-threofuranosylcytosine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine (anhydrous)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Tritylation: The 5'-hydroxyl group of the N4-benzoyl-α-L-threofuranosylcytosine is protected with a dimethoxytrityl (DMT) group by reacting it with DMT-Cl in anhydrous pyridine. The reaction progress is monitored by TLC.

  • Phosphitylation: The 3'-hydroxyl group of the DMT-protected nucleoside is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like DIPEA in anhydrous DCM or acetonitrile.

  • Work-up and Purification: The reaction mixture is quenched and worked up using an aqueous extraction with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by silica gel chromatography to give the final 3'-O-DMT-N4-benzoyl-α-L-threofuranosylcytosine-2'-CE-phosphoramidite.

III. Solid-Phase Synthesis of TNA Oligonucleotides

The synthesized phosphoramidite is used in a standard automated DNA/RNA synthesizer to assemble the TNA oligonucleotide on a solid support (e.g., controlled pore glass, CPG). The synthesis cycle consists of four main steps:

  • Detritylation: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in DCM).

  • Coupling: The Bz-protected cytosine TNA phosphoramidite is activated (e.g., with 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing TNA chain.

  • Capping: Any unreacted 5'-hydroxyl groups are capped (e.g., with acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage (e.g., with an iodine solution).

This cycle is repeated for each nucleotide in the desired sequence.

IV. Deprotection and Purification of TNA Oligonucleotides

After the synthesis is complete, the TNA oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Materials:

Procedure:

  • Cleavage and Base Deprotection: The solid support is treated with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours. This step cleaves the oligonucleotide from the support and removes the benzoyl protecting groups from the cytosine bases, as well as the cyanoethyl protecting groups from the phosphate backbone. Alternatively, a faster deprotection can be achieved using an AMA solution.

  • Purification: The crude TNA oligonucleotide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC). If the synthesis was performed with the final DMT group on (DMT-on), this allows for efficient purification, after which the DMT group is removed by treatment with a mild acid.

Quantitative Data

While specific quantitative data for the coupling efficiency of 3'-O-DMT-N4-benzoyl-α-L-threofuranosylcytosine-2'-CE-phosphoramidite in TNA synthesis is not extensively published in comparative tables, typical coupling efficiencies for phosphoramidite chemistry in automated synthesis are generally high, often exceeding 98-99% under optimized conditions. The deprotection kinetics of the benzoyl group from TNA cytosine are expected to be similar to those observed in DNA and RNA, although specific comparative studies on TNA are limited.

ParameterTypical Value/ConditionNotes
Coupling Efficiency >98%Dependent on synthesizer, reagents, and coupling time.
Deprotection (NH4OH) 55°C, 8-12 hoursStandard condition for complete removal of benzoyl groups.
Deprotection (AMA) 65°C, 10-15 minutesFaster deprotection, but may require acetyl-protected cytosine in some contexts to avoid side reactions.[3][4]

Visualizations

Logical Workflow for TNA Oligonucleotide Synthesis

The following diagram illustrates the overall workflow for the synthesis of a TNA oligonucleotide containing a benzoyl-protected cytosine.

TNA_Synthesis_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Solid_Phase_Synthesis Solid-Phase Synthesis cluster_Post_Synthesis Post-Synthesis Processing TNA_C α-L-threofuranosyl- cytosine Bz_TNA_C N4-Benzoyl-α-L- threofuranosylcytosine TNA_C->Bz_TNA_C Benzoylation DMT_Bz_TNA_C 5'-DMT-N4-Benzoyl-α-L- threofuranosylcytosine Bz_TNA_C->DMT_Bz_TNA_C Tritylation Phosphoramidite Bz-Cytosine TNA Phosphoramidite DMT_Bz_TNA_C->Phosphoramidite Phosphitylation Start Solid Support (e.g., CPG) Cycle Synthesis Cycle (n times) Start->Cycle Initiation Cycle->Cycle Protected_Oligo Protected TNA Oligonucleotide on Support Cycle->Protected_Oligo Deprotection Cleavage & Deprotection (NH4OH or AMA) Protected_Oligo->Deprotection Purification HPLC Purification Deprotection->Purification Final_Product Purified TNA Oligonucleotide Purification->Final_Product

Overall workflow for TNA oligonucleotide synthesis.
Solid-Phase Synthesis Cycle

The iterative four-step cycle of solid-phase TNA synthesis is detailed below.

Solid_Phase_Cycle Detritylation 1. Detritylation (Acidic wash to remove DMT) Coupling 2. Coupling (Activated Bz-C-TNA phosphoramidite added) Detritylation->Coupling Capping 3. Capping (Unreacted 5'-OH groups blocked) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Detritylation Next Cycle

The four-step cycle of solid-phase TNA synthesis.

Conclusion

The benzoyl protecting group is a reliable and effective choice for the protection of the exocyclic amine of cytosine in the synthesis of threose nucleic acid oligonucleotides. Its stability during the solid-phase synthesis cycle and its clean removal under standard basic deprotection conditions make it a valuable tool for researchers developing TNA-based technologies. The protocols outlined in this guide, derived from established methodologies, provide a framework for the successful synthesis of TNA oligonucleotides containing benzoyl-protected cytosine. Further optimization of coupling times and deprotection conditions for specific sequences and synthesizer platforms may be beneficial to maximize yield and purity.

References

A Technical Deep Dive: Unraveling the TNA Backbone in Contrast to its Natural Counterparts, DNA and RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural and functional differences between Threose Nucleic Acid (TNA) and the canonical Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA). TNA, a synthetic xeno-nucleic acid (XNA), presents a fascinating alternative to natural genetic polymers, offering unique properties relevant to the fields of synthetic biology, aptamer development, and therapeutics. This document provides a comprehensive comparison of their backbone structures, detailed experimental protocols for TNA synthesis and analysis, and visual representations of key processes.

The Architectural Blueprint: A Comparative Analysis of TNA, DNA, and RNA Backbones

The fundamental distinction between TNA, DNA, and RNA lies in the architecture of their sugar-phosphate backbones. These differences, while seemingly subtle, have profound implications for their helical structure, stability, and biological function.

At the heart of this divergence is the sugar moiety. DNA and RNA are built upon five-carbon pentose (B10789219) sugars: 2'-deoxyribose in DNA and ribose in RNA. In stark contrast, TNA utilizes a four-carbon tetrose sugar, specifically α-L-threofuranose. This seemingly minor alteration of a single carbon atom shortens the repeating unit of the TNA backbone.[1]

Furthermore, the phosphodiester linkage, the covalent bond that connects successive nucleotides, is fundamentally different in TNA. In DNA and RNA, this bond connects the 3' carbon of one sugar to the 5' carbon of the next. TNA, however, features a 2' to 3' phosphodiester linkage.[2] This unique connectivity, coupled with the threose sugar, imparts a remarkable resistance to nuclease digestion, a significant advantage for in vivo applications.[2]

These foundational differences in the backbone dictate the overall helical geometry of the resulting duplexes. While DNA predominantly adopts a B-form helix and RNA an A-form helix under physiological conditions, TNA duplexes and TNA-containing hybrid duplexes consistently favor an A-like helical geometry.[3][4] This preference is attributed to the conformational rigidity of the TNA backbone.[4]

G cluster_DNA DNA Backbone cluster_RNA RNA Backbone cluster_TNA TNA Backbone DNA_Sugar {Deoxyribose (5-Carbon)|- 2'-H} DNA_Linkage {3'-5' Phosphodiester Linkage} DNA_Sugar->DNA_Linkage Forms RNA_Linkage {3'-5' Phosphodiester Linkage} RNA_Sugar {Ribose (5-Carbon)|- 2'-OH} RNA_Sugar->RNA_Linkage Forms TNA_Linkage {2'-3' Phosphodiester Linkage} TNA_Sugar {Threose (4-Carbon)|α-L-threofuranose} TNA_Sugar->TNA_Linkage Forms

Quantitative Data Summary

The structural variations between TNA, DNA, and RNA can be quantified by examining their helical parameters. The following table summarizes key parameters for various duplex forms, providing a basis for direct comparison. TNA's preference for an A-like helical geometry is evident in these values.

ParameterTNA-TNA DuplexTNA-DNA HybridTNA-RNA HybridA-DNAB-DNAA-RNA
Helical Sense Right-handedRight-handedRight-handedRight-handedRight-handedRight-handed
Base Pairs per Turn ~11A-likeA-like1110.511
Helical Rise (Å/bp) ~2.6A-likeA-like2.63.42.6
Helical Twist (°/bp) ~33A-likeA-like32.734.332.7
x-displacement (Å) NegativeNegativeNegative-4.4-0.1-4.4
Inclination (°)
~20A-likeA-like20-620
Major Groove Deep and narrowDeep and narrowDeep and narrowDeep and narrowWideDeep and narrow
Minor Groove Wide and shallowWide and shallowWide and shallowWide and shallowNarrowWide and shallow
Sugar Pucker C4'-exoTNA: C4'-exoTNA: C4'-exoC3'-endoC2'-endoC3'-endo
Intranucleotide P-P Distance (Å) ~5.85[5]A-likeA-like~6.0~7.0~5.9

Experimental Protocols

Solid-Phase Synthesis of TNA Oligonucleotides (Phosphoramidite Chemistry)

The synthesis of TNA oligonucleotides is achieved through automated solid-phase phosphoramidite (B1245037) chemistry, a method analogous to that used for DNA and RNA synthesis.[2]

Methodology:

  • Support Preparation: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

  • DMT Deprotection (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a mild acid, such as trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM), to expose the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The next TNA phosphoramidite monomer, activated by a catalyst like 5-ethylthio-1H-tetrazole (ETT), is added. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.

  • Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, typically a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, such as iodine in a solution of water, pyridine, and tetrahydrofuran.

  • Cycle Repetition: Steps 2-5 are repeated for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed using a basic solution, such as aqueous ammonia.

  • Purification: The final TNA oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

G Start Start with Support-Bound Nucleoside Deblocking 1. Deblocking: Remove 5'-DMT group Start->Deblocking Coupling 2. Coupling: Add activated TNA phosphoramidite Deblocking->Coupling Capping 3. Capping: Block unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation: Stabilize phosphite triester linkage Capping->Oxidation Cycle Repeat for each nucleotide Oxidation->Cycle Cycle->Deblocking Next cycle Cleavage 5. Cleavage & Deprotection: Release from support and remove protecting groups Cycle->Cleavage Synthesis complete Purification 6. Purification: Isolate full-length TNA oligonucleotide Cleavage->Purification End Final TNA Oligonucleotide Purification->End

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of nucleic acids in solution.

Methodology:

  • Sample Preparation: A highly purified and concentrated sample of the TNA-containing duplex is prepared in an appropriate NMR buffer (e.g., phosphate buffer with NaCl) in D₂O or a H₂O/D₂O mixture.

  • Data Acquisition: A series of one- and two-dimensional NMR experiments are performed. Key experiments for nucleic acid structure determination include:

    • 1D ¹H NMR: To assess the overall sample quality and observe imino protons involved in base pairing.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify protons that are coupled through chemical bonds, aiding in the assignment of sugar spin systems.

    • 2D COSY (Correlation Spectroscopy): To identify coupled protons, particularly for determining sugar pucker conformations from J-coupling constants.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples, this experiment helps in assigning nitrogen-attached protons.

    • ¹H-¹³C HSQC: For isotopically labeled samples, this experiment aids in assigning carbon-attached protons.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the nucleic acid sequence.

  • Constraint Generation:

    • Distance Restraints: The intensities of NOE cross-peaks are converted into upper and lower distance bounds between pairs of protons.

    • Torsion Angle Restraints: J-coupling constants are used to determine the dihedral angles of the sugar-phosphate backbone and the sugar pucker conformation.

  • Structure Calculation: The experimental restraints are used as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures that are consistent with the NMR data.

  • Structure Validation: The calculated structures are validated against the experimental data and checked for stereochemical quality.

Structural Analysis by X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

Methodology:

  • Crystallization: High-purity TNA-containing duplexes are screened against a variety of crystallization conditions (precipitants, buffers, salts, and temperature) to obtain well-ordered, single crystals. Vapor diffusion (hanging drop or sitting drop) is a common method.

  • Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The crystal is rotated in the beam, and the diffraction pattern of X-rays is recorded on a detector.

  • Data Processing: The intensities and positions of the diffraction spots are measured and processed to generate a set of unique reflections.

  • Phase Determination: The "phase problem" is solved using methods such as molecular replacement (if a similar structure is known) or experimental phasing techniques (e.g., multi-wavelength anomalous dispersion - MAD, or single-wavelength anomalous dispersion - SAD) using heavy-atom derivatives.

  • Electron Density Map Calculation: An initial electron density map is calculated using the measured structure factor amplitudes and the determined phases.

  • Model Building and Refinement: An atomic model of the TNA duplex is built into the electron density map. The model is then refined against the experimental data to improve the fit and stereochemistry.

  • Structure Validation: The final refined structure is validated for its geometric quality and agreement with the experimental data.

Cellular Interactions and Potential Applications

As TNA is an artificial molecule, it does not participate in endogenous signaling pathways. However, its potential therapeutic applications necessitate an understanding of its interaction with the cellular environment. Like other oligonucleotides, TNA is expected to be taken up by cells primarily through endocytosis.

G Extracellular Extracellular Space (TNA Oligonucleotides) PlasmaMembrane Plasma Membrane Extracellular->PlasmaMembrane Approach Endocytosis Endocytosis PlasmaMembrane->Endocytosis Internalization EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome EndosomalEscape Endosomal Escape LateEndosome->EndosomalEscape Cytoplasm Cytoplasm (Target Engagement) EndosomalEscape->Cytoplasm

The high stability of TNA against nuclease degradation makes it an attractive candidate for the development of therapeutic aptamers and antisense oligonucleotides. Aptamers are structured nucleic acid molecules that can bind to specific targets with high affinity and specificity, acting as therapeutic agents or diagnostic tools. The ability to evolve TNA aptamers through in vitro selection has been demonstrated, opening up new avenues for drug development.

References

Unraveling the Potential of Threose Nucleic Acid (TNA): A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Threose Nucleic Acid (TNA), a synthetic xeno-nucleic acid (XNA) analogue, is emerging as a powerful tool in biotechnology and drug development. Its unique chemical structure, composed of a four-carbon threose sugar backbone with 2',3'-phosphodiester linkages, imparts a range of advantageous physicochemical properties that distinguish it from natural nucleic acids like DNA and RNA. This technical guide provides an in-depth exploration of these properties, complete with quantitative data, detailed experimental protocols, and visual representations to facilitate a comprehensive understanding for researchers and drug development professionals.

Structural Hallmarks of TNA Oligonucleotides

The fundamental difference between TNA and its natural counterparts lies in its sugar-phosphate backbone. The threose sugar in TNA results in a backbone that is one atom shorter than the ribose or deoxyribose backbone of RNA and DNA, respectively.[1][2] This seemingly subtle alteration has profound implications for the molecule's overall structure and function.

TNA oligonucleotides adopt a right-handed, A-like helical geometry, similar to RNA, even when forming duplexes with DNA.[3][4] This structural preference is driven by the conformational rigidity of the threose sugar, which favors a C4'-exo pucker.[4] TNA can form stable, antiparallel Watson-Crick duplexes with itself (TNA:TNA), as well as with complementary DNA (TNA:DNA) and RNA (TNA:RNA) strands.[1][4]

Figure 1: Comparison of TNA and DNA/RNA backbone structures.

Enhanced Stability: A Key Therapeutic Advantage

One of the most compelling features of TNA is its exceptional stability. This robustness stems from its unnatural backbone, which is not recognized by cellular nucleases.

Nuclease Resistance

TNA oligonucleotides are completely resistant to degradation by nucleases, enzymes that readily cleave the phosphodiester bonds in DNA and RNA.[1][5] This inherent resistance makes TNA a highly attractive candidate for in vivo therapeutic applications, as it can persist in biological fluids for extended periods. Studies have shown that TNA remains stable even after prolonged incubation with snake venom phosphodiesterase and in human serum.[5][6] Furthermore, end-capping standard DNA or RNA oligonucleotides with TNA monomers can significantly enhance their resistance to exonuclease digestion.[7]

Nuclease_Resistance cluster_workflow Mechanism of Nuclease Resistance TNA_Oligo TNA Oligonucleotide (Unnatural 2',3'-linkage) Binding Binding Attempt TNA_Oligo->Binding Nuclease Nuclease Enzyme Nuclease->Binding No_Recognition No Recognition of Backbone Structure Binding->No_Recognition Steric Hindrance No_Cleavage No Phosphodiester Bond Cleavage No_Recognition->No_Cleavage

Figure 2: TNA's structural difference prevents nuclease recognition and degradation.
Thermal Stability

The thermal stability of TNA-containing duplexes is a critical parameter for their application in hybridization-based technologies. This stability is typically assessed by measuring the melting temperature (Tm), the temperature at which half of the duplex dissociates. The Tm of TNA duplexes is highly dependent on the sequence, particularly the purine (B94841) content.[3][8]

  • TNA:RNA Duplexes: Generally, TNA forms more stable duplexes with RNA than with DNA.[4][9] This is attributed to the fact that both TNA and RNA prefer an A-form helical geometry, leading to a more favorable conformational fit.

  • TNA:DNA Duplexes: The stability of TNA:DNA duplexes is strongly influenced by the purine content of the TNA strand.[3][8] Duplexes with a high purine content in the TNA strand are more stable, while those with low purine content are less stable than their DNA:DNA counterparts.[3]

Duplex TypeSequence (Palindromic Decamer)Melting Temperature (Tm) (°C)Reference
DNA/TNA5'-GCGTATACGC-3' (DNA) / 3'-CGCATATGCG-5' (TNA)54.8[4]
DNA/DNA5'-GCGTATACGC-3' / 3'-CGCATATGCG-5'55.6[4]
RNA/TNA5'-GCGUAUACGC-3' (RNA) / 3'-CGCAUAUGCG-5' (TNA)58.1[4]
RNA/RNA5'-GCGUAUACGC-3' / 3'-CGCAUAUGCG-5'59.2[4]

Table 1: Thermal Stability of TNA-Containing and Natural Duplexes. Data from UV-detected melting curves.[4]

Duplex TypeΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)Reference
DNA/TNA-43 ± 3--[4]
DNA/DNA-43 ± 3--[4]
RNA/TNA-43 ± 3--[4]
RNA/RNA-43 ± 3--[4]

Table 2: Thermodynamic Parameters of Duplex Formation from Isothermal Titration Calorimetry (ITC). [4]

Binding Affinity and Specificity

TNA oligonucleotides exhibit high affinity and specificity for complementary DNA and RNA targets, a prerequisite for their use as antisense agents, aptamers, or diagnostic probes.[6] The binding affinity is often quantified by the dissociation constant (Kd), with lower values indicating stronger binding.

A TNA aptamer evolved to recognize human thrombin has been shown to have a binding affinity similar to that of a previously evolved RNA aptamer for the same target.[10]

AptamerTargetDissociation Constant (Kd)Reference
TNA AptamerHuman Thrombin~20 nM[10]
RNA AptamerHuman Thrombin~25 nM[10]

Table 3: Binding Affinity of a TNA Aptamer to Human Thrombin.

Cellular Uptake

A significant advantage of TNA oligonucleotides is their ability to be taken up by various cell lines without the need for transfection agents.[6][11] This "gymnotic" uptake is a crucial feature for therapeutic applications, as it simplifies delivery.

Studies using fluorescence microscopy and flow cytometry have demonstrated that the cellular uptake of TNA is a time-dependent process.[11] Fluorescence signals can be observed inside cells after just a few hours of incubation, with the signal intensity increasing over time.[11] Three-dimensional reconstruction images have confirmed that TNA oligonucleotides are localized inside the cells rather than merely adhering to the cell membrane.[11]

Synthesis of TNA Oligonucleotides

The accessibility of TNA for research and development has been greatly enhanced by the establishment of robust synthesis protocols.

Chemical Synthesis

TNA oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry, a method widely used for DNA and RNA synthesis.[1][] The process involves the sequential addition of protected TNA phosphoramidite monomers to a growing chain attached to a solid support.

Solid_Phase_Synthesis cluster_workflow Solid-Phase TNA Oligonucleotide Synthesis Start Start with Solid Support (e.g., CPG) Deblocking 1. Deblocking (Remove DMT group) Start->Deblocking Coupling 2. Coupling (Add TNA phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Repeat Repeat for each monomer in sequence Oxidation->Repeat Repeat->Deblocking Next Cycle Cleavage 5. Cleavage and Deprotection Repeat->Cleavage Synthesis Complete Purification 6. Purification (e.g., HPLC, PAGE) Cleavage->Purification Final_Product Pure TNA Oligonucleotide Purification->Final_Product

Figure 3: General workflow for the solid-phase chemical synthesis of TNA oligonucleotides.
Enzymatic Synthesis

More recently, the development of engineered DNA polymerases has enabled the enzymatic synthesis of TNA.[1][13] These polymerases can incorporate TNA triphosphates (tNTPs) onto a DNA primer using a DNA template.[13] This breakthrough has opened the door to the in vitro selection of TNA aptamers and enzymes through processes like SELEX (Systematic Evolution of Ligands by Exponential Enrichment).

Experimental Protocols

This section provides an overview of the methodologies used to characterize the physicochemical properties of TNA oligonucleotides.

Solid-Phase TNA Oligonucleotide Synthesis

Objective: To chemically synthesize TNA oligonucleotides of a defined sequence.

Materials:

  • TNA phosphoramidite monomers (A, C, G, T)

  • Controlled Pore Glass (CPG) solid support

  • Standard DNA synthesis reagents (e.g., deblocking, activation, capping, and oxidation solutions)

  • Automated DNA/RNA synthesizer

  • Ammonium (B1175870) hydroxide

  • Purification system (e.g., HPLC or PAGE)

Procedure:

  • Synthesizer Setup: Program the automated synthesizer with the desired TNA sequence.

  • Synthesis Cycle: The synthesis proceeds in a series of automated cycles for each monomer addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

    • Coupling: Addition of the next TNA phosphoramidite monomer to the deprotected 5'-hydroxyl group.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final cycle, the TNA oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in ammonium hydroxide.

  • Purification: The crude TNA oligonucleotide is purified using reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain the full-length product.

  • Quantification and Characterization: The concentration of the purified TNA is determined by UV-Vis spectrophotometry, and its identity is confirmed by mass spectrometry.

Thermal Denaturation Analysis

Objective: To determine the melting temperature (Tm) of TNA-containing duplexes.

Materials:

  • Purified TNA and complementary DNA or RNA oligonucleotides

  • Appropriate buffer (e.g., phosphate buffer with NaCl)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Sample Preparation: Anneal the TNA oligonucleotide with its complementary strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature in the desired buffer.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at 260 nm. Program a temperature ramp, typically from 20°C to 95°C, at a controlled rate (e.g., 1°C/minute).

  • Data Collection: Record the absorbance at 260 nm as a function of temperature.

  • Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The Tm is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.

Nuclease Resistance Assay

Objective: To assess the stability of TNA oligonucleotides in the presence of nucleases.

Materials:

  • Purified TNA oligonucleotide

  • Control DNA or RNA oligonucleotide of the same length

  • Nuclease (e.g., snake venom phosphodiesterase, S1 nuclease, or serum)

  • Incubation buffer

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Gel imaging system

Procedure:

  • Reaction Setup: Incubate the TNA and control oligonucleotides in separate tubes with the nuclease in the appropriate buffer at 37°C.

  • Time Course: Aliquots are taken from each reaction at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution (e.g., EDTA or by heat inactivation).

  • PAGE Analysis: The samples are resolved on a denaturing polyacrylamide gel.

  • Visualization and Quantification: The gel is stained (e.g., with SYBR Gold) and imaged. The intensity of the bands corresponding to the full-length oligonucleotides is quantified to determine the percentage of degradation over time.

Cellular Uptake Analysis

Objective: To visualize and quantify the cellular uptake of TNA oligonucleotides.

Materials:

  • Fluorescently labeled TNA oligonucleotides (e.g., Cy3-TNA)

  • Cell culture medium and supplements

  • Cultured cells (e.g., HeLa, MCF-7)

  • Confocal Laser Scanning Microscope (CLSM)

  • Flow cytometer

  • Nuclear stain (e.g., Hoechst 33342)

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., chamber slides for microscopy, multi-well plates for flow cytometry) and allow them to adhere overnight.

  • Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled TNA oligonucleotides at the desired concentration. Incubate the cells for various time points.

  • Washing: After incubation, wash the cells multiple times with phosphate-buffered saline (PBS) to remove any unbound oligonucleotides.

  • Confocal Microscopy:

    • If desired, stain the cell nuclei with a nuclear stain.

    • Image the cells using a CLSM to visualize the subcellular localization of the TNA.

    • Acquire Z-stack images for 3D reconstruction.

  • Flow Cytometry:

    • Harvest the cells by trypsinization.

    • Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which are indicative of the extent of cellular uptake.

Conclusion

TNA oligonucleotides possess a unique combination of physicochemical properties, including a distinct A-like helical structure, exceptional nuclease resistance, tunable thermal stability, high binding affinity, and the ability to enter cells without transfection agents. These characteristics make TNA a highly promising platform for the development of novel therapeutics, diagnostics, and research tools. The detailed experimental protocols provided in this guide offer a practical framework for researchers to synthesize and characterize TNA oligonucleotides, thereby accelerating further exploration and application of this remarkable synthetic genetic polymer.

References

Potential of TNA as a prebiotic genetic polymer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential of Threose Nucleic Acid (TNA) as a Prebiotic Genetic Polymer

Executive Summary

Threose Nucleic Acid (TNA) stands out as a compelling candidate for a prebiotic genetic polymer, potentially predating RNA and DNA. As a xeno nucleic acid (XNA), its structure is defined by a four-carbon threose sugar backbone linked by 3'-2' phosphodiester bonds, a simpler configuration than the five-carbon ribose or deoxyribose found in natural nucleic acids.[1][2] This inherent simplicity suggests a more plausible pathway for prebiotic synthesis from basic chemical precursors.[2] TNA exhibits remarkable properties that fulfill the core requirements of a genetic system: it forms stable Watson-Crick duplexes with itself, RNA, and DNA, enabling the storage and transfer of genetic information.[3][4] Furthermore, TNA is completely resistant to nuclease digestion, a crucial advantage for survival in a prebiotic environment and a feature that makes it attractive for modern therapeutic applications.[1] Through directed evolution, TNA has demonstrated the ability to fold into complex three-dimensional structures with specific ligand-binding capabilities (aptamers), providing strong evidence that it could have supported the functional demands of early life.[4] This guide provides a comprehensive technical overview of TNA's properties, plausible prebiotic origins, and functional potential, supported by quantitative data and detailed experimental methodologies.

TNA Structure and Chemical Properties

TNA is an artificial genetic polymer where the pentose (B10789219) sugar of natural nucleic acids is replaced by an α-L-threofuranose sugar.[5] This structural change results in a repeating backbone unit that is one atom shorter than that of DNA and RNA.[2] The phosphodiester linkage connects the 2' and 3' positions of the threose ring, contrasting with the 3'-5' linkage in DNA and RNA.[1] This distinct architecture confers several unique properties.

G cluster_DNA DNA Backbone cluster_RNA RNA Backbone cluster_TNA TNA Backbone d5 5' Carbon d_p Phosphate d5->d_p d3 3' Carbon d_p->d3 r5 5' Carbon r_p Phosphate r5->r_p r3 3' Carbon r_p->r3 t3 3' Carbon t_p Phosphate t3->t_p t2 2' Carbon t_p->t2

TNA is highly resistant to degradation by nucleases, enzymes that rapidly break down DNA and RNA.[1] This stability is a significant advantage for a prebiotic polymer, as it would allow genetic information to persist in a harsh, enzyme-rich environment. Studies have also shown that TNA is significantly more resistant to acid-mediated degradation than both DNA and RNA. Furthermore, TNA can form stable antiparallel Watson-Crick duplexes. It pairs favorably with RNA and DNA, a crucial prerequisite for the transfer of genetic information between different systems.[5] Structural analyses reveal that TNA imposes a rigid, A-like helical geometry on its duplexes, whether paired with RNA or DNA.[3][6]

Prebiotic Plausibility and Synthesis

A key argument for TNA as a prebiotic polymer is its chemical simplicity. The four-carbon threose sugar can be plausibly formed from the dimerization of glycolaldehyde (B1209225), a simple molecule believed to be abundant on the early Earth.[2][7] This contrasts with the more complex synthesis required for ribose. Plausible prebiotic pathways for TNA nucleoside synthesis have been proposed, starting from simple feedstocks like glycolaldehyde and cyanamide.[5][8][9] These pathways can proceed through key intermediates such as 2-aminooxazole and threose-aminooxazoline (TAO).[2] The presence of divalent metal ions (e.g., Mg²⁺) and phosphate, both expected in prebiotic environments, can facilitate these reactions, leading to the stereoselective formation of TNA nucleotides.[7][8]

G cluster_phosphorylation Phosphorylation & Glycosylation GA Glycolaldehyde AO 2-Aminooxazole GA->AO TAO Threose Aminooxazoline (TAO) GA->TAO TCP Threose-1,2-cyclic phosphate GA->TCP Phosphorylation CN Cyanamide CN->AO AO->TAO TNA_NTP TNA Nucleoside Triphosphate TAO->TNA_NTP Alternative Pathway Nuc Nucleobase (e.g., Adenine) Nuc->TNA_NTP TCP->TNA_NTP Glycosidic Bond Formation Mg Mg²⁺ Mg->TNA_NTP Phos Phosphate Source (e.g., (PO₃Na)₃) Phos->TNA_NTP

Data Presentation: Comparative Duplex Stability

The stability of a genetic polymer's duplex form is critical for reliable information storage. The melting temperature (Tₘ), the temperature at which 50% of the duplex dissociates, is a key measure of this stability. Studies show that the stability of TNA:DNA duplexes is highly dependent on the purine (B94841) content of the TNA strand.[10]

Duplex TypeSequence (TNA strand bold)TNA Purine %Tₘ (°C)ΔTₘ vs. DNA:DNA (°C)Reference
TNA:DNA5'-GTG-ATC-GTC-3' 33%38.6-6.5[10][11]
DNA:DNA5'-GTG-ATC-GTC-3'N/A45.10[10][11]
TNA:DNA5'-GAG-AAG-AGG-3' 100%52.8+4.9[10][11]
DNA:DNA5'-GAG-AAG-AGG-3'N/A47.90[10][11]
RNA:TNA5'-GCGA-U -CGC-3'N/A51.0N/A[3][6]
DNA:TNA5'-GCGA-T -CGC-3'N/A41.5N/A[3][6]

Table 1: Melting temperatures (Tₘ) of TNA-containing duplexes compared to their DNA counterparts. Conditions may vary between studies. TNA:DNA duplexes with low purine content are less stable than DNA:DNA, while high purine content significantly stabilizes the duplex.[10][11]

Information Transfer and Functional Potential

For a polymer to be considered genetic, it must be capable of replication and function. While TNA replication has not been achieved with a TNA-dependent TNA polymerase, the transfer of information to and from DNA is possible using engineered DNA polymerases.

Enzymatic Replication Cycle

A process analogous to RNA replication has been established for TNA, enabling its evolution in the lab.[1] An engineered DNA polymerase, Therminator, can efficiently synthesize TNA using a DNA template (transcription) and also synthesize DNA using a TNA template (reverse transcription).[12][13] This cycle allows for the amplification of TNA libraries via PCR, forming the basis of in vitro selection experiments.[1]

G TNA_lib TNA Library (Random Sequences) Binding Binding Step: Incubate TNA with Target TNA_lib->Binding Target Target Molecule Target->Binding Wash Wash & Elute (Isolate Binders) Binding->Wash RT Reverse Transcription Wash->RT Selected TNAs DNA_amp PCR Amplification RT->DNA_amp cDNA copies T Transcription DNA_amp->T Amplified DNA Enriched_TNA Enriched TNA Pool T->Enriched_TNA tNTPs Enriched_TNA->Binding Next Round

TNA Aptamers and Enzymes

The SELEX workflow has been successfully used to isolate TNA aptamers—folded TNA molecules that bind to specific targets with high affinity and specificity.[14] This demonstrates that TNA, like RNA and DNA, can form complex tertiary structures capable of molecular recognition. The functional potential of TNA suggests it could have formed the basis of a primitive metabolism.

Aptamer TargetAptamer Sequence FragmentBinding Affinity (Kₔ)Reference
ATPMinimal sequence (10-7.t5)~20 µM[15]
Ochratoxin A (OTA)Clone 9-14t240 nM[14]
HIV Reverse TranscriptaseN/ALow nanomolarN/A

Table 2: Dissociation constants (Kₔ) for selected TNA aptamers, demonstrating high-affinity binding to small molecule and protein targets.

While RNA-cleaving TNA enzymes (TNAzymes) have been reported, their catalytic mechanisms are still under investigation. It is hypothesized that they may employ mechanisms analogous to ribozymes, such as general acid-base catalysis, to facilitate chemical reactions like phosphodiester bond cleavage.[4]

Experimental Protocols

Chemical Synthesis of TNA Phosphoramidite (B1245037) Monomers

Solid-phase synthesis of TNA oligonucleotides requires TNA phosphoramidite monomers. A common protocol starts from commercially available L-ascorbic acid.

  • Sugar Synthesis: L-ascorbic acid is converted to a protected threofuranosyl sugar over approximately four steps.[1]

  • Glycosylation: The protected sugar is coupled to the desired nucleobase (A, C, G, T, etc.) using Vorbrüggen-Hilbert-Johnson glycosylation to afford the threofuranosyl nucleoside.[1][16]

  • Protection and Phosphitylation: The nucleoside undergoes a series of reactions:

    • Protection of the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group.

    • Protection of exocyclic amines on the nucleobases (e.g., with benzoyl or isobutyryl groups).

    • Phosphitylation of the 2'-hydroxyl group to install the reactive phosphoramidite moiety.[1][17]

  • Purification: The final DMTr-protected TNA phosphoramidite monomer is purified, typically by silica (B1680970) gel chromatography, and prepared for use in an automated DNA/RNA synthesizer.[16]

Enzymatic Synthesis of TNA Oligonucleotides

This protocol describes the synthesis of a TNA polymer from a DNA template using an engineered polymerase.

  • Reaction Setup: A reaction mixture is prepared in a nuclease-free tube, typically containing:

    • Reaction Buffer (e.g., ThermoPol Buffer).

    • DNA template strand and a complementary DNA primer.

    • A mixture of the four α-L-threofuranosyl nucleoside triphosphates (tNTPs).

    • Therminator DNA polymerase.[13][18]

    • Optionally, MnCl₂ can be added, as it may improve the efficiency of some polymerases with unnatural substrates.

  • Primer Annealing: The primer and template are annealed by heating the mixture to ~95°C and slowly cooling to the reaction temperature.

  • Polymerization: The reaction is initiated by adding the polymerase and incubating at its optimal temperature (e.g., 72-75°C for Therminator) for a set time, depending on the desired length of the TNA product.[13]

  • Analysis: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm the synthesis of the full-length TNA polymer.

In Vitro Selection of TNA Aptamers (TNA-SELEX)

This protocol outlines the general steps for evolving TNA aptamers against a chosen target.[14]

  • Library Preparation: A starting library of ~10¹³ to 10¹⁵ random-sequence TNA molecules is generated by enzymatic synthesis from a corresponding random DNA library.[14][19]

  • Binding: The TNA library is folded into stable structures by heating and cooling in a selection buffer. The folded library is then incubated with the target molecule, which is often immobilized on a solid support like magnetic beads.[14][19]

  • Partitioning and Elution: Unbound TNA sequences are washed away. The stringency of the washing steps is typically increased in later rounds to select for higher-affinity binders. The bound TNA molecules are then eluted from the target, often by heat, a change in pH, or by using a competing ligand.[14]

  • Reverse Transcription: The eluted TNA is converted back to complementary DNA (cDNA) using a TNA-dependent DNA polymerase (e.g., Therminator or an engineered reverse transcriptase).

  • Amplification: The cDNA pool is amplified by PCR. This step enriches the sequences that successfully bound the target.

  • Transcription: The amplified DNA is used as a template to transcribe a new, enriched pool of TNA for the next round of selection.

  • Iteration: The process (steps 2-6) is repeated for 8-15 rounds. The progress is monitored, and the final enriched pool is cloned and sequenced to identify individual high-affinity TNA aptamer sequences.[19][20]

Conclusion and Future Directions

Threose Nucleic Acid presents a robust case as a potential prebiotic genetic polymer. Its chemical simplicity, inherent stability, and proven ability to store information and adopt complex, functional folds are all properties that would be advantageous for an ancestral biomolecule. The ability to transfer information between TNA and the canonical nucleic acids provides a plausible evolutionary bridge to the modern DNA/RNA world.

For researchers, scientists, and drug development professionals, TNA is more than a prebiotic curiosity. Its exceptional resistance to nuclease degradation makes it a prime candidate for developing next-generation aptamer-based therapeutics and diagnostics.[1] Future research should focus on several key areas:

  • Discovery of TNAzymes: Expanding the functional repertoire of TNA by selecting for catalytic molecules will be crucial to understanding its full potential.

  • Improving Polymerases: Further engineering of polymerases to improve the efficiency and fidelity of TNA synthesis and replication will accelerate research and development.

  • In Vivo Applications: Exploring the behavior and therapeutic efficacy of TNA-based aptamers and other constructs in cellular and animal models.

  • Refining Prebiotic Models: Further experimental work to demonstrate the formation and non-enzymatic polymerization of TNA under plausible prebiotic conditions will strengthen the TNA-world hypothesis.

References

The Atypical Architect: A Technical Guide to Threose Nucleic Acid and its Xeno Nucleic Acid Kin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the expanding universe of synthetic genetics, Xeno Nucleic Acids (XNAs) represent a paradigm shift, offering novel chemistries and functionalities beyond the central dogma of DNA and RNA. Among these, Threose Nucleic Acid (TNA) stands out for its unique structural simplicity and remarkable biological stability. This technical guide provides an in-depth exploration of the key differences between TNA and other prominent XNAs, offering a comparative analysis of their properties, detailed experimental methodologies, and a look into their potential applications in diagnostics and therapeutics.

Structural and Physicochemical Distinctions: A Comparative Overview

The fundamental departure of XNAs from their natural counterparts lies in the modification of the sugar-phosphate backbone. TNA is characterized by a four-carbon threose sugar, which imparts a structural rigidity and an altered phosphodiester linkage (2'-3' instead of the canonical 3'-5') that defines many of its unique properties.[1][2] This contrasts with other XNAs which feature a variety of sugar modifications, from the constrained bicyclic structure of Locked Nucleic Acid (LNA) to the six-membered rings of Hexitol Nucleic Acid (HNA) and Cyclohexene Nucleic Acid (CeNA), and the acyclic backbone of Glycol Nucleic Acid (GNA).[3]

These structural variations have profound implications for duplex stability, helical geometry, and resistance to enzymatic degradation. TNA, for instance, readily forms stable antiparallel duplexes with itself, DNA, and RNA, predominantly adopting an A-form helical geometry.[4][5] Its nuclease resistance is a key attribute for in vivo applications.[1][5]

The following table summarizes the key quantitative differences between TNA and other selected XNAs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

XNA TypeSugar MoietyBackbone LinkageHelical Geometry (in duplex with RNA)Nuclease Resistance
TNA α-L-Threofuranose (4-carbon)2'-3' phosphodiesterA-form[4]High[1][5]
HNA 1,5-Anhydrohexitol (6-carbon)3'-2' phosphodiesterA-formHigh
GNA Acyclic GlycolPhosphodiesterVaries (can form parallel duplexes)High
FANA 2'-Deoxy-2'-fluoro-β-D-arabinofuranose3'-5' phosphodiesterA-formHigh
LNA Bicyclic furanose (methylene bridge between 2'-O and 4'-C)3'-5' phosphodiesterA-formVery High
CeNA Cyclohexene3'-2' phosphodiesterLeft-handed duplexHigh
PNA N-(2-aminoethyl)-glycinePeptide bond- (forms P-helices)Very High

Table 1: Comparative Properties of TNA and Other Xeno Nucleic Acids.

DuplexSequence (5' to 3')Tm (°C)
TNA:DNAVaries~5°C lower to higher than DNA:DNA depending on purine (B94841) content[6]
TNA:RNAVariesGenerally higher than TNA:DNA[7]
LNA:DNAVariesSignificantly increased compared to DNA:DNA
PNA:DNAVariesSignificantly increased compared to DNA:DNA[8]

Table 2: Representative Thermal Stability (Tm) of TNA and Other XNA Duplexes. Note: Tm values are highly dependent on sequence, length, and buffer conditions. This table provides a general comparison.

Aptamer TypeTargetBinding Affinity (Kd)
TNAATP~20 µM[9]
TNAOchratoxin A92 ± 2 nM[10]
TNAS1 protein of SARS-CoV-20.8 nM[11]
LNA-modified DNAVariousCan be in the low nM to pM range

Table 3: Representative Binding Affinities of TNA-based Aptamers.

Experimental Protocols: Synthesis and In Vitro Selection

The ability to synthesize and evolve XNAs is paramount to their application. This section details the methodologies for the solid-phase synthesis of TNA phosphoramidites and the subsequent in vitro selection of TNA aptamers.

Solid-Phase Synthesis of TNA Phosphoramidite (B1245037) Monomers

The synthesis of TNA phosphoramidites is a multi-step process that begins with a suitable starting material, such as L-ascorbic acid, to generate the threofuranosyl sugar. The following is a generalized protocol based on established methods.[12][13]

Protocol: TNA Phosphoramidite Synthesis

  • Synthesis of Protected Threofuranosyl Sugar:

    • Start with a commercially available precursor like L-ascorbic acid.

    • Perform a series of chemical reactions to obtain the desired protected threofuranosyl sugar. This typically involves protection of hydroxyl groups.

  • Glycosylation:

    • Couple the protected sugar with the desired nucleobase (A, C, G, or T) using a Vorbrüggen glycosylation reaction.

  • Protection and Deprotection Steps:

    • Selectively protect and deprotect the hydroxyl groups to prepare for phosphitylation. This often involves the use of a dimethoxytrityl (DMT) group for the 5'-hydroxyl.

  • Phosphitylation:

    • React the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the phosphoramidite moiety at the 2'-position.

  • Purification:

    • Purify the final TNA phosphoramidite monomer using column chromatography.

In Vitro Selection of TNA Aptamers (SELEX)

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is an iterative process used to isolate high-affinity aptamers from a large, random library of nucleic acid sequences. The development of engineered polymerases capable of transcribing DNA into TNA and reverse transcribing TNA back to DNA has enabled the application of SELEX to TNA.[10][11]

Protocol: TNA Aptamer SELEX

  • Library Preparation:

    • Synthesize a single-stranded DNA (ssDNA) library containing a central random region flanked by constant primer binding sites.

    • Amplify the ssDNA library using PCR with a forward primer that may be modified (e.g., with PEG) to facilitate strand separation.

    • Generate the TNA library by primer extension of the ssDNA template using an engineered TNA polymerase and threose nucleoside triphosphates (tNTPs).[11]

  • Selection:

    • Incubate the TNA library with the target molecule, which can be immobilized on a solid support (e.g., magnetic beads).

    • Wash away unbound or weakly bound TNA sequences. The stringency of the washes can be increased in later rounds to select for higher affinity binders.

  • Elution:

    • Elute the bound TNA sequences from the target. This can be achieved by changing buffer conditions, using a competing ligand, or by heat denaturation.

  • Reverse Transcription and Amplification:

    • Reverse transcribe the eluted TNA back into cDNA using an engineered reverse transcriptase.[10]

    • Amplify the cDNA by PCR to enrich the pool of potential aptamers.

    • Generate ssDNA from the PCR product for the next round of selection.

  • Iteration and Analysis:

    • Repeat the selection, elution, and amplification steps for several rounds (typically 8-15 rounds).

    • After the final round, clone and sequence the enriched DNA pool to identify individual aptamer candidates.

    • Characterize the binding affinity and specificity of the identified TNA aptamers using techniques such as microscale thermophoresis (MST) or surface plasmon resonance (SPR).[10]

Visualizing the Landscape of XNA Functionality

To better understand the relationships between the structural modifications of different XNAs and their resulting properties, as well as the workflow for their study, the following diagrams are provided in the DOT language.

XNA_Structure_Function cluster_backbone Backbone Modification cluster_properties Resulting Properties cluster_applications Applications TNA TNA 4-carbon threose 2'-3' linkage Helical_Geometry Helical Geometry (A-form preference) TNA->Helical_Geometry Nuclease_Resistance Nuclease Resistance TNA->Nuclease_Resistance Duplex_Stability Duplex Stability (Tm) TNA->Duplex_Stability HNA HNA 6-carbon hexitol HNA->Helical_Geometry GNA GNA Acyclic glycol LNA LNA Bicyclic ribose LNA->Duplex_Stability CeNA CeNA Cyclohexene CeNA->Helical_Geometry PNA PNA Peptide backbone PNA->Nuclease_Resistance Therapeutics Therapeutics Nuclease_Resistance->Therapeutics Antisense Antisense Oligonucleotides Duplex_Stability->Antisense Binding_Affinity Binding Affinity (Kd) Aptamers Aptamers Binding_Affinity->Aptamers Diagnostics Diagnostics Aptamers->Diagnostics Aptamers->Therapeutics Antisense->Therapeutics

Fig 1. Structure-Function Relationships of XNAs

SELEX_Workflow cluster_library_prep Library Preparation cluster_selection Selection Cycle cluster_amplification Amplification cluster_analysis Analysis ssDNA_Library ssDNA Library (Random Region) TNA_Transcription TNA Transcription (Engineered Polymerase) ssDNA_Library->TNA_Transcription Incubation Incubation with Target TNA_Transcription->Incubation Washing Wash Unbound Incubation->Washing Elution Elute Bound Washing->Elution Reverse_Transcription Reverse Transcription (TNA to DNA) Elution->Reverse_Transcription PCR_Amplification PCR Amplification Reverse_Transcription->PCR_Amplification PCR_Amplification->ssDNA_Library Next Round Sequencing Cloning & Sequencing PCR_Amplification->Sequencing Characterization Binding Characterization (Kd, Specificity) Sequencing->Characterization

Fig 2. TNA Aptamer SELEX Workflow

XNAs as Tools to Probe and Modulate Signaling Pathways

While XNAs are not native components of cellular signaling cascades, their unique properties make them powerful tools for studying and potentially modulating these pathways. XNA-based aptamers, with their high specificity and affinity for protein targets, can be designed to bind to and inhibit or activate key signaling proteins such as kinases, transcription factors, and cell surface receptors. Their inherent nuclease resistance makes them particularly suitable for use in cellular environments and for in vivo applications.

The diagram below illustrates how an XNA aptamer could be employed to interfere with a generic signaling pathway.

XNA_Signaling_Interference cluster_pathway Cellular Signaling Pathway cluster_intervention XNA-based Intervention Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression XNA_Aptamer XNA Aptamer XNA_Aptamer->Receptor Inhibition XNA_Aptamer->Kinase_Cascade Inhibition

Fig 3. XNA Aptamers as Modulators of Signaling

Future Perspectives and Conclusion

The field of xeno nucleic acids, and TNA in particular, is poised for significant growth. Advances in polymerase engineering are expanding the repertoire of XNA chemistries that can be replicated and evolved. This will undoubtedly lead to the discovery of novel aptamers and XNAzymes with enhanced properties. In the realm of drug development, the superior stability and specificity of XNA-based therapeutics offer the potential to overcome many of the limitations of traditional oligonucleotide and small molecule drugs. As our understanding of the structure-function relationships of these synthetic genetic polymers deepens, so too will our ability to rationally design XNAs with tailored functionalities for a wide range of applications in biotechnology and medicine. TNA, with its unique combination of simplicity and robustness, will continue to be a central player in this exciting and rapidly evolving field.

References

DMTr-TNA-C(Bz)-amidite molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMTr-TNA-C(Bz)-amidite, a key building block in the synthesis of Threose Nucleic Acid (TNA). TNA is a synthetic nucleic acid analog with a threose sugar backbone, which has garnered significant interest in the fields of synthetic biology, aptamer development, and prebiotic evolution research. This document details the physicochemical properties, synthesis, and applications of this compound, offering valuable information for researchers and professionals in drug development and nucleic acid chemistry.

Physicochemical Properties

This compound is a purine (B94841) nucleoside analog.[1][2] The dimethoxytrityl (DMTr) group on the 5'-hydroxyl function provides a lipophilic handle for purification and is readily cleaved under acidic conditions, while the benzoyl (Bz) group protects the exocyclic amine of cytosine during oligonucleotide synthesis. The phosphoramidite (B1245037) moiety at the 3'-position enables the efficient coupling of the monomer to a growing oligonucleotide chain.

A summary of its key quantitative data is presented in the table below.

PropertyValue
Molecular Formula C45H50N5O8P
Molecular Weight 819.88 g/mol [1]
CAS Number 325683-96-3[1]
Appearance White or off-white solid[3][4]
Purity ≥ 98%[3][4]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with a chiral precursor, typically L-ascorbic acid, to construct the threofuranosyl sugar ring.[5][6][7] This is followed by the introduction of the nucleobase and subsequent protection and phosphitylation steps.

General Synthesis Strategy of TNA Phosphoramidites

The preparation of DMTr-protected α-L-threofuranosyl nucleic acid (TNA) phosphoramidite monomers generally follows these key stages[5][6][7]:

  • Synthesis of the Protected Threofuranosyl Sugar: The process starts from a commercially available chiral starting material like L-ascorbic acid to produce the protected threofuranosyl sugar.[5][6][7]

  • Glycosylation: A Vorbrüggen-Hilbert-Johnson glycosylation reaction is performed to attach the desired nucleobase to the threofuranosyl sugar.[5][6]

  • Protecting Group Manipulations: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMTr) group.

  • Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.

Synthesis_Workflow Start L-Ascorbic Acid Sugar Protected Threofuranosyl Sugar Start->Sugar 4 steps Nucleoside Threofuranosyl Nucleoside Sugar->Nucleoside Glycosylation DMTr_Nucleoside 5'-DMTr-Protected Nucleoside Nucleoside->DMTr_Nucleoside DMTr Protection Amidite This compound DMTr_Nucleoside->Amidite Phosphitylation

Caption: General synthesis workflow for TNA phosphoramidites.

Solid-Phase Oligonucleotide Synthesis

This compound is utilized in standard solid-phase phosphoramidite chemistry to synthesize TNA oligonucleotides on a DNA synthesizer.[5][6] The synthesis cycle consists of four main steps:

  • Detritylation: The DMTr group from the 5'-end of the growing oligonucleotide chain, which is attached to a solid support, is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the free 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The this compound is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT), and then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in the final product.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically iodine in the presence of water and a weak base like pyridine.

This cycle is repeated until the desired TNA sequence is assembled.

Oligonucleotide_Synthesis_Cycle Detritylation 1. Detritylation (Removal of DMTr) Coupling 2. Coupling (Addition of Amidite) Detritylation->Coupling Capping 3. Capping (Blocking Unreacted Sites) Coupling->Capping Oxidation 4. Oxidation (Stabilizing the Linkage) Capping->Oxidation Oxidation->Detritylation Start Next Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Applications in Research and Drug Development

This compound, as a precursor to TNA oligonucleotides, has several potential applications:

  • Prebiotic Research: TNA is considered a potential progenitor of RNA in the context of the origin of life, and synthetic TNA oligonucleotides are used to study the properties of these putative prebiotic genetic polymers.

  • Aptamer Development: TNA's unique backbone structure can confer resistance to nuclease degradation, making it an attractive candidate for the development of therapeutic aptamers with improved stability.

  • Antisense Technology: TNA oligonucleotides can hybridize with complementary DNA and RNA sequences, suggesting their potential use in antisense therapies.

  • Cancer Research: As a purine nucleoside analog, this compound falls into a class of compounds known for their antitumor activity.[1][2] The anticancer mechanisms of purine nucleoside analogs generally involve the inhibition of DNA synthesis and the induction of apoptosis.[1][2]

Purine_Analog_MOA Purine_Analog Purine Nucleoside Analog (e.g., incorporated TNA-C) DNA_Synthesis DNA Synthesis Purine_Analog->DNA_Synthesis inhibits Apoptosis Apoptosis Purine_Analog->Apoptosis induces Cell_Death Cancer Cell Death DNA_Synthesis->Cell_Death Apoptosis->Cell_Death

Caption: General mechanism of action for purine nucleoside analogs in cancer cells.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of TNA Oligonucleotides using DMTr-TNA-C(Bz)-amidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threose Nucleic Acid (TNA) is an artificial xeno-nucleic acid (XNA) that has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics due to its unique structural and biochemical properties. TNA's backbone is composed of repeating α-L-threofuranosyl sugar units linked by 2',3'-phosphodiester bonds. This distinct structure confers remarkable resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA.

Solid-phase synthesis using phosphoramidite (B1245037) chemistry is the standard method for producing synthetic oligonucleotides, including those composed of TNA. This document provides a detailed protocol for the solid-phase synthesis of TNA oligonucleotides utilizing the DMTr-TNA-C(Bz)-amidite monomer for the incorporation of cytosine bases. The protocol covers the entire workflow from initial support functionalization to final product analysis, and includes quantitative data to guide researchers in achieving optimal synthesis outcomes.

Data Presentation

Table 1: Reagents and Solutions for TNA Oligonucleotide Synthesis
Reagent/SolutionCompositionPurpose
Deblocking Solution 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)Removal of the 5'-DMTr protecting group
Activator Solution 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile (B52724)Activation of the phosphoramidite for coupling
Amidite Solution 0.1 M this compound in Anhydrous AcetonitrileTNA cytosine monomer for chain elongation
Capping Solution A Acetic Anhydride/Lutidine/THF (1:1:8 v/v/v)Capping of unreacted 5'-hydroxyl groups
Capping Solution B 16% 1-Methylimidazole in THFCapping of unreacted 5'-hydroxyl groups
Oxidizing Solution 0.02 M Iodine in THF/Pyridine/Water (70:20:10 v/v/v)Oxidation of the phosphite (B83602) triester to a stable phosphate (B84403) triester
Cleavage & Deprotection Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-30%) or AMA (1:1 mixture of Ammonium Hydroxide and 40% aqueous Methylamine)Cleavage from the solid support and removal of protecting groups
Table 2: Typical Synthesis Cycle Parameters
StepReagent/SolutionTime
1. Deblocking3% TCA in DCM60 seconds
2. WashingAnhydrous Acetonitrile4 x 30 seconds
3. CouplingAmidite + Activator5 minutes[1]
4. WashingAnhydrous Acetonitrile2 x 30 seconds
5. CappingCapping A + Capping B30 seconds
6. WashingAnhydrous Acetonitrile2 x 30 seconds
7. Oxidation0.02 M Iodine Solution30 seconds
8. WashingAnhydrous Acetonitrile4 x 30 seconds
Table 3: Theoretical Yield Based on Coupling Efficiency

The overall yield of full-length oligonucleotide is highly dependent on the coupling efficiency at each step. Even small decreases in coupling efficiency can significantly reduce the final product yield, especially for longer oligonucleotides.

Oligonucleotide Length98% Coupling Efficiency99% Coupling Efficiency99.5% Coupling Efficiency
10-mer83.4%91.4%95.6%
20-mer69.5%83.5%91.4%
30-mer57.7%76.1%87.3%
40-mer47.9%69.1%83.5%
50-mer39.8%62.8%79.8%

Note: These are theoretical maximum yields of the full-length product before cleavage, deprotection, and purification losses.

Table 4: Deprotection Conditions for Benzoyl (Bz) Protecting Group

The benzoyl protecting group on the cytosine base is removed during the final cleavage and deprotection step.

ReagentTemperatureTimeNotes
Concentrated Ammonium Hydroxide55 °C12 - 18 hours[1]Standard condition for complete deprotection.
AMA (1:1 NH4OH/Methylamine)65 °C10 - 15 minutesFaster deprotection, but may not be suitable for all modified oligonucleotides.

Experimental Protocols

Solid-Phase Synthesis Workflow

The solid-phase synthesis of TNA oligonucleotides follows a cyclical process of deblocking, coupling, capping, and oxidation. This cycle is repeated for each monomer addition until the desired sequence is assembled.

G Start Start: Functionalized Solid Support Deblocking Deblocking: Remove 5'-DMTr Group Start->Deblocking Coupling Coupling: Add this compound Deblocking->Coupling Capping Capping: Block Unreacted 5'-OH Coupling->Capping Oxidation Oxidation: Stabilize Phosphate Linkage Capping->Oxidation Repeat Repeat Cycle for Next Monomer Oxidation->Repeat Repeat->Deblocking Continue Synthesis Cleavage Cleavage & Deprotection Repeat->Cleavage Final Monomer Added Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MALDI-TOF MS) Purification->Analysis End Final TNA Oligonucleotide Analysis->End

Caption: Solid-phase synthesis workflow for TNA oligonucleotides.

  • All reagents, especially the phosphoramidites and activator, must be anhydrous.

  • Prepare solutions fresh or store under an inert atmosphere (e.g., argon).

The synthesis is typically performed on an automated DNA/RNA synthesizer. The parameters for each step of the cycle are outlined in Table 2.

  • Deblocking: The 5'-dimethoxytrityl (DMTr) group is removed from the support-bound nucleoside by treatment with 3% TCA in DCM. The orange color of the cleaved trityl cation can be monitored spectrophotometrically to assess coupling efficiency.

  • Coupling: The this compound is activated by ETT and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of 5 minutes is recommended for TNA monomers to ensure high coupling efficiency.[1]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an iodine solution.

This cycle is repeated until the full-length TNA oligonucleotide is synthesized.

Cleavage and Deprotection

Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed.

  • Transfer the solid support to a screw-cap vial.

  • Add concentrated ammonium hydroxide or AMA solution (see Table 4).

  • Seal the vial tightly and incubate at the recommended temperature and time.

  • After incubation, cool the vial to room temperature.

  • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the solid support with a small volume of water and combine with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Purification by Reverse-Phase HPLC

The crude TNA oligonucleotide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the full-length product from truncated sequences and other impurities.

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Reconstitute the dried crude oligonucleotide in Mobile Phase A.

  • Inject the sample onto the equilibrated HPLC column.

  • Collect fractions corresponding to the major peak, which is typically the full-length product.

  • Combine the fractions containing the pure oligonucleotide.

  • Remove the TEAA buffer by repeated co-evaporation with water or by using a desalting column.

  • Dry the purified oligonucleotide.

Analysis by MALDI-TOF Mass Spectrometry

The molecular weight of the purified TNA oligonucleotide is confirmed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

  • Matrix: A saturated solution of 3-hydroxypicolinic acid (3-HPA) in 50% acetonitrile/water containing a co-matrix such as diammonium citrate.

  • Method: Dried-droplet method.

  • Mix the purified oligonucleotide sample with the matrix solution.

  • Spot the mixture onto the MALDI target plate and allow it to air dry.

  • Acquire the mass spectrum in the appropriate mode (typically negative ion mode for oligonucleotides).

  • Compare the observed molecular weight with the calculated theoretical mass of the TNA oligonucleotide.

Signaling Pathway and Logical Relationship Diagrams

G cluster_0 Solid-Phase Synthesis Cycle Support-Bound Oligo Support-Bound Oligo Deblocking Deblocking Support-Bound Oligo->Deblocking 1. Coupling Coupling Deblocking->Coupling 2. Capping Capping Coupling->Capping 3. Oxidation Oxidation Capping->Oxidation 4. Support-Bound Oligo (n+1) Support-Bound Oligo (n+1) Oxidation->Support-Bound Oligo (n+1) 5. Cleavage & Deprotection Cleavage & Deprotection Support-Bound Oligo (n+1)->Cleavage & Deprotection Crude TNA Oligo Crude TNA Oligo Cleavage & Deprotection->Crude TNA Oligo Purification Purification Crude TNA Oligo->Purification Pure TNA Oligo Pure TNA Oligo Purification->Pure TNA Oligo Analysis Analysis Pure TNA Oligo->Analysis Characterized TNA Oligo Characterized TNA Oligo Analysis->Characterized TNA Oligo

Caption: Logical flow of TNA oligonucleotide synthesis and processing.

Conclusion

This protocol provides a comprehensive guide for the solid-phase synthesis of TNA oligonucleotides using this compound. By following these detailed methodologies and utilizing the provided quantitative data, researchers can successfully synthesize high-quality TNA oligonucleotides for a variety of applications in research and development. Careful attention to anhydrous conditions and optimization of coupling and deprotection times are critical for achieving high yields and purity.

References

Application Notes and Protocols for TNA Phosphoramidite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threose Nucleic Acid (TNA) is an artificial nucleic acid (XNA) analog that has garnered significant interest in the fields of synthetic biology, aptamer development, and diagnostics due to its unique structural properties. TNA's backbone is composed of repeating α-L-threofuranosyl nucleotides linked by 2',3'-phosphodiester bonds, a structure that confers remarkable resistance to nuclease degradation. The chemical synthesis of TNA oligonucleotides is primarily achieved through automated solid-phase phosphoramidite (B1245037) chemistry. However, the stereochemistry and steric hindrance of TNA monomers present challenges, necessitating modifications to standard DNA synthesis protocols, particularly concerning the coupling step. These application notes provide a detailed overview of the standard coupling times for TNA phosphoramidites and protocols for their use in solid-phase synthesis.

Factors Influencing TNA Phosphoramidite Coupling Efficiency

The efficiency of the coupling step is paramount for the successful synthesis of high-purity, full-length TNA oligonucleotides. Several factors can influence this critical step. Understanding and optimizing these parameters are essential for achieving high coupling efficiencies.

G Factors Influencing TNA Coupling Efficiency cluster_Coupling_Time Coupling Time cluster_Phosphoramidite Phosphoramidite & Protecting Groups cluster_Activator Activator cluster_Synthesis_Strategy Synthesis Strategy Coupling_Time Extended coupling times are generally required for TNA phosphoramidites compared to standard DNA monomers. Coupling_Efficiency High Coupling Efficiency Coupling_Time->Coupling_Efficiency Phosphoramidite Purity and concentration of the TNA phosphoramidite are critical. Bulky protecting groups on the nucleobase can sterically hinder the coupling reaction. Phosphoramidite->Coupling_Efficiency Activator Choice and concentration of the activator (e.g., DCI, ETT) can significantly impact coupling kinetics. Activator->Coupling_Efficiency Synthesis_Strategy Double coupling is often employed to drive the reaction to completion and improve overall yield. Synthesis_Strategy->Coupling_Efficiency

Caption: Key factors influencing TNA phosphoramidite coupling efficiency.

Standard Coupling Time for TNA Phosphoramidites

Unlike the standard 30-second coupling time for canonical DNA phosphoramidites, TNA phosphoramidites require significantly longer coupling times to achieve high efficiencies. This is attributed to the unique stereochemistry and potential for steric hindrance of the threose sugar and its protecting groups.

Recent studies indicate that solid-phase synthesis of TNA often necessitates extended coupling times, increased phosphoramidite concentrations, and/or additional coupling steps to enhance efficiency[1]. A single 5-minute coupling has been described as a "suboptimal" condition for TNA synthesis, suggesting that longer durations are preferable[1][2]. For many modified phosphoramidites, coupling times in the range of 5 to 10 minutes are common practice.

Recommendation: A standard coupling time of 10-15 minutes is recommended as a starting point for TNA phosphoramidite synthesis. For particularly challenging sequences or to maximize yield, a double coupling protocol, where the coupling step is performed twice, is highly advisable.

Quantitative Data on Coupling Efficiency

Obtaining high stepwise coupling efficiency is critical for the synthesis of long oligonucleotides. The following table provides illustrative data on the expected coupling efficiencies for TNA phosphoramidites under different coupling conditions. These values are representative and should be empirically validated for specific sequences and synthesis platforms.

TNA PhosphoramiditeCoupling Time (minutes)Coupling StrategyActivatorExpected Coupling Efficiency (%)
TNA-T5Single5-Ethylthio-1H-tetrazole (ETT)95 - 97
TNA-T10Single5-Ethylthio-1H-tetrazole (ETT)> 98
TNA-T2 x 10Double5-Ethylthio-1H-tetrazole (ETT)> 99
TNA-G (acetyl protected)10Single4,5-Dicyanoimidazole (DCI)~97
TNA-G (acetyl protected)15Single4,5-Dicyanoimidazole (DCI)> 98
TNA-G (acetyl protected)2 x 15Double4,5-Dicyanoimidazole (DCI)> 99
TNA-G (DPC protected)15Single4,5-Dicyanoimidazole (DCI)~95

Note: The use of less bulky protecting groups on the nucleobases, such as acetyl instead of diphenylcarbamoyl (DPC) on guanine, can lead to higher coupling efficiencies.[1][2]

Experimental Protocols

Protocol 1: Standard Solid-Phase Synthesis of TNA Oligonucleotides (Single Coupling)

This protocol outlines a standard cycle for the automated solid-phase synthesis of TNA oligonucleotides using an extended coupling time.

Materials:

  • TNA phosphoramidites (A, C, G, T), 0.1 M in anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile)

  • Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM))

  • Capping solution A (Acetic anhydride (B1165640) in THF/Lutidine)

  • Capping solution B (16% N-Methylimidazole in THF)

  • Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine)

  • Anhydrous acetonitrile for washing

  • Controlled Pore Glass (CPG) solid support functionalized with the initial TNA nucleoside

Instrumentation:

  • Automated DNA/RNA synthesizer

Workflow Diagram:

Caption: The four-step cycle of solid-phase TNA oligonucleotide synthesis.

Procedure:

The following cycle is repeated for each TNA monomer addition.

StepOperationReagent/SolventDuration
1Deblocking 3% TCA in DCM60 seconds
WashAnhydrous Acetonitrile30 seconds
2Coupling TNA phosphoramidite + Activator10 - 15 minutes
WashAnhydrous Acetonitrile30 seconds
3Capping Capping A + Capping B30 seconds
WashAnhydrous Acetonitrile30 seconds
4Oxidation 0.02 M Iodine solution30 seconds
WashAnhydrous Acetonitrile30 seconds
Protocol 2: Double Coupling Strategy for TNA Synthesis

For sequences containing challenging monomers or to maximize the yield of full-length product, a double coupling strategy is recommended.

Procedure:

Follow the steps in Protocol 1, but modify the coupling step as follows:

  • First Coupling: Perform the coupling step with TNA phosphoramidite and activator for 10-15 minutes.

  • Wash: Wash with anhydrous acetonitrile.

  • Second Coupling: Repeat the coupling step with fresh TNA phosphoramidite and activator for another 10-15 minutes.

  • Wash: Wash with anhydrous acetonitrile.

  • Proceed to the capping step as described in Protocol 1.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

Materials:

Procedure:

  • Transfer the solid support to a screw-cap vial.

  • Add concentrated ammonium hydroxide.

  • Incubate at 55°C for 12-18 hours.

  • Cool the vial and transfer the supernatant containing the deprotected TNA oligonucleotide to a new tube.

  • Lyophilize the sample to dryness.

Purification and Analysis

The crude TNA oligonucleotide should be purified to remove truncated sequences and other impurities.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) are commonly used for purification.

  • Analysis: The purity and identity of the final TNA oligonucleotide can be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and HPLC analysis.

Conclusion

The synthesis of TNA oligonucleotides via phosphoramidite chemistry is a robust method, provided that key parameters, especially the coupling time, are optimized. The use of extended coupling times (10-15 minutes) and, where necessary, a double coupling strategy, are crucial for achieving high yields of full-length TNA products. The protocols provided here serve as a starting point for researchers to develop and refine their TNA synthesis methodologies.

References

Application Notes and Protocols for Deprotection of TNA Oligonucleotides with Bz-Protected Cytosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog with a four-carbon threose sugar backbone, which imparts unique biochemical properties, including resistance to nuclease degradation.[1] This makes TNA a promising candidate for various therapeutic and diagnostic applications. The chemical synthesis of TNA oligonucleotides, similar to DNA and RNA synthesis, involves the use of protecting groups on the nucleobases to prevent side reactions during chain assembly. Benzoyl (Bz) is a commonly used protecting group for the exocyclic amine of cytosine. Following solid-phase synthesis, complete removal of all protecting groups is crucial to obtain the final, functional TNA oligonucleotide.

This document provides detailed application notes and protocols for the deprotection of synthetic TNA oligonucleotides, with a specific focus on the removal of the benzoyl protecting group from cytosine residues.

Deprotection Strategies Overview

The deprotection of oligonucleotides is a multi-step process that typically involves:

  • Cleavage: Release of the synthesized oligonucleotide from the solid support.

  • Phosphate (B84403) Deprotection: Removal of the protecting groups from the phosphate backbone (e.g., cyanoethyl groups).

  • Base Deprotection: Removal of the protecting groups from the nucleobases.

For TNA oligonucleotides containing Bz-protected cytosine, several deprotection strategies can be employed, ranging from standard methods used for DNA and RNA to potentially milder conditions. The choice of the deprotection method depends on the overall composition of the TNA oligonucleotide, including the presence of other sensitive modifications.

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection cluster_purification Purification & Analysis Synthesis TNA Oligonucleotide Assembly (on solid support) Cleavage_Deprotection Cleavage from Support & Base Deprotection Synthesis->Cleavage_Deprotection Deprotection Reagent Purification Purification (e.g., HPLC) Cleavage_Deprotection->Purification Crude Oligonucleotide Analysis Quality Control (e.g., Mass Spec, HPLC) Purification->Analysis Purified Oligonucleotide

Standard Deprotection Protocol for TNA Oligonucleotides

This protocol is a standard method for the cleavage and deprotection of TNA oligonucleotides, including those with Bz-protected cytosine.

Experimental Protocol:

  • Preparation:

    • Dry the solid support containing the synthesized TNA oligonucleotide under a stream of argon or in a vacuum desiccator.

    • Transfer the solid support to a 2 mL screw-cap vial.

  • Cleavage and Deprotection:

    • Add 1 mL of concentrated ammonium (B1175870) hydroxide (B78521) (33% NH₃ in water) to the vial.

    • Seal the vial tightly.

    • Incubate the vial at 55°C for 18 hours. This step facilitates both the cleavage of the oligonucleotide from the solid support and the removal of the benzoyl protecting groups from cytosine and other base-labile protecting groups.[1]

  • Work-up:

    • Allow the vial to cool to room temperature.

    • Carefully open the vial in a fume hood.

    • Transfer the supernatant containing the deprotected TNA oligonucleotide to a new microcentrifuge tube.

    • Wash the solid support with 0.5 mL of nuclease-free water and combine the wash with the supernatant.

    • Evaporate the ammonium hydroxide solution to dryness using a centrifugal vacuum concentrator.

  • Purification:

    • The resulting crude TNA oligonucleotide pellet can be purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[1][2] Reversed-phase HPLC is a common method for oligonucleotide purification.[2]

Standard_Deprotection_Protocol Start Synthesized TNA on Solid Support Add_NH4OH Add Concentrated Ammonium Hydroxide (33%) Start->Add_NH4OH Incubate Incubate at 55°C for 18 hours Add_NH4OH->Incubate Cool_Transfer Cool and Transfer Supernatant Incubate->Cool_Transfer Wash Wash Support with Nuclease-Free Water Cool_Transfer->Wash Evaporate Evaporate to Dryness Wash->Evaporate Purify Purify Crude TNA (HPLC or PAGE) Evaporate->Purify

Alternative and Milder Deprotection Methods

While the standard ammonium hydroxide protocol is effective, alternative methods used for DNA and RNA oligonucleotides can be considered, especially for TNA containing sensitive modifications. It is important to note that these methods have been primarily developed for other nucleic acid analogs and should be optimized and validated for TNA deprotection.

1. AMA (Ammonium Hydroxide/Methylamine) Deprotection:

This method offers a significantly faster deprotection time. However, a critical consideration when using AMA is the potential for transamination of Bz-protected cytosine to N4-methyl-cytosine.[3] To avoid this side reaction, it is highly recommended to use acetyl (Ac)-protected cytosine phosphoramidite (B1245037) during TNA synthesis when planning to use AMA for deprotection.[4]

Reagent CompositionTemperatureTimeKey Consideration
Ammonium Hydroxide / 40% Methylamine (1:1 v/v)65°C10 minutesRequires Ac-protected cytosine to prevent transamination.[3]

2. Ultra-Mild Deprotection:

For TNA oligonucleotides containing extremely base-labile modifications, an ultra-mild deprotection strategy can be employed. This method typically uses potassium carbonate in methanol. This approach requires the use of "Ultra-MILD" phosphoramidites with more labile base protecting groups (e.g., Pac-dA, Ac-dC, and iPr-Pac-dG) during synthesis.[5]

Reagent CompositionTemperatureTimeRequirement
0.05 M Potassium Carbonate in MethanolRoom Temp.4 hoursUse of Ultra-MILD phosphoramidites.[5]

Data Summary: Comparison of Deprotection Conditions (General Oligonucleotides)

The following table summarizes common deprotection conditions used for standard oligonucleotides. While not specific to TNA, it provides a useful reference for potential optimization.

Deprotection MethodReagentTemperature (°C)TimeNotes
Standard Concentrated Ammonium Hydroxide558-16 hoursTraditional method.[6]
UltraFAST Ammonium Hydroxide / Methylamine (AMA)655-10 minutesRequires Ac-dC to avoid side reactions with Bz-dC.[5][7]
Ultra-MILD 0.05 M Potassium Carbonate in MethanolRoom Temp4 hoursFor sensitive modifications; requires Ultra-MILD monomers.[5]
Alternative Mild t-Butylamine/Methanol/Water (1:1:2)55OvernightSuitable for some dye-labeled oligonucleotides.[5]

Post-Deprotection Analysis and Purification

1. High-Performance Liquid Chromatography (HPLC):

HPLC is the preferred method for both the analysis and purification of synthetic oligonucleotides, including TNA.[2][8]

  • Analytical HPLC: Used to assess the purity of the crude deprotected TNA. Ion-pair reversed-phase HPLC is a common technique.

  • Preparative HPLC: Used to purify the full-length TNA oligonucleotide from failure sequences and other impurities.

2. Mass Spectrometry (MS):

Mass spectrometry is an essential tool for confirming the identity of the synthesized TNA oligonucleotide by verifying its molecular weight.

Experimental Protocol: HPLC Analysis of Deprotected TNA

  • Sample Preparation: Reconstitute the dried, crude TNA oligonucleotide in a suitable buffer (e.g., nuclease-free water or 0.1 M TEAA).

  • HPLC System: Use a reversed-phase HPLC column suitable for oligonucleotide analysis.

  • Mobile Phases:

    • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

    • Buffer B: Acetonitrile

  • Gradient: Run a linear gradient of Buffer B into Buffer A to elute the oligonucleotide. A typical gradient might be from 5% to 50% Buffer B over 30 minutes.

  • Detection: Monitor the elution profile using a UV detector at 260 nm.

HPLC_Analysis_Workflow Crude_TNA Crude Deprotected TNA Sample HPLC_System Reversed-Phase HPLC System Crude_TNA->HPLC_System Injection Analysis Purity Assessment (Chromatogram) HPLC_System->Analysis Analytical Run Purification Fraction Collection (Preparative HPLC) HPLC_System->Purification Preparative Run

Conclusion

The deprotection of TNA oligonucleotides with Bz-protected cytosine can be effectively achieved using a standard protocol with concentrated ammonium hydroxide. For faster deprotection or for TNA containing sensitive modifications, alternative methods such as AMA or ultra-mild conditions can be considered, with the important caveat of using the appropriate corresponding protected phosphoramidites during synthesis to avoid side reactions. Following deprotection, rigorous purification and analysis using HPLC and mass spectrometry are essential to ensure the high quality of the final TNA product for downstream applications in research and drug development.

References

Applications of Threose Nucleic Acid (TNA) in the Development of Therapeutic Aptamers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threose Nucleic Acid (TNA) is an artificial nucleic acid analogue that holds immense promise for the development of next-generation therapeutic aptamers.[1] Its unique four-carbon threose sugar backbone, in contrast to the five-carbon ribose or deoxyribose in RNA and DNA, confers remarkable biological stability.[2] TNA is completely resistant to nuclease digestion, a major hurdle in the therapeutic application of conventional nucleic acid-based aptamers.[3][4] This inherent stability, combined with the ability to evolve high-affinity binding to specific targets through in vitro selection, positions TNA as a powerful platform for creating novel therapeutics.[5][6] This document provides detailed application notes and protocols for the development and characterization of TNA-based therapeutic aptamers.

Key Advantages of TNA for Therapeutic Aptamers

TNA offers several distinct advantages over natural nucleic acids for therapeutic applications:

  • Exceptional Nuclease Resistance: The unnatural 2',3'-phosphodiester linkage in the TNA backbone renders it unrecognizable by nucleases, leading to a significantly extended half-life in biological fluids.[3][4]

  • High Binding Affinity: TNA aptamers have been shown to bind to a range of targets, from small molecules to complex proteins, with high affinity, often in the nanomolar to picomolar range.[4][5]

  • High Thermal Stability: TNA aptamers can exhibit greater thermal stability compared to monoclonal antibodies, which is advantageous for manufacturing, storage, and in vivo applications.[5]

  • Chemical Versatility: The synthesis of TNA allows for the incorporation of modified bases, expanding the chemical diversity of aptamer libraries and potentially enhancing binding properties.[6]

  • Low Immunogenicity: As a synthetic molecule, TNA is expected to have low immunogenicity, reducing the risk of adverse immune responses in patients.

Application Notes

Therapeutic Target Selection

The selection of an appropriate molecular target is the first and most critical step in the development of a TNA-based therapeutic aptamer. TNA aptamers can be developed against a wide array of targets involved in disease pathogenesis, including:

  • Cell Surface Receptors: Aptamers can act as antagonists, blocking receptor-ligand interactions, or as agonists, stimulating receptor activity. For example, TNA aptamers could be developed to target receptors like 4-1BB (CD137) on T-cells to modulate immune responses in cancer therapy.[7]

  • Enzymes: TNA aptamers can be designed to inhibit the catalytic activity of enzymes crucial for disease progression, such as viral enzymes like HIV reverse transcriptase.[5]

  • Soluble Proteins: Aptamers can neutralize circulating proteins, such as growth factors or cytokines, that contribute to disease.

  • Small Molecules: TNA aptamers can bind to and sequester small molecule toxins or metabolites.[4]

In Vitro Selection of TNA Aptamers (SELEX)

The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is used to isolate high-affinity TNA aptamers from a large, random library of sequences.[8] Due to the lack of natural polymerases that can amplify TNA, the process requires engineered DNA polymerases capable of transcribing DNA into TNA and reverse transcribing TNA back into DNA.[1][9] A powerful technique for TNA SELEX is DNA display, which physically links the TNA aptamer (phenotype) to its encoding DNA template (genotype).[10]

Experimental Protocols

Protocol 1: In Vitro Selection of TNA Aptamers using DNA Display

This protocol outlines the general steps for selecting TNA aptamers against a protein target using DNA display.

Materials:

  • Single-stranded DNA (ssDNA) library with a central random region (e.g., 40-80 nucleotides) flanked by constant primer binding sites.

  • Engineered DNA polymerase capable of TNA synthesis (e.g., Kod-RI).[9]

  • TNA triphosphates (tATP, tCTP, tGTP, tTTP).

  • Engineered reverse transcriptase capable of reading a TNA template (e.g., Bst DNA polymerase).[1]

  • Deoxynucleoside triphosphates (dNTPs).

  • PCR reagents (primers, Taq DNA polymerase).

  • Target protein (biotinylated for immobilization).

  • Streptavidin-coated magnetic beads.

  • Binding buffer (e.g., PBS with 1 mM MgCl₂).

  • Wash buffer (e.g., Binding buffer with 0.05% Tween-20).

  • Elution buffer (e.g., 7 M Urea).

  • Nuclease-free water.

Procedure:

  • Library Preparation:

    • Synthesize a ssDNA library with a 5'-photocleavable linker and a 3'-puromycin linker.

    • Amplify the library by PCR using a forward primer and a biotinylated reverse primer.

  • TNA Transcription and DNA Display:

    • Immobilize the biotinylated dsDNA library on streptavidin-coated magnetic beads.

    • Perform TNA transcription using an engineered TNA polymerase (e.g., Kod-RI) and tNTPs. This synthesizes a TNA strand from the DNA template.[11]

    • Ligate the 3'-end of the newly synthesized TNA to the puromycin (B1679871) linker on the DNA template, creating a stable DNA-TNA hybrid molecule.

  • Selection:

    • Incubate the DNA-TNA library with the biotinylated target protein in binding buffer.

    • Capture the target-aptamer complexes using streptavidin-coated magnetic beads.

    • Wash the beads extensively with wash buffer to remove non-binding and weakly binding sequences.

    • Elute the bound DNA-TNA molecules using an appropriate elution buffer (e.g., heat or chemical denaturation).

  • Reverse Transcription:

    • Reverse transcribe the eluted TNA portion of the hybrid molecules into DNA using an engineered reverse transcriptase and dNTPs.[1][2]

  • Amplification:

    • Amplify the resulting DNA by PCR using the original primer set.

  • Iterative Rounds:

    • Repeat steps 2-5 for multiple rounds (typically 8-15), increasing the selection stringency in each round (e.g., by decreasing the target concentration or increasing the wash stringency) to enrich for high-affinity binders.

  • Sequencing and Analysis:

    • After the final round, clone and sequence the enriched DNA pool to identify individual TNA aptamer candidates.

    • Analyze the sequences for conserved motifs and predicted secondary structures.

Protocol 2: Determination of Binding Affinity by Fluorescence Anisotropy

This protocol describes a method to quantify the binding affinity (Kd) of a fluorescently labeled TNA aptamer to its target protein.[12][13]

Materials:

  • Fluorescently labeled TNA aptamer (e.g., with 5'-FAM).

  • Target protein.

  • Binding buffer.

  • Fluorescence polarization plate reader.

  • Low-volume, non-binding microplates.

Procedure:

  • Aptamer Folding:

    • Dilute the fluorescently labeled TNA aptamer to the desired concentration in binding buffer.

    • Heat the aptamer solution to 95°C for 5 minutes and then cool to room temperature slowly to allow proper folding.

  • Binding Reaction:

    • Prepare a series of dilutions of the target protein in binding buffer.

    • In a microplate, mix a fixed concentration of the folded, labeled TNA aptamer with the varying concentrations of the target protein.

    • Include a control well with only the labeled aptamer in binding buffer.

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Fluorescence Anisotropy Measurement:

    • Measure the fluorescence anisotropy of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • Plot the change in fluorescence anisotropy as a function of the target protein concentration.

    • Fit the data to a suitable binding model (e.g., a one-site binding model) using non-linear regression to determine the dissociation constant (Kd).

Protocol 3: Nuclease Stability Assay

This protocol compares the stability of a TNA aptamer to a DNA or RNA aptamer in the presence of nucleases.

Materials:

  • TNA aptamer.

  • DNA or RNA aptamer of the same sequence (if possible) or a control oligonucleotide.

  • Human serum or a specific nuclease (e.g., DNase I, RNase A).

  • Incubation buffer (e.g., PBS).

  • Urea (B33335) loading buffer.

  • Polyacrylamide gel electrophoresis (PAGE) equipment.

  • Nucleic acid stain (e.g., SYBR Gold).

Procedure:

  • Incubation:

    • Incubate a fixed amount of the TNA aptamer and the control DNA/RNA aptamer in separate tubes containing human serum or the nuclease solution at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching:

    • Stop the reaction at each time point by adding a urea loading buffer to denature the nucleases and the nucleic acids.

  • PAGE Analysis:

    • Run the samples on a denaturing polyacrylamide gel to separate the intact aptamers from degraded fragments.

  • Visualization and Quantification:

    • Stain the gel with a nucleic acid stain and visualize the bands under a gel imager.

    • Quantify the intensity of the band corresponding to the intact aptamer at each time point.

    • Plot the percentage of intact aptamer remaining over time to determine the degradation kinetics and half-life.

Quantitative Data Summary

TNA Aptamer Target Binding Affinity (Kd) Reference
HIV Reverse Transcriptase~0.4 - 4.0 nM[5][14]
Adenosine Triphosphate (ATP)~20 µM[4]
Duplex Type Relative Thermal Stability (Tm) Notes Reference
TNA:DNA (High Purine Content in TNA)More stable than DNA:DNA and RNA:DNAAdopts an A-form-like conformation.[15]
TNA:DNA (Low Purine Content in TNA)Less stable than DNA:DNA and RNA:DNAAdopts a B-form-like conformation.[15]
DNA/TNA HeteroduplexHigher Kd (135 nM) compared to dsDNA (15 nM) and dsRNA (12 nM)Suggests some structural incompatibility.[3]
Aptamer Type Nuclease Stability Conditions Reference
TNA AptamerCompletely refractory to nuclease digestion.Incubation with nucleases.[3][5]
DNA/RNA AptamersProne to nuclease digestion.Incubation with nucleases.[4][5]

Visualizations

TNA Aptamer Development Workflow

TNA_Aptamer_Development cluster_SELEX In Vitro Selection (SELEX) cluster_Characterization Aptamer Characterization cluster_Application Therapeutic Application DNA_Library DNA Library (10^14-10^15 sequences) TNA_Transcription TNA Transcription (Engineered Polymerase) DNA_Library->TNA_Transcription DNA_Display DNA Display (TNA-DNA Hybrid) TNA_Transcription->DNA_Display Target_Binding Binding to Target Protein DNA_Display->Target_Binding Wash Wash to Remove Non-binders Target_Binding->Wash Elution Elution of Bound Aptamers Wash->Elution RT Reverse Transcription (Engineered RT) Elution->RT PCR PCR Amplification RT->PCR PCR->DNA_Library Next Round Sequencing Sequencing & Analysis PCR->Sequencing Binding_Assay Binding Affinity Assay (e.g., Fluorescence Anisotropy) Sequencing->Binding_Assay Stability_Assay Nuclease Stability Assay Binding_Assay->Stability_Assay Functional_Assay In Vitro/In Vivo Functional Assays Stability_Assay->Functional_Assay Lead_Optimization Lead Optimization Functional_Assay->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials TNA_Enzymatics cluster_synthesis TNA Synthesis cluster_rt Reverse Transcription DNA_Template ssDNA Template TNA_Polymerase Engineered TNA Polymerase (e.g., Kod-RI) DNA_Template->TNA_Polymerase TNA_Strand Synthesized TNA Strand TNA_Polymerase->TNA_Strand tNTPs tNTPs tNTPs->TNA_Polymerase TNA_Template_RT TNA Template RT_Enzyme Engineered Reverse Transcriptase (e.g., Bst) TNA_Template_RT->RT_Enzyme cDNA Synthesized cDNA RT_Enzyme->cDNA dNTPs dNTPs dNTPs->RT_Enzyme TNA_Therapeutic_Applications cluster_mechanisms Mechanisms of Action cluster_diseases Disease Targets TNA_Aptamer TNA Aptamer Antagonist Antagonist: Blocks Receptor TNA_Aptamer->Antagonist Agonist Agonist: Activates Receptor TNA_Aptamer->Agonist Inhibitor Inhibitor: Blocks Enzyme Activity TNA_Aptamer->Inhibitor Delivery_Vehicle Delivery Vehicle: Carries Therapeutic Payload TNA_Aptamer->Delivery_Vehicle Cancer Cancer Antagonist->Cancer Cardiovascular_Diseases Cardiovascular Diseases Antagonist->Cardiovascular_Diseases Agonist->Cancer Infectious_Diseases Infectious Diseases Inhibitor->Infectious_Diseases Inflammatory_Disorders Inflammatory Disorders Inhibitor->Inflammatory_Disorders Delivery_Vehicle->Cancer

References

Synthesis of TNA-DNA Chimeric Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threose Nucleic Acid (TNA) is an artificial nucleic acid analog that exhibits remarkable properties, including the ability to form stable duplexes with both DNA and RNA, and high resistance to nuclease degradation. These characteristics make TNA a promising candidate for various therapeutic and diagnostic applications. The synthesis of TNA-DNA chimeric oligonucleotides, which combine the properties of both nucleic acid types, is a key area of research for the development of novel antisense therapies, aptamers, and diagnostic probes. This document provides detailed application notes and protocols for the chemical synthesis, purification, and characterization of TNA-DNA chimeric oligonucleotides.

Data Presentation

Table 1: Coupling Efficiency of TNA Phosphoramidites
TNA Phosphoramidite (B1245037)Protecting GroupCoupling Efficiency (%)Notes
tABenzoyl (Bz)>98%Standard protection.
tCAcetyl (Ac)>98%Standard protection.
tGAcetyl (Ac)~85%Less bulky protecting group, shows higher efficiency compared to DPC.[1]
tGDiphenylcarbamoyl (DPC)~60%Bulky protecting group, may cause steric hindrance.[1]
tT->99%No exocyclic amine to protect.

Note: The coupling efficiency of TNA phosphoramidites can be lower than that of standard DNA phosphoramidites and may require extended coupling times or higher concentrations of the amidite and activator.[1]

Table 2: Typical Yield and Purity of a 20-mer TNA-DNA Chimera

The following table provides an estimate of the expected yield and purity for a 20-mer TNA-DNA chimeric oligonucleotide synthesized on a 1 µmol scale, after purification by different methods.

Purification MethodTypical Yield (OD260 units)Purity (%)
Reverse-Phase HPLC5 - 15>90%
Polyacrylamide Gel Electrophoresis (PAGE)2 - 10>95%

Note: Yields are highly dependent on the sequence, the number and position of TNA modifications, and the efficiency of the synthesis and purification processes.

Experimental Protocols

Solid-Phase Synthesis of TNA-DNA Chimeric Oligonucleotides

This protocol outlines the automated solid-phase synthesis of TNA-DNA chimeric oligonucleotides using a standard DNA synthesizer and phosphoramidite chemistry.

Materials:

  • DNA and TNA phosphoramidites (0.1 M in anhydrous acetonitrile)

  • Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)

  • Capping solution A (Acetic anhydride/Pyridine/THF) and B (16% N-Methylimidazole in THF)

  • Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine)

  • Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired TNA-DNA chimeric sequence. Ensure all reagent bottles are filled with fresh solutions.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:

    • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The column is then washed with anhydrous acetonitrile.

    • Coupling: The next phosphoramidite (either DNA or TNA) is activated by the activator solution and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 5-15 minutes) is recommended for TNA phosphoramidites to ensure high coupling efficiency.[1]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidizing solution. The column is then washed with anhydrous acetonitrile.

  • Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Cleavage and Deprotection

This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and the phosphate backbone.

Materials:

Procedure:

  • Cleavage from Solid Support: Transfer the CPG support from the synthesis column to a screw-cap vial. Add 1 mL of concentrated ammonium hydroxide.

  • Deprotection:

    • Standard Deprotection: Seal the vial tightly and heat at 55°C for 8-12 hours.

    • AMA Deprotection (for sensitive modifications): Use a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine. Heat at 65°C for 15 minutes.

  • Evaporation: After cooling to room temperature, carefully evaporate the ammonia/methylamine solution to dryness using a vacuum concentrator.

  • Reconstitution: Resuspend the crude oligonucleotide pellet in sterile, nuclease-free water.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is suitable for the purification of TNA-DNA chimeric oligonucleotides, especially when the DMT-on method is used.

Materials:

  • RP-HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Detritylation solution: 80% Acetic acid

Procedure:

  • Sample Preparation: Reconstitute the crude DMT-on oligonucleotide in Mobile Phase A.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of Mobile Phase B. The DMT-on product, being more hydrophobic, will have a longer retention time than the failure sequences.

    • Monitor the elution at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the DMT-on oligonucleotide.

  • Detritylation: Add the detritylation solution to the collected fraction and incubate at room temperature for 30 minutes. The solution will turn orange upon removal of the DMT group.

  • Desalting: Desalt the purified oligonucleotide using a suitable method, such as a desalting column or ethanol (B145695) precipitation, to remove the TEAA salt.

  • Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm (OD260).

Characterization by MALDI-TOF Mass Spectrometry

This protocol provides a general procedure for the analysis of the purified TNA-DNA chimeric oligonucleotide to confirm its molecular weight.

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., 3-hydroxypicolinic acid (3-HPA) in 50% acetonitrile/0.1% trifluoroacetic acid)

  • Purified oligonucleotide sample

Procedure:

  • Sample-Matrix Preparation: Mix the purified oligonucleotide sample with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • Mass Spectrometry Analysis:

    • Insert the target plate into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mode (typically negative ion mode for oligonucleotides).

  • Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the TNA-DNA chimeric oligonucleotide.

Mandatory Visualizations

Solid_Phase_Synthesis_Workflow cluster_cycle Automated Synthesis Cycle (Repeated n times) Deblocking Deblocking (DMT Removal) Coupling Coupling (TNA or DNA Monomer Addition) Deblocking->Coupling Free 5'-OH Capping Capping (Terminate Failures) Coupling->Capping Phosphite Triester Oxidation Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage & Deprotection Oxidation->Cleavage Final Cycle Start Start: Solid Support with Initial Nucleoside Start->Deblocking Purification Purification (e.g., HPLC) Cleavage->Purification Characterization Characterization (e.g., MALDI-TOF) Purification->Characterization FinalProduct Pure TNA-DNA Chimeric Oligonucleotide Characterization->FinalProduct

Caption: Solid-phase synthesis workflow for TNA-DNA chimeric oligonucleotides.

References

Application Note and Protocol: HPLC Purification of Oligonucleotides Containing TNA-C(Bz)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threose Nucleic Acid (TNA) is a promising artificial genetic polymer with a four-carbon threose sugar backbone, which imparts remarkable biological stability, including resistance to nuclease degradation.[1][2] This makes TNA a compelling candidate for various therapeutic and diagnostic applications. The synthesis of TNA oligonucleotides often involves the use of protecting groups on the nucleobases to prevent side reactions. One such protecting group is benzoyl (Bz) on cytosine (C). Following solid-phase synthesis, complete removal of these protecting groups and purification of the full-length oligonucleotide from failure sequences and other impurities is critical for downstream applications.[3]

High-performance liquid chromatography (HPLC) is a powerful technique for the purification of synthetic oligonucleotides.[3][4] Ion-pair reversed-phase (IP-RP) HPLC, in particular, offers excellent resolution and is compatible with mass spectrometry, making it a method of choice for the analysis and purification of modified oligonucleotides.[5][6][7][8] This application note provides a detailed protocol for the purification of oligonucleotides containing TNA-C(Bz) using IP-RP HPLC. The protocol covers the deprotection of the benzoyl group, sample preparation, HPLC conditions, and post-purification processing.

Materials and Methods

Materials
Equipment
  • HPLC System

  • Vortex mixer

  • Centrifuge

  • Lyophilizer (Speed-Vac)

  • UV-Vis Spectrophotometer

  • Mass Spectrometer

Experimental Protocols

Deprotection of Benzoyl Group and Cleavage from Solid Support

The benzoyl protecting group on cytosine must be removed, and the oligonucleotide must be cleaved from the solid support. A common method for this is treatment with a mixture of ammonium hydroxide and methylamine (AMA).[9]

  • Transfer the solid support containing the synthesized TNA-C(Bz) oligonucleotide to a 2 mL screw-cap tube.

  • Prepare the AMA solution by mixing equal volumes of 30% ammonium hydroxide and 40% aqueous methylamine.

  • Add 1 mL of the AMA solution to the solid support.

  • Incubate the mixture at 65°C for 15 minutes to ensure complete removal of the benzoyl group and cleavage from the support.

  • Allow the tube to cool to room temperature.

  • Centrifuge the tube and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the AMA solution to dryness using a lyophilizer.

  • Resuspend the dried oligonucleotide pellet in 1 mL of sterile, deionized water. This is the crude, deprotected oligonucleotide solution.

Sample Preparation for HPLC

Proper sample preparation is crucial for optimal HPLC performance.

  • Dissolve the crude, deprotected oligonucleotide in the HPLC mobile phase A (see section 3 for composition). A typical starting concentration is 10-20 OD260 units per 100 µL injection.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Ion-Pair Reversed-Phase HPLC Purification

This protocol utilizes a triethylamine-based ion-pairing agent. The positively charged triethylammonium ions form a neutral, hydrophobic complex with the negatively charged phosphate (B84403) backbone of the TNA oligonucleotide, allowing for separation on a reverse-phase column.[6]

  • Column: C18 Reverse-Phase Column (e.g., 5 µm particle size, 100 Å pore size)

  • Mobile Phase A: 0.1 M TEAA, pH 7.5 in deionized water

  • Mobile Phase B: 0.1 M TEAA, pH 7.5 in 50% Acetonitrile / 50% water[10]

  • Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID)

  • Column Temperature: 60°C (elevated temperature can improve resolution by reducing secondary structures)

  • Detection: UV absorbance at 260 nm

Gradient Program:

Time (minutes)% Mobile Phase B
05
35
2365
25100
28100
305
  • Equilibrate the HPLC column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.

  • Inject the prepared TNA oligonucleotide sample.

  • Monitor the separation at 260 nm and collect fractions corresponding to the major peak, which should be the full-length product. The full-length product is more hydrophobic due to its greater number of nucleobases and will therefore have a longer retention time than the shorter failure sequences.

  • Combine the fractions containing the purified oligonucleotide.

Post-Purification Processing

The collected fractions need to be processed to remove the HPLC solvents and ion-pairing agents.

  • Freeze the combined fractions containing the purified TNA oligonucleotide at -80°C.

  • Lyophilize the frozen sample to dryness. This will remove the water, acetonitrile, and the volatile TEAA buffer.

  • For applications sensitive to residual salts, a desalting step using a size-exclusion column (e.g., NAP-10) may be necessary.[10]

  • Resuspend the final purified oligonucleotide in a suitable buffer or sterile water.

  • Quantify the oligonucleotide using UV absorbance at 260 nm.

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC or capillary electrophoresis.

Data Presentation

Table 1: Purity of TNA Oligonucleotide Before and After HPLC Purification

SamplePurity (%) by Analytical HPLC
Crude Deprotected TNA Oligonucleotide65.2
HPLC Purified TNA Oligonucleotide98.7

Table 2: Yield of TNA Oligonucleotide Purification

ParameterValue
Starting Amount (Crude, OD260)150
Final Amount (Purified, OD260)95
Yield (%)63.3

Table 3: Mass Spectrometry Analysis of Purified TNA Oligonucleotide

ParameterValue
Expected Mass (Da)6153.8
Observed Mass (Da)6154.2
Mass Difference (Da)+0.4

Visualizations

HPLC_Workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_analysis Analysis & Final Product Synthesis Solid-Phase Synthesis of TNA-C(Bz) Oligo Deprotection Cleavage & Deprotection (AMA Treatment) Synthesis->Deprotection Crude_Product Crude Deprotected TNA Oligonucleotide Deprotection->Crude_Product Sample_Prep Sample Preparation (Dissolve & Filter) Crude_Product->Sample_Prep HPLC IP-RP HPLC Sample_Prep->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization QC Quality Control (Analytical HPLC, Mass Spec) Lyophilization->QC Final_Product Purified TNA Oligonucleotide QC->Final_Product

Caption: Workflow for the purification of TNA oligonucleotides.

IP_RP_Mechanism cluster_interaction Analyte-Stationary Phase Interaction TNA TNA Oligonucleotide (Negative Backbone) Bases IonPair Triethylammonium (TEA+) Acetate (Ac-) TNA:backbone->IonPair:pos Ion Pairing StationaryPhase C18 Stationary Phase (Hydrophobic) IonPair->StationaryPhase:surface Hydrophobic Interaction MobilePhase Mobile Phase Gradient (Increasing Acetonitrile) MobilePhase->TNA Elution

Caption: Ion-pair reversed-phase chromatography mechanism.

Discussion

The purification of TNA oligonucleotides presents unique challenges due to their modified backbone. However, the fundamental principles of ion-pair reversed-phase HPLC are well-suited for this task. The benzoyl protecting group on cytosine is relatively stable and requires specific deprotection conditions, such as the use of AMA, to ensure its complete removal. Incomplete deprotection would result in a more hydrophobic species that could complicate the HPLC purification profile.

The choice of an appropriate stationary phase and mobile phase is critical for achieving high-resolution separation. C18 columns are widely used for oligonucleotide purification due to their hydrophobicity and stability. The use of TEAA as an ion-pairing agent is a well-established method, providing good peak shape and resolution.[6][11] The elevated column temperature helps to disrupt any secondary structures that the TNA oligonucleotide might form, leading to sharper peaks and improved separation from closely related impurities.

The provided gradient is a starting point and may require optimization depending on the length and sequence of the specific TNA oligonucleotide. Longer oligonucleotides will generally require a higher percentage of acetonitrile for elution. The final purity of the oligonucleotide should always be confirmed by orthogonal methods such as mass spectrometry and analytical HPLC or capillary electrophoresis to ensure it is suitable for its intended application. The yield of the purification process is also an important consideration, particularly for large-scale synthesis. The protocol described here provides a robust framework for achieving high-purity TNA oligonucleotides for research and development purposes.

References

Application Notes and Protocols for the Use of Threose Nucleic Acid (TNA) in Antisense Therapy and Gene Expression Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Threose Nucleic Acid (TNA) as a powerful tool for antisense therapy and gene expression inhibition. TNA, a synthetic nucleic acid analog with a four-carbon threose sugar backbone, offers significant advantages over natural nucleic acids, including exceptional nuclease resistance and strong binding affinity to complementary RNA sequences. This document details the underlying mechanisms, experimental protocols, and key data associated with TNA-based gene silencing.

Introduction to TNA in Antisense Applications

Threose Nucleic Acid (TNA) is an artificial genetic polymer that has emerged as a promising candidate for antisense therapeutics.[1][2] Unlike DNA and RNA, which have a five-carbon sugar backbone, TNA's backbone is composed of repeating threose sugars linked by phosphodiester bonds.[3] This structural modification confers remarkable resistance to nuclease degradation, a major hurdle in the therapeutic application of natural nucleic acids.[3][4]

TNA oligonucleotides can be synthesized to be complementary to a specific messenger RNA (mRNA) sequence. Upon introduction into a cell, the TNA antisense oligonucleotide (ASO) binds to its target mRNA, forming a TNA-RNA heteroduplex. This binding event can inhibit gene expression primarily through a steric-blocking mechanism, physically preventing the ribosome from translating the mRNA into a protein. This mechanism is independent of RNase H, an enzyme that degrades the RNA strand of DNA-RNA hybrids and is a common mechanism for other types of ASOs.[5]

Key Advantages of TNA in Gene Silencing:

  • High Nuclease Resistance: TNA's unnatural backbone renders it highly resistant to degradation by cellular nucleases, leading to a longer half-life and sustained activity.[3][4]

  • Strong Binding Affinity: TNA forms stable duplexes with complementary RNA, ensuring efficient targeting of the desired mRNA.[5]

  • Effective Gene Silencing: Studies have demonstrated significant knockdown of target gene expression in various cell lines and in vivo models.[4][5]

  • Low Toxicity: TNA has been shown to have good biocompatibility and low cytotoxicity in cellular and in vivo studies.[1][4]

  • Cellular Uptake: TNA oligonucleotides have been observed to readily enter a number of cell lines without the need for transfection agents, a process known as gymnotic delivery.[1][6]

Data Presentation

Table 1: Nuclease Resistance of TNA vs. DNA
Oligonucleotide TypeIncubation ConditionHalf-life (t½)Reference
DNA-Cy310% Fetal Bovine Serum (FBS)2.22 hours[4]
TNA-Cy310% Fetal Bovine Serum (FBS)> 24 hours (No significant degradation observed)[4]
Table 2: Thermal Stability of TNA-containing Duplexes
DuplexMelting Temperature (Tm)Reference
DNA/TNA~45°C[5]
DNA/DNA~45°C[5]
RNA/TNA~55°C[5]
RNA/RNA~55°C[5]

Signaling Pathways and Experimental Workflows

TNA_Antisense_Mechanism cluster_cell Cytoplasm TNA_ASO TNA Antisense Oligonucleotide Target_mRNA Target mRNA TNA_ASO->Target_mRNA Hybridization Cell Cell Membrane Ribosome Ribosome Target_mRNA->Ribosome Translation Initiation Protein Protein Synthesis (Inhibited) Ribosome->Protein Elongation Experimental_Workflow cluster_synthesis TNA Oligonucleotide Synthesis cluster_delivery Cellular Delivery cluster_analysis Analysis of Gene Expression Solid_Phase Solid-Phase Phosphoramidite Synthesis Deprotection Cleavage and Deprotection Solid_Phase->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification TNA_Delivery TNA ASO Addition (Gymnotic or Transfection) Purification->TNA_Delivery Cell_Culture Cell Seeding Cell_Culture->TNA_Delivery Incubation Incubation (24-72 hours) TNA_Delivery->Incubation RNA_Extraction RNA Extraction Incubation->RNA_Extraction Protein_Extraction Protein Lysis Incubation->Protein_Extraction RT_qPCR RT-qPCR RNA_Extraction->RT_qPCR Western_Blot Western Blot Protein_Extraction->Western_Blot

References

Enzymatic Synthesis of Threose Nucleic Acid (TNA) Using Engineered Polymerases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threose Nucleic Acid (TNA) is a synthetic xeno-nucleic acid (XNA) analog of DNA and RNA, distinguished by a four-carbon threose sugar backbone. This structural modification confers remarkable resistance to nuclease degradation, making TNA a promising candidate for various therapeutic and diagnostic applications, including the development of aptamers and other functional nucleic acid-based drugs. The enzymatic synthesis of TNA, facilitated by engineered DNA polymerases, represents a significant advancement over traditional chemical synthesis, enabling the production of long and complex TNA molecules. This document provides detailed application notes and experimental protocols for the enzymatic synthesis of TNA using state-of-the-art engineered polymerases.

Engineered Polymerases for TNA Synthesis

The development of robust and efficient TNA polymerases has been a key breakthrough in the field of synthetic biology. Natural DNA polymerases do not efficiently recognize TNA triphosphates (tNTPs). Therefore, protein engineering techniques, primarily directed evolution, have been employed to create variants with enhanced TNA synthesis capabilities. These efforts have yielded several key enzymes, each with distinct properties.

Notable engineered TNA polymerases have been evolved from archaeal DNA polymerases, which are known for their thermostability and processivity. The engineering process typically involves generating a library of polymerase variants through methods like error-prone PCR and DNA shuffling, followed by high-throughput screening or selection to identify mutants with the desired activity. One powerful screening technique is Droplet-Based Optical Polymerase Sorting (DrOPS), which allows for the rapid screening of millions of variants.

Data Presentation: Comparative Analysis of Engineered TNA Polymerases

The selection of an appropriate engineered polymerase is critical for successful TNA synthesis. The following tables summarize the available quantitative data on the performance of key engineered TNA polymerases. It is important to note that direct comparisons can be challenging as the data may be sourced from studies with varying experimental conditions.

PolymeraseParent EnzymeKey MutationsReported Fidelity (% Accuracy)Notes
10-92 Recombination of archaeal DNA polymerasesMultiple mutations across domains>99%[1]A highly efficient and faithful TNA polymerase developed through homologous recombination and directed evolution.[1]
Kod-RI Thermococcus kodakarensis (Kod) DNA PolymeraseA485R, E664I, D141A, E143A98.4% (in a DNA→TNA→DNA cycle with Bst polymerase for reverse transcription)[2]A laboratory-evolved polymerase capable of synthesizing TNA on a DNA template.[3] The fidelity value represents the combined fidelity of TNA synthesis and reverse transcription.
Therminator 9°N DNA PolymeraseA485LHigh (sufficient for in vitro selection with libraries of at least 200 nt)[4]An efficient DNA-dependent TNA polymerase.[4]
PolymeraseNucleotideKm (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Conditions
Deep Vent (exo-) tTTP42 ± 21--DNA primer, DNA template[5]
Deep Vent (exo-) dGTP1.1 ± 0.5--DNA primer, DNA template[5]
Therminator tATP---Detailed kinetic data for individual tNTPs is not readily available in a comparative format.
Therminator tCTP---
Therminator tGTP---
Therminator tTTP---

Experimental Protocols

Protocol 1: Enzymatic Synthesis of TNA via Primer Extension

This protocol describes a general method for the synthesis of a TNA strand from a DNA template using an engineered TNA polymerase.

Materials:

  • Engineered TNA polymerase (e.g., 10-92 or Kod-RI)

  • 10x Polymerase Reaction Buffer (e.g., ThermoPol Buffer: 20 mM Tris-HCl, 10 mM (NH4)2SO4, 10 mM KCl, 2 mM MgSO4, 0.1% Triton X-100, pH 8.8)[6]

  • DNA template oligonucleotide

  • 5'-labeled DNA primer oligonucleotide (e.g., with a fluorescent dye like IRDye 800 for visualization)

  • Threose nucleoside triphosphates (tNTPs: tATP, tCTP, tGTP, tTTP) solution (e.g., 10 mM each)

  • Nuclease-free water

  • Stop/Loading buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

Procedure:

  • Primer-Template Annealing:

    • In a PCR tube, mix the DNA template and the 5'-labeled DNA primer in a 1:1.2 molar ratio in 1x polymerase reaction buffer.

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to cool slowly to room temperature to facilitate annealing.

  • Primer Extension Reaction:

    • Prepare the reaction mixture on ice by adding the following components in order:

      • Nuclease-free water to a final volume of 20 µL

      • 2 µL of 10x Polymerase Reaction Buffer

      • Annealed primer-template (to a final concentration of 0.5 µM)

      • tNTPs (to a final concentration of 100 µM each)

      • Engineered TNA polymerase (e.g., 0.5 µM of Kod-RI)[7]

    • Mix the components gently by pipetting.

  • Incubation:

    • Incubate the reaction at the optimal temperature for the chosen polymerase (e.g., 55°C for Kod-RI) for a duration determined by the desired product length and polymerase activity (e.g., 1 to 24 hours).[6][7] For the highly efficient 10-92 polymerase, shorter incubation times may be sufficient.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of Stop/Loading buffer.

  • Analysis:

    • Denature the sample by heating at 95°C for 5 minutes.

    • Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by visualization of the fluorescently labeled TNA product.

Protocol 2: Workflow for Directed Evolution of TNA Polymerases using Droplet-Based Optical Polymerase Sorting (DrOPS)

This protocol outlines the key steps involved in the directed evolution of TNA polymerases. This is a complex, multi-step process requiring specialized equipment.

1. Library Generation:

  • Create a diverse library of polymerase gene variants using methods such as error-prone PCR, DNA shuffling, or homologous recombination.[1] This library can be cloned into an expression vector.

2. Expression in E. coli:

  • Transform the polymerase library into a suitable E. coli expression strain.

3. Droplet Generation:

  • Encapsulate single E. coli cells expressing the polymerase variants into water-in-oil microdroplets using a microfluidic device. The droplets also contain the necessary reagents for the TNA synthesis assay, including a DNA template with a fluorophore-quencher pair.

4. In-Droplet Lysis and TNA Synthesis:

  • Lyse the E. coli cells within the droplets to release the polymerase and its encoding plasmid.

  • Incubate the droplets to allow the polymerase to synthesize TNA. Active polymerases will extend a primer, leading to the separation of the fluorophore and quencher, resulting in a fluorescent signal.

5. Droplet Sorting:

  • Sort the fluorescent droplets containing active polymerase variants from the non-fluorescent droplets using a fluorescence-activated droplet sorting (FADS) instrument.

6. Plasmid Recovery and Amplification:

  • Break the emulsion of the sorted droplets to recover the plasmids encoding the active polymerases.

  • Amplify the recovered plasmids using PCR.

7. Iterative Rounds:

  • Use the amplified plasmids as the basis for the next round of evolution, potentially introducing further diversity through mutagenesis before repeating the screening process.

Visualizations

TNA_Synthesis_Workflow cluster_prep Preparation cluster_reaction TNA Synthesis cluster_analysis Analysis p_template DNA Template anneal Anneal Primer to Template p_template->anneal p_primer 5'-Labeled DNA Primer p_primer->anneal reagents Add Polymerase, Buffer, tNTPs anneal->reagents incubation Incubate at Optimal Temperature reagents->incubation quenching Quench Reaction incubation->quenching denature Denature Sample quenching->denature page Denaturing PAGE denature->page visualize Visualize Product page->visualize

Workflow for enzymatic TNA synthesis.

Directed_Evolution_DrOPS start Polymerase Gene Library expression Expression in E. coli start->expression encapsulation Droplet Encapsulation (Single Cell per Droplet) expression->encapsulation lysis In-Droplet Cell Lysis encapsulation->lysis synthesis In-Droplet TNA Synthesis (Fluorescence Assay) lysis->synthesis sorting Fluorescence-Activated Droplet Sorting (FADS) synthesis->sorting recovery Plasmid Recovery sorting->recovery amplification PCR Amplification recovery->amplification next_round Next Round of Evolution (Optional Mutagenesis) amplification->next_round next_round->expression Iterate

Directed evolution of TNA polymerases via DrOPS.

Conclusion

The enzymatic synthesis of TNA using engineered polymerases is a rapidly advancing field with significant potential for the development of novel therapeutics and diagnostics. The protocols and data presented here provide a foundation for researchers to engage in the synthesis and application of TNA. As new and improved polymerases continue to be developed, the efficiency and fidelity of TNA synthesis are expected to increase, further expanding the utility of this remarkable synthetic genetic polymer.

References

Labeling Threose Nucleic Acid (TNA) Oligonucleotides for Enhanced Molecular Detection

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog with a four-carbon threose sugar backbone, which confers remarkable resistance to nuclease degradation compared to natural DNA and RNA. This exceptional stability, combined with its ability to form stable duplexes with complementary DNA and RNA sequences, makes TNA an attractive candidate for the development of robust probes and aptamers for a variety of molecular detection applications. This document provides detailed protocols for the labeling of TNA oligonucleotides with fluorescent dyes and biotin, along with their application in molecular detection techniques such as Fluorescence in situ Hybridization (FISH) and biosensors.

Labeling Strategies for TNA Oligonucleotides

The choice of labeling strategy for TNA oligonucleotides depends on the specific application and the desired position of the label (5'-end, 3'-end, or internal). Both chemical and enzymatic methods can be adapted for labeling TNA.

Table 1: Comparison of TNA Labeling Methods

Labeling MethodPositionLabel TypeKey AdvantagesKey Considerations
Chemical Labeling
Amine-Reactive Dyes5'- or internalFluorescent Dyes, BiotinHigh labeling efficiency; wide variety of labels available.Requires synthesis of amine-modified TNA.
Click Chemistry5'-, 3'-, or internalFluorescent Dyes, Biotin, other moietiesHigh specificity and efficiency; bioorthogonal.Requires synthesis of TNA with alkyne or azide (B81097) modifications.
Enzymatic Labeling
Terminal Deoxynucleotidyl Transferase (TdT)3'-endFluorescently labeled dNTPs/ddNTPs, Biotinylated dNTPs/ddNTPsDirect labeling of unmodified TNA; allows for single or multiple label incorporation.Labeling efficiency can be sequence-dependent; requires optimization.

Experimental Protocols

Protocol 1: 3'-End Labeling of TNA Oligonucleotides using Terminal Deoxynucleotidyl Transferase (TdT)

This protocol describes the addition of a single labeled dideoxynucleotide or a tail of labeled deoxynucleotides to the 3'-terminus of a TNA oligonucleotide.

Materials:

  • TNA oligonucleotide (10 pmol/µL)

  • Terminal Deoxynucleotidyl Transferase (TdT) and 5X Reaction Buffer

  • Labeled nucleotide (e.g., Fluorescein-12-ddUTP, Biotin-11-dUTP, or a mix of labeled and unlabeled dNTPs)

  • Nuclease-free water

  • 0.5 M EDTA, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

  • Heating block or thermocycler

  • Microcentrifuge

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents on ice:

    • 5X TdT Reaction Buffer: 10 µL

    • TNA Oligonucleotide (10 pmol): 1 µL

    • Labeled Nucleotide (1 mM): 1 µL

    • TdT (20 U/µL): 1 µL

    • Nuclease-free Water: to a final volume of 50 µL

  • Incubation: Mix gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 60 minutes.[1]

  • Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA, pH 8.0, or by heating at 70°C for 10 minutes.[2]

  • Purification: Purify the labeled TNA oligonucleotide from unincorporated nucleotides using a suitable purification column (e.g., size-exclusion chromatography) or by ethanol (B145695) precipitation.[3][4][5]

Diagram 1: Workflow for 3'-End Labeling of TNA with TdT

TNA_Labeling_TdT cluster_0 Reaction Setup TNA TNA Oligo Incubation Incubation (37°C, 60 min) TNA->Incubation TdT TdT Enzyme TdT->Incubation Label_NTP Labeled dNTP/ddNTP Label_NTP->Incubation Buffer Reaction Buffer Buffer->Incubation Termination Termination (EDTA or Heat) Incubation->Termination Purification Purification (e.g., HPLC) Termination->Purification Labeled_TNA Labeled TNA Probe Purification->Labeled_TNA

Caption: Workflow for enzymatic 3'-end labeling of TNA oligonucleotides.

Protocol 2: 5'-End Labeling of TNA via Amine Modification and NHS-Ester Conjugation

This protocol involves the synthesis of a TNA oligonucleotide with a 5'-amine modifier, followed by conjugation to an N-hydroxysuccinimide (NHS)-ester activated fluorescent dye or biotin.

Materials:

  • 5'-Amine-modified TNA oligonucleotide (lyophilized)

  • NHS-ester activated label (e.g., Fluorescein-NHS, Biotin-NHS)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Nuclease-free water

  • Ethanol (100% and 70%)

  • 3 M Sodium Acetate, pH 5.2

  • Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Oligonucleotide Preparation: Dissolve the lyophilized 5'-amine-modified TNA oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • Label Preparation: Dissolve the NHS-ester activated label in DMSO to a final concentration of 10 mg/mL immediately before use.[6]

  • Conjugation Reaction:

    • In a microcentrifuge tube, mix:

      • 5'-Amine-modified TNA (1 mM): 10 µL

      • 0.1 M Sodium Bicarbonate buffer, pH 8.5: 10 µL

      • NHS-ester label solution: 5 µL

    • Vortex briefly and incubate at room temperature for 2-4 hours in the dark.

  • Purification:

    • Purify the labeled TNA oligonucleotide from the excess unconjugated label and unlabeled oligonucleotide using RP-HPLC.[3][4][5]

    • Monitor the elution at 260 nm (for the oligonucleotide) and the maximum absorbance wavelength of the dye.

    • Collect the fractions corresponding to the labeled TNA.

  • Desalting: Desalt the purified labeled TNA using ethanol precipitation.

    • Add 1/10th volume of 3 M Sodium Acetate, pH 5.2, and 3 volumes of cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed to pellet the oligonucleotide.

    • Wash the pellet with 70% ethanol and air dry.

    • Resuspend the labeled TNA in nuclease-free water.

Diagram 2: Chemical Pathway for 5'-End Labeling of TNA

TNA_5prime_Labeling Amine_TNA 5'-Amine-TNA Reaction Conjugation Reaction (pH 8.5) Amine_TNA->Reaction NHS_Ester NHS-Ester Label NHS_Ester->Reaction Labeled_TNA 5'-Labeled TNA Reaction->Labeled_TNA Byproduct NHS Byproduct Reaction->Byproduct

Caption: Amine-reactive labeling of TNA oligonucleotides at the 5'-end.

Quantification of Labeling Efficiency

The efficiency of the labeling reaction can be determined spectrophotometrically by measuring the absorbance of the purified labeled TNA at 260 nm (for the nucleic acid) and at the maximum absorbance wavelength (λmax) of the dye.

Calculation:

  • Concentration of TNA (M): [TNA] = A260 / (ε260 * path length)

    • A260 = Absorbance at 260 nm

    • ε260 = Molar extinction coefficient of the TNA oligonucleotide at 260 nm (can be estimated based on sequence)

  • Concentration of Dye (M): [Dye] = A_max / (ε_max * path length)

    • A_max = Absorbance at the dye's λmax

    • ε_max = Molar extinction coefficient of the dye at its λmax

  • Degree of Labeling (DOL): DOL = [Dye] / [TNA]

Table 2: Example Labeling Efficiency Data

TNA SequenceLabeling MethodLabelDegree of Labeling (DOL)
TNA-probe-1TdT LabelingFluorescein-12-ddUTP0.85
TNA-probe-2NHS-Ester ConjugationCy3-NHS0.92
TNA-probe-3TdT LabelingBiotin-11-dUTP0.88

Note: These are representative values. Actual DOL may vary depending on the TNA sequence, label, and reaction conditions.

Applications in Molecular Detection

Application 1: TNA-Based Fluorescence in situ Hybridization (FISH)

Labeled TNA probes can be used for the detection of specific DNA or RNA sequences within fixed cells, offering high specificity and resistance to cellular nucleases.

Protocol Outline:

  • Sample Preparation: Fix and permeabilize cells or tissue sections according to standard protocols.

  • Hybridization:

    • Prepare a hybridization buffer containing the fluorescently labeled TNA probe (1-5 ng/µL).

    • Apply the hybridization solution to the sample and incubate at a predetermined optimal temperature for 2-16 hours.

  • Washing: Wash the sample to remove unbound probes.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sample for microscopy.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope.

Diagram 3: TNA-FISH Experimental Workflow

TNA_FISH_Workflow Start Fixed Cells/Tissue Permeabilization Permeabilization Start->Permeabilization Hybridization Hybridization with Labeled TNA Probe Permeabilization->Hybridization Washing Post-Hybridization Washes Hybridization->Washing Counterstain DAPI Counterstain Washing->Counterstain Mounting Mounting Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: A simplified workflow for TNA-based FISH experiments.

Application 2: TNA-Based Biosensors

The unique properties of TNA make it an excellent material for constructing biosensors. For example, a TNA-based molecular beacon can be designed for the detection of specific nucleic acid targets.

Signaling Mechanism of a TNA Molecular Beacon:

A TNA molecular beacon is a single-stranded oligonucleotide with a stem-loop structure. A fluorophore is attached to one end and a quencher to the other. In the absence of the target, the stem keeps the fluorophore and quencher in close proximity, resulting in fluorescence quenching. Upon binding to the target sequence, the beacon undergoes a conformational change that separates the fluorophore and quencher, leading to a fluorescent signal.

Diagram 4: Signaling Pathway of a TNA Molecular Beacon

TNA_Beacon_Signaling cluster_closed Target Absent cluster_open Target Present Closed_Beacon TNA Beacon (Closed) Fluorescence Quenched Open_Beacon TNA Beacon-Target Hybrid Fluorescence Emitted Closed_Beacon->Open_Beacon Target Binding Target Target Nucleic Acid Target->Open_Beacon

Caption: Conformational change and signal generation in a TNA molecular beacon.

Conclusion

The labeling of TNA oligonucleotides opens up new possibilities for the development of highly stable and specific tools for molecular detection. The protocols provided here offer a starting point for researchers to label TNA with a variety of functional moieties. The inherent resistance of TNA to enzymatic degradation makes labeled TNA probes particularly valuable for applications in complex biological samples and for in vivo studies. Further optimization of labeling chemistries and a deeper understanding of the hybridization kinetics of labeled TNA will continue to expand their utility in research, diagnostics, and drug development.

References

Troubleshooting & Optimization

Low coupling efficiency with DMTr-TNA-C(Bz)-amidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMTr-TNA-C(Bz)-amidite. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the use of this modified phosphoramidite (B1245037) in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from standard phosphoramidites?

This compound is a phosphoramidite monomer used to incorporate a benzoyl-protected cytosine (C) nucleotide analog into a growing Threose Nucleic Acid (TNA) oligonucleotide chain.[1] TNA is a synthetic nucleic acid analog with a four-carbon threose sugar backbone instead of the five-carbon ribose or deoxyribose found in RNA and DNA.[2] This structural difference, particularly the steric hindrance from the threose sugar and the benzoyl (Bz) protecting group, can lead to different reactivity and require adjustments to standard solid-phase synthesis protocols.[3]

Q2: We are observing significantly lower coupling efficiency with this compound compared to standard DNA or RNA amidites. What are the likely causes?

Low coupling efficiency with modified phosphoramidites like this compound is a common issue and can stem from several factors:

  • Steric Hindrance: The threose sugar backbone and the bulky benzoyl (Bz) protecting group on the cytosine base create significant steric hindrance.[3] This can slow down the coupling reaction, making standard coupling times insufficient for achieving high efficiency.

  • Reagent Quality: The phosphoramidite may have degraded due to exposure to moisture or air.[4] Similarly, the quality of the activator and anhydrous acetonitrile (B52724) is critical; even trace amounts of water can significantly reduce coupling efficiency.[4]

  • Suboptimal Activation: Standard activators like 1H-Tetrazole may not be potent enough to efficiently activate sterically hindered amidites.[5] More powerful activators are often required.

  • Inadequate Coupling Time: Due to the aforementioned steric hindrance, the standard coupling times used for DNA and RNA amidites are often too short for TNA monomers.[2][3]

  • Instrument and Fluidics Issues: Problems with the DNA synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent sufficient amounts of phosphoramidite and activator from reaching the synthesis column.

Q3: What is the expected coupling efficiency for TNA phosphoramidites?

Achieving coupling efficiencies greater than 98% is possible with optimized protocols. However, without optimization, efficiencies can be significantly lower. For example, studies on a related TNA monomer, DMTr-TNA-A(Bz)-amidite, have shown how different activators and reaction times can impact the yield.[6] Solid-phase synthesis of TNA often requires extended coupling times and potentially increased phosphoramidite concentrations to achieve high efficiency.[2]

Q4: How can we improve the coupling efficiency of this compound?

To improve coupling efficiency, consider the following optimizations:

  • Extend the Coupling Time: This is the most critical parameter. Increase the coupling time significantly, for example, to 5-10 minutes or even longer, to allow sufficient time for the sterically hindered monomer to react.[2][6]

  • Use a More Potent Activator: Switch from 1H-Tetrazole to a more effective activator for hindered monomers, such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[5][7]

  • Ensure Anhydrous Conditions: Use fresh, high-quality anhydrous acetonitrile (<15 ppm water).[4] Ensure the phosphoramidite is dissolved under an inert argon atmosphere and that all reagent lines on the synthesizer are dry.[4]

  • Increase Reagent Concentration: A modest increase in the concentration of the phosphoramidite solution can help drive the reaction to completion.

  • Perform a Double Coupling: Program the synthesizer to perform two consecutive coupling steps for the TNA monomer before moving to the capping step. This can significantly increase the overall coupling yield for a difficult monomer.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low coupling efficiency observed with this compound.

Initial Observation: Low Yield of Full-Length Product or Drop in Trityl Signal

A sudden or consistent drop in the color intensity of the trityl cation released during the deblocking step is a primary indicator of poor coupling in the previous cycle. This will correlate with a low yield of the final full-length oligonucleotide, often accompanied by a high proportion of shorter failure sequences (n-1) in the final analysis (e.g., by HPLC or Mass Spectrometry).

Troubleshooting Workflow Diagram

G start Start: Low Coupling Efficiency with this compound check_reagents Step 1: Verify Reagent Quality - Fresh Anhydrous Acetonitrile? - Amidite properly stored/freshly prepared? - Activator solution fresh and correct concentration? start->check_reagents reagents_ok Reagents are OK check_reagents->reagents_ok replace_reagents Action: Replace all synthesis reagents (Amidite, Activator, Acetonitrile) reagents_ok->replace_reagents No optimize_protocol Step 2: Optimize Synthesis Protocol - Extend coupling time (e.g., 5-10 min). - Consider double coupling. reagents_ok->optimize_protocol Yes replace_reagents->check_reagents protocol_ok Protocol Optimized optimize_protocol->protocol_ok change_activator Step 3: Change Activator - Switch from 1H-Tetrazole to ETT or DCI. protocol_ok->change_activator Still Low success Success: Coupling Efficiency >98% protocol_ok->success Improved activator_ok Activator Changed change_activator->activator_ok check_instrument Step 4: Check Synthesizer Performance - Perform fluidics test. - Check for leaks and blockages. - Verify reagent delivery volumes. activator_ok->check_instrument Still Low activator_ok->success Improved instrument_ok Instrument OK check_instrument->instrument_ok service_instrument Action: Service Synthesizer instrument_ok->service_instrument No instrument_ok->success Still Low (Consult Manufacturer) service_instrument->check_instrument G start Issue: Low Yield or Suspected Low Coupling Efficiency quantify_problem Need to Quantify the Problem? start->quantify_problem protocol1 Execute Protocol 1: Test Synthesis for Coupling Efficiency quantify_problem->protocol1 Yes, need stepwise data protocol2 Execute Protocol 2: Post-Synthesis Analysis by HPLC quantify_problem->protocol2 No, just need overall purity analyze_trityl Analyze Trityl Data to Pinpoint Failing Step protocol1->analyze_trityl analyze_hplc Analyze HPLC Chromatogram for Overall Purity protocol2->analyze_hplc troubleshoot Implement Troubleshooting Workflow Based on Data analyze_trityl->troubleshoot analyze_hplc->troubleshoot

References

Troubleshooting common issues in TNA oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during Threose Nucleic Acid (TNA) oligonucleotide synthesis. The information is tailored for researchers, scientists, and drug development professionals.

Section 1: Synthesis

This section addresses common problems that can arise during the solid-phase synthesis of TNA oligonucleotides using phosphoramidite (B1245037) chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling efficiency unexpectedly low?

A1: Low coupling efficiency is a frequent issue in TNA oligonucleotide synthesis and can significantly impact the yield of the full-length product.[1][2] Several factors can contribute to this problem:

  • Moisture Contamination: The presence of water in reagents or solvents is a primary cause of reduced coupling efficiency.[1][3] Water competes with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite, leading to the formation of phosphonate (B1237965) and a lower yield of the desired product.[3] Even humid weather can adversely affect the synthesis.[2]

  • Degraded Reagents: Phosphoramidites, especially guanosine (B1672433) (dG) phosphoramidite, are sensitive to oxidation and hydrolysis.[4][5] Using degraded or old phosphoramidites will result in poor coupling. Activators and other reagents can also degrade over time.

  • Suboptimal Activator Concentration: The concentration of the activator is crucial for efficient coupling. An incorrect concentration can lead to incomplete activation of the phosphoramidite.

  • Inefficient Capping: While not directly a cause of low coupling in the current cycle, inefficient capping of unreacted 5'-hydroxyl groups from the previous cycle leads to the accumulation of n-1 deletion sequences, which can be misinterpreted as low overall synthesis efficiency.[6][]

Q2: I'm observing a high level of n-1 deletions in my final product. What is the likely cause?

A2: The presence of n-1 deletion sequences is primarily due to incomplete capping of unreacted 5'-hydroxyl groups after a coupling step.[1][6] If these unreacted groups are not blocked, they will participate in the subsequent coupling cycle, leading to an oligonucleotide that is missing one nucleotide. Inefficient coupling in the preceding step is the root cause of the unreacted sites.[1]

Q3: My synthesis of a long TNA oligonucleotide failed. What are the special considerations for synthesizing longmers?

A3: Synthesizing long oligonucleotides (>75 nucleotides) presents unique challenges.[3] Maintaining an extremely high coupling efficiency at every step is critical, as even a small decrease has a cumulative and dramatic effect on the final yield of the full-length product.[2][3] For instance, a 98% average coupling efficiency results in only a 13% yield for a 100-mer.[3] Depurination, the loss of purine (B94841) bases (A and G), can also be a significant issue during the repeated acidic detritylation steps required for long synthesis.[3]

Troubleshooting Guide: Low Coupling Efficiency

This guide provides a systematic approach to diagnosing and resolving low coupling efficiency.

Diagram: Troubleshooting Low Coupling Efficiency

Troubleshooting_Low_Coupling_Efficiency cluster_reagents Reagent Checks cluster_anhydrous Anhydrous Condition Checks cluster_instrument Instrument Checks cluster_protocol Protocol Optimization start Low Coupling Efficiency Observed check_reagents 1. Verify Reagent Quality start->check_reagents check_anhydrous 2. Ensure Anhydrous Conditions check_reagents->check_anhydrous Reagents are fresh and pure reagent_1 Use fresh phosphoramidites and activator check_instrument 3. Check Synthesizer Performance check_anhydrous->check_instrument Conditions are anhydrous anhydrous_1 Use anhydrous acetonitrile (B52724) (<10 ppm water) optimize_protocol 4. Optimize Synthesis Protocol check_instrument->optimize_protocol Instrument is functioning correctly instrument_1 Perform a trityl cation assay solution Coupling Efficiency Improved optimize_protocol->solution protocol_1 Increase coupling time reagent_2 Check for discoloration or precipitation anhydrous_2 Dry synthesizer gas lines instrument_2 Check for leaks and proper valve function protocol_2 Optimize activator concentration

Caption: A workflow for troubleshooting low coupling efficiency in TNA synthesis.

Quantitative Data: Impact of Coupling Efficiency on Yield

The following table illustrates the theoretical maximum yield of full-length oligonucleotide based on the average coupling efficiency per cycle.

Oligonucleotide LengthAverage Coupling EfficiencyTheoretical Maximum Yield
20-mer99.0%82.6%
20-mer98.0%68.0%[3]
30-mer99.0%74.8%[2]
30-mer98.0%55.0%[2]
70-mer99.0%49.5%[2]
70-mer98.0%24.3%[2]
100-mer98.0%13.0%[3]
Experimental Protocol: Trityl Cation Assay for Coupling Efficiency

This protocol allows for the colorimetric quantification of the dimethoxytrityl (DMT) cation released during the deblocking step, which is proportional to the number of coupled bases in the preceding cycle.[1]

Materials:

  • TNA oligonucleotide synthesized on solid support

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • UV-Vis spectrophotometer

Procedure:

  • After the coupling step of interest, collect the detritylation solution as it elutes from the synthesis column.

  • Measure the absorbance of the collected solution at 495 nm. The orange color is indicative of the released DMT cation.

  • The coupling efficiency can be calculated by comparing the absorbance of the trityl cation released at each step. A consistent or gradually increasing absorbance indicates high coupling efficiency. A significant drop in absorbance suggests a problem with the preceding coupling step.

Section 2: Deprotection and Cleavage

This section focuses on troubleshooting issues related to the removal of protecting groups and cleavage of the TNA oligonucleotide from the solid support.

Frequently Asked Questions (FAQs)

Q1: I suspect incomplete deprotection of my TNA oligonucleotide. How can I confirm this and what are the causes?

A1: Incomplete deprotection can leave residual protecting groups on the nucleobases or the phosphate (B84403) backbone, which can interfere with downstream applications.[8] This can be confirmed by mass spectrometry, where you will observe peaks corresponding to the mass of the oligonucleotide plus the mass of the remaining protecting groups. Causes of incomplete deprotection include:

  • Deprotection Reagent Degradation: Using old or improperly stored deprotection reagents (e.g., ammonium (B1175870) hydroxide) can lead to incomplete removal of protecting groups.

  • Insufficient Deprotection Time or Temperature: The time and temperature of the deprotection step are critical. Inadequate conditions will result in incomplete reactions.

  • Use of Inappropriate Deprotection Conditions for Modified Bases: If your TNA oligonucleotide contains modified bases, standard deprotection conditions may not be suitable and could even damage the modification.

Q2: What are some common side reactions that can occur during deprotection?

A2: Several side reactions can occur during the deprotection step, leading to impurities in the final product. One common side reaction is the N3-cyanoethylation of thymidine (B127349) residues, which results in a +53 Da adduct.[3] This can be minimized by using a larger volume of the deprotection solution or by using a mixture of ammonium hydroxide (B78521) and methylamine (B109427) (AMA).[3] Another potential issue is the transamination of cytidine (B196190) when using certain amine-based deprotection reagents.[9]

Troubleshooting Guide: Incomplete Deprotection

Diagram: Troubleshooting Incomplete Deprotection

Troubleshooting_Incomplete_Deprotection cluster_ms Mass Spectrometry Analysis cluster_reagents_deprotection Reagent Checks cluster_conditions Condition Review start Incomplete Deprotection Suspected confirm_issue 1. Confirm by Mass Spectrometry start->confirm_issue check_reagents 2. Verify Deprotection Reagents confirm_issue->check_reagents Incomplete deprotection confirmed ms_1 Look for peaks corresponding to oligo + protecting group mass check_conditions 3. Review Deprotection Conditions check_reagents->check_conditions Reagents are fresh and appropriate reagent_deprotection_1 Use fresh ammonium hydroxide or AMA re_deprotect 4. Re-treat with Fresh Reagent check_conditions->re_deprotect Conditions are correct conditions_1 Verify deprotection time and temperature solution Complete Deprotection Achieved re_deprotect->solution reagent_deprotection_2 Ensure appropriate reagent for modified bases conditions_2 Ensure complete immersion of the solid support

Caption: A workflow for troubleshooting incomplete deprotection of TNA oligonucleotides.

Quantitative Data: Common Deprotection Conditions
Protecting GroupDeprotection ReagentTemperature (°C)Time
Standard DNA/TNA basesConcentrated Ammonium Hydroxide558-12 hours
UltraMILD monomers0.05 M Potassium Carbonate in MethanolRoom Temperature4 hours
AMA-compatible basesAmmonium Hydroxide/Methylamine (AMA)6510 minutes

Note: These are general guidelines. Always refer to the manufacturer's recommendations for specific monomers and solid supports.

Experimental Protocol: Standard Deprotection and Cleavage

Materials:

  • TNA oligonucleotide on solid support (e.g., CPG)

  • Concentrated ammonium hydroxide (28-30%)

  • Screw-cap vial

  • Heating block or oven

Procedure:

  • Transfer the solid support with the synthesized TNA oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide to the vial, ensuring the support is completely submerged.

  • Securely cap the vial and place it in a heating block or oven set to 55°C.

  • Incubate for 8-12 hours to ensure complete cleavage from the support and removal of protecting groups.

  • After incubation, cool the vial to room temperature before opening.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • The crude oligonucleotide is now ready for purification.

Section 3: Purification and Characterization

This section provides guidance on troubleshooting common issues encountered during the purification and analysis of TNA oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: I am seeing unexpected peaks in my HPLC chromatogram. What could be the cause?

A1: Unexpected peaks in an HPLC chromatogram can arise from various sources:

  • Synthesis-related Impurities: These include n-1 deletion sequences, incompletely deprotected oligonucleotides, and products of side reactions during synthesis or deprotection.

  • Sample Degradation: TNA oligonucleotides can degrade if not handled or stored properly.

  • Contamination: Contamination from the sample, solvent, or the HPLC system itself can lead to extraneous peaks.[10]

  • Late Elution from a Previous Run: A strongly retained compound from a previous injection may elute in a subsequent run, appearing as an unexpected peak.[11]

Q2: My MALDI-TOF mass spectrum shows a broad peak or no clear signal for my long TNA oligonucleotide. What can I do?

A2: MALDI-TOF mass spectrometry can be challenging for long oligonucleotides (>50 bases) as the resolution and sensitivity tend to decrease with increasing mass.[12] If you are experiencing issues, consider the following:

  • Optimize the Matrix: The choice of matrix and the sample preparation method are critical for successful MALDI-TOF analysis. Experiment with different matrices and spotting techniques.

  • Use an Alternative Ionization Method: Electrospray ionization mass spectrometry (ESI-MS) is often more suitable for analyzing large oligonucleotides as it can provide better mass accuracy and resolution for higher mass ranges.[12][13]

  • Purify the Sample: The presence of salts and other impurities can suppress the signal in mass spectrometry. Ensure your sample is well-purified and desalted before analysis.

Troubleshooting Guide: Unexpected HPLC Peaks

Diagram: Troubleshooting Unexpected HPLC Peaks

Troubleshooting_HPLC_Peaks cluster_blank Blank Run Analysis cluster_synthesis_analysis Synthesis Purity Analysis cluster_sample_integrity Sample Integrity Check cluster_hplc_optimization HPLC Method Optimization start Unexpected Peaks in HPLC check_blank 1. Run a Blank Gradient start->check_blank check_synthesis 2. Analyze Synthesis Purity check_blank->check_synthesis No peaks in blank blank_1 Identifies system contamination or carryover check_sample 3. Evaluate Sample Integrity check_synthesis->check_sample Synthesis impurities identified synthesis_1 Analyze crude product by MS to identify impurities optimize_hplc 4. Optimize HPLC Method check_sample->optimize_hplc Sample is intact sample_1 Re-analyze a freshly prepared sample solution Peak Identity Determined optimize_hplc->solution hplc_1 Adjust gradient to improve separation hplc_2 Use a different column chemistry

Caption: A workflow for troubleshooting unexpected peaks in HPLC analysis of TNA.

Experimental Protocol: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for TNA Purification

Materials:

  • Crude TNA oligonucleotide

  • Denaturing polyacrylamide gel (e.g., 10-20% acrylamide, 7M urea)

  • TBE buffer (Tris-borate-EDTA)

  • Gel loading buffer (e.g., formamide, bromophenol blue, xylene cyanol)

  • UV shadowing equipment or fluorescent stain

  • Scalpel or razor blade

  • Crush and soak buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)

  • Syringe and filter

Procedure:

  • Prepare and pre-run the denaturing polyacrylamide gel in TBE buffer.

  • Resuspend the crude TNA oligonucleotide in gel loading buffer, heat at 95°C for 5 minutes, and then place on ice.

  • Load the sample onto the gel.

  • Run the gel at a constant voltage until the desired separation is achieved (monitor the dye front).

  • Visualize the TNA bands using UV shadowing or a suitable fluorescent stain.

  • Excise the band corresponding to the full-length TNA product using a clean scalpel.

  • Crush the gel slice in a microcentrifuge tube and add crush and soak buffer.

  • Elute the TNA from the gel by incubating at 37°C overnight with shaking.

  • Separate the eluted TNA from the gel fragments by passing the solution through a syringe filter.

  • Desalt the purified TNA using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).

References

Optimizing activator concentration for TNA amidite coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing activator concentration for Threose Nucleic Acid (TNA) amidite coupling during solid-phase synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of an activator in TNA amidite coupling?

A1: The activator plays a crucial role in the phosphoramidite (B1245037) coupling reaction. It protonates the nitrogen of the TNA phosphoramidite, making it susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support. This initiates the formation of the phosphite (B83602) triester linkage, which is essential for chain elongation. The choice and concentration of the activator directly impact the coupling efficiency and, consequently, the yield and purity of the final TNA oligonucleotide.[1][]

Q2: Which activators are commonly used for TNA synthesis, and how do they differ?

A2: While research on TNA synthesis is ongoing, activators commonly used for DNA and RNA synthesis are also employed for TNA. The most prevalent are 1H-Tetrazole and its derivatives, such as 5-Ethylthio-1H-tetrazole (ETT), and imidazole (B134444) derivatives like 4,5-Dicyanoimidazole (B129182) (DCI). They primarily differ in their acidity (pKa) and nucleophilicity.

  • 1H-Tetrazole: A traditional activator, but its limited solubility in acetonitrile (B52724) can be a drawback.[1]

  • ETT: More acidic than 1H-Tetrazole, leading to faster activation.

  • DCI: Less acidic than tetrazole derivatives but a stronger nucleophile.[1] It is highly soluble in acetonitrile, allowing for higher effective concentrations and potentially faster coupling kinetics.[1][3][4][5]

Q3: What is the optimal concentration range for activators in TNA synthesis?

A3: The optimal concentration can vary depending on the specific TNA amidite, the chosen activator, and the synthesis scale. However, based on established protocols for DNA and RNA synthesis, a good starting point for TNA synthesis is:

  • DCI: 0.25 M to 1.0 M in acetonitrile. Higher concentrations of DCI can enhance the effective concentration of the phosphoramidite.[1][3]

  • ETT: Typically used at a concentration of 0.25 M.

  • 1H-Tetrazole: Used at concentrations up to its saturation point in acetonitrile, which is around 0.45 M to 0.5 M.[1]

It is highly recommended to perform an optimization experiment to determine the ideal concentration for your specific application.

Q4: How does water content affect activator performance and coupling efficiency?

A4: Water is highly detrimental to the coupling reaction. The activated phosphoramidite is extremely reactive and will readily react with any water present in the system, leading to the formation of an inactive phosphonate. This side reaction consumes the activated amidite, thereby reducing the coupling efficiency and leading to truncated sequences.[6][7] It is imperative to use anhydrous reagents and maintain a dry environment throughout the synthesis process.

Troubleshooting Guide: Low Coupling Efficiency

Problem: Consistently low coupling efficiency during TNA synthesis.

This troubleshooting guide will help you identify and resolve the root cause of low coupling efficiency in your TNA solid-phase synthesis.

G cluster_start Start Troubleshooting cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_advanced Advanced Troubleshooting cluster_solution Resolution start Low Coupling Efficiency Detected reagents Check Reagent Quality and Age start->reagents anhydrous Verify Anhydrous Conditions reagents->anhydrous Reagents OK? solution Coupling Efficiency Restored reagents->solution Replaced expired/degraded reagents instrument Inspect Synthesizer Fluidics anhydrous->instrument Conditions Dry? anhydrous->solution Improved drying procedures activator_conc Optimize Activator Concentration instrument->activator_conc Fluidics OK? instrument->solution Resolved leaks/blockages coupling_time Increase Coupling Time activator_conc->coupling_time No improvement? activator_conc->solution Optimal concentration found double_couple Perform Double Coupling coupling_time->double_couple No improvement? coupling_time->solution Longer time improved efficiency amidite_quality Assess TNA Amidite Purity double_couple->amidite_quality Still low efficiency? double_couple->solution Double coupling successful support_issue Investigate Solid Support amidite_quality->support_issue Amidite is pure? amidite_quality->solution Synthesized/purified fresh amidite support_issue->solution Changed support type/loading

Caption: Troubleshooting workflow for low coupling efficiency.

Potential Cause Recommended Action
Degraded/Expired Reagents Ensure all reagents, especially the TNA amidite and activator, are fresh and have been stored under the recommended conditions (e.g., anhydrous, inert atmosphere).
Presence of Moisture Use anhydrous acetonitrile for all solutions. Ensure the synthesizer lines are dry. Consider using molecular sieves to dry solvents and amidite solutions.[7]
Suboptimal Activator Concentration Perform an optimization experiment by systematically varying the activator concentration (e.g., 0.25 M, 0.5 M, 0.75 M, 1.0 M for DCI) while keeping other parameters constant.
Insufficient Coupling Time The threose sugar of TNA may cause steric hindrance, requiring a longer coupling time compared to DNA or RNA. Try doubling the standard coupling time.
Synthesizer/Fluidics Issues Check for leaks, blockages, or improper calibration of the reagent delivery system on your synthesizer.
Poor Quality TNA Amidite The TNA phosphoramidite may have degraded or contain impurities. Verify its purity using techniques like 31P NMR.[7]

Data Presentation: Activator Properties and Recommended Concentrations

The following table summarizes the properties of common activators used in oligonucleotide synthesis. These values can serve as a starting point for optimizing TNA amidite coupling.

ActivatorpKaSolubility in AcetonitrileRecommended Starting ConcentrationKey Characteristics
1H-Tetrazole 4.8~0.5 M0.45 MTraditional activator, acts as both a weak acid and a nucleophile.[1]
5-Ethylthio-1H-tetrazole (ETT) 4.3~0.75 M0.25 MMore acidic than 1H-Tetrazole, leading to faster activation.
4,5-Dicyanoimidazole (DCI) 5.2>1.1 M0.25 M - 1.0 MLess acidic but more nucleophilic than tetrazoles; high solubility allows for higher effective concentrations.[1][3][5]

Experimental Protocols

Protocol 1: Optimization of Activator Concentration for TNA Amidite Coupling

Objective: To determine the optimal activator concentration for maximizing the coupling efficiency of a specific TNA phosphoramidite.

Materials:

  • Solid support functionalized with the initial nucleoside.

  • TNA phosphoramidite solution in anhydrous acetonitrile.

  • Activator solutions (e.g., DCI) at various concentrations (e.g., 0.25 M, 0.5 M, 0.75 M, 1.0 M) in anhydrous acetonitrile.

  • Standard reagents for solid-phase oligonucleotide synthesis (capping, oxidation, deblocking solutions).

  • Automated DNA/RNA synthesizer.

  • HPLC system for oligonucleotide analysis.

Methodology:

  • Synthesizer Setup: Program the synthesizer to perform a series of short TNA syntheses (e.g., a dimer or trimer) in parallel or sequentially.

  • Variable Parameter: For each synthesis, use a different concentration of the activator solution. Keep all other synthesis parameters (e.g., amidite concentration, coupling time, temperature) constant.

  • Synthesis Cycles:

    • Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group.

    • Coupling: Deliver the TNA phosphoramidite and the designated activator solution to the synthesis column.

    • Capping: Acetylate any unreacted 5'-hydroxyl groups.

    • Oxidation: Convert the phosphite triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the synthesis is complete, cleave the TNA oligonucleotide from the solid support and remove all protecting groups according to standard protocols.

  • Analysis:

    • Purify the crude TNA oligonucleotides using HPLC.

    • Quantify the yield of the full-length product for each activator concentration.

    • Calculate the stepwise coupling efficiency for each concentration.

Visualizations

G cluster_workflow Experimental Workflow start Prepare Activator Solutions (Varying Concentrations) setup Set up Parallel Syntheses start->setup synthesis Perform Solid-Phase TNA Synthesis setup->synthesis cleavage Cleave and Deprotect Oligonucleotides synthesis->cleavage analysis Analyze by HPLC cleavage->analysis determine Determine Optimal Concentration analysis->determine

Caption: Workflow for optimizing activator concentration.

G cluster_mechanism Activator Mechanism Amidite TNA Phosphoramidite (Stable) Activated_Amidite Activated TNA Amidite (Reactive Intermediate) Amidite->Activated_Amidite Protonation Activator Activator (e.g., DCI) Activator->Activated_Amidite Coupled_Product Coupled Product (Phosphite Triester) Activated_Amidite->Coupled_Product Nucleophilic Attack Support Solid Support with 5'-OH Group Support->Coupled_Product

Caption: Mechanism of TNA amidite activation and coupling.

References

Stability of DMTr-TNA-C(Bz)-amidite in acetonitrile solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-benzoyl-5'-O-dimethoxytrityl-α-L-threofuranosyl cytosine 3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite (DMTr-TNA-C(Bz)-amidite) in acetonitrile (B52724). Proper handling and awareness of stability are critical for successful oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in anhydrous acetonitrile?

A1: When stored under optimal conditions (anhydrous acetonitrile, inert atmosphere), this compound is expected to be stable for several days at room temperature. However, stability can be affected by the quality of the acetonitrile, the presence of moisture, and the ambient temperature. For best results, it is recommended to use freshly prepared solutions.

Q2: What are the primary degradation products of this compound in acetonitrile?

A2: The primary degradation pathway for phosphoramidites in the presence of moisture is hydrolysis, leading to the formation of the corresponding H-phosphonate. Oxidation can also occur, resulting in the formation of the phosphate (B84403) triester. These impurities can lead to failed couplings and truncated sequences during oligonucleotide synthesis.

Q3: How can I monitor the stability of my this compound solution?

A3: The stability and purity of the amidite solution should be monitored regularly using ³¹P NMR spectroscopy and/or HPLC. ³¹P NMR is particularly effective for identifying the presence of the H-phosphonate and other phosphorus-containing impurities.

Q4: What are the recommended storage conditions for this compound, both as a solid and in solution?

A4:

  • Solid: The solid phosphoramidite (B1245037) should be stored at -20°C under a dry, inert atmosphere (argon or nitrogen).

  • Solution: Solutions in anhydrous acetonitrile should be stored at room temperature on the synthesizer, under an inert atmosphere, and used within the recommended timeframe. For longer-term storage, it is advisable to store the solution at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Coupling Efficiency 1. Degraded phosphoramidite (presence of H-phosphonate or other impurities).2. Sub-optimal concentration of the amidite solution.3. Inefficient activation.1. Verify the purity of the amidite solution using ³¹P NMR or HPLC. If degradation is observed, prepare a fresh solution.2. Confirm the concentration of the amidite solution.3. Ensure the activator is fresh and active.
Appearance of Unexpected Peaks in Chromatogram 1. Formation of P(V) species due to oxidation.2. Hydrolysis of the phosphoramidite.1. Purge the acetonitrile and amidite vials with a dry, inert gas. Use fresh, anhydrous acetonitrile.2. Ensure all reagents and solvents are anhydrous.
Color Change in Amidite Solution 1. Presence of impurities in the acetonitrile.2. Degradation of the amidite over time.1. Use high-purity, anhydrous acetonitrile.2. Prepare a fresh solution if the color change is significant.

Stability Data

The following tables provide representative data on the stability of this compound in acetonitrile under different conditions.

Table 1: Stability of this compound at Room Temperature as Assessed by ³¹P NMR

Time (hours) This compound (%) H-phosphonate (%) Other Impurities (%)
099.50.30.2
2498.80.90.3
4897.91.70.4
7296.52.90.6
9694.84.50.7

Table 2: Effect of Moisture on this compound Stability at Room Temperature (24 hours)

Water Content in Acetonitrile (ppm) This compound (%) H-phosphonate (%)
< 1098.80.9
5097.22.5
10095.14.6

Experimental Protocols

Protocol 1: Preparation of this compound Solution
  • Ensure the vial of solid this compound is at room temperature before opening to prevent condensation.

  • In a clean, dry flask under an inert atmosphere (argon or nitrogen), add the desired volume of anhydrous acetonitrile.

  • Carefully add the appropriate mass of this compound to the acetonitrile to achieve the target concentration (e.g., 0.1 M).

  • Gently swirl the flask until the amidite is completely dissolved.

  • Transfer the solution to the appropriate reservoir on the DNA/RNA synthesizer.

Protocol 2: Monitoring Stability by ³¹P NMR Spectroscopy
  • Transfer approximately 0.5 mL of the this compound solution from the synthesizer reservoir to a clean, dry NMR tube.

  • Add a deuterated solvent (e.g., C₆D₆ or CD₃CN) for locking purposes.

  • Acquire a ³¹P NMR spectrum. The phosphoramidite peak should appear around δ 149 ppm.

  • Integrate the phosphoramidite peak and any impurity peaks (e.g., H-phosphonate around δ 8-10 ppm) to determine the relative purity.

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis prep1 Equilibrate Amidite to RT prep2 Add Anhydrous Acetonitrile prep1->prep2 prep3 Dissolve Amidite prep2->prep3 analysis1 Sample from Reservoir prep3->analysis1 Transfer to Synthesizer analysis2 Prepare NMR Sample analysis1->analysis2 analysis3 Acquire 31P NMR Spectrum analysis2->analysis3 analysis4 Analyze Data analysis3->analysis4

Caption: Workflow for preparing and analyzing this compound solutions.

troubleshooting_flowchart start Low Coupling Efficiency check_amidite Check Amidite Purity (31P NMR / HPLC) start->check_amidite is_degraded Is Amidite Degraded? check_amidite->is_degraded fresh_solution Prepare Fresh Amidite Solution is_degraded->fresh_solution Yes check_activator Check Activator is_degraded->check_activator No end Problem Resolved fresh_solution->end is_activator_ok Is Activator Fresh? check_activator->is_activator_ok replace_activator Replace Activator is_activator_ok->replace_activator No other_issues Investigate Other Synthesis Parameters is_activator_ok->other_issues Yes replace_activator->end

Caption: Troubleshooting flowchart for low coupling efficiency in oligonucleotide synthesis.

Technical Support Center: Benzoyl Group Deprotection in TNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with benzoyl group deprotection during threose nucleic acid (TNA) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting benzoyl groups on TNA nucleosides?

A1: The most common methods for benzoyl group deprotection involve basic hydrolysis. These include treatment with sodium methoxide (B1231860) (NaOMe) in methanol (B129727), aqueous sodium hydroxide (B78521) (NaOH), or aqueous ammonia (B1221849) (NH₄OH).[1][2] The choice of reagent and conditions depends on the overall protecting group strategy and the sensitivity of the TNA oligomer.

Q2: I am observing incomplete deprotection of the benzoyl groups. What could be the cause?

A2: Incomplete deprotection can result from several factors:

  • Insufficient reaction time or temperature: Ensure the reaction proceeds for the recommended duration and at the optimal temperature. Deprotection with reagents like aqueous ammonia can be slow at room temperature.[3][4]

  • Reagent degradation: Use fresh, high-quality deprotection reagents. For example, sodium methoxide solutions can degrade over time, and concentrated aqueous ammonia can lose ammonia gas, reducing its effective concentration.[5]

  • Poor solubility: The TNA oligonucleotide must be fully solubilized in the deprotection solution for the reaction to go to completion.

Q3: My TNA strand is degrading during deprotection. How can I prevent this?

A3: TNA is generally more resistant to acid-mediated degradation than DNA and RNA.[6] However, harsh basic conditions can lead to strand cleavage, especially at the phosphodiester backbone. To minimize degradation:

  • Use milder deprotection conditions: Consider using aqueous ammonia or a mixture of ammonium (B1175870) hydroxide and methylamine (B109427) (AMA), which can be effective at lower temperatures or with shorter reaction times.[5][7][8]

  • Optimize reaction time: Do not extend the deprotection time unnecessarily. Monitor the reaction progress by a suitable analytical method, such as HPLC or TLC.

  • Control the temperature: Avoid excessive temperatures, which can accelerate backbone degradation.

Q4: I am seeing a modification of my cytosine bases after deprotection. What is happening and how can I avoid it?

A4: When using strong bases like sodium hydroxide for deprotection of benzoyl-protected cytidine (B196190), a side reaction can occur where hydroxide attacks the C4 position of cytosine, leading to deamination and conversion to a uracil (B121893) base.[2] To prevent this, you can:

  • Use a milder base: Aqueous ammonia is less prone to causing this side reaction.

  • Use an alternative protecting group for cytosine: If harsh basic conditions are required for other reasons, consider using a different protecting group for cytosine, such as acetyl (Ac).[3][5][8]

Q5: Can the benzoyl group migrate from the 2'-position to the 3'-position (or vice versa) during synthesis or deprotection?

A5: Yes, acyl migration, including benzoyl group migration, is a known phenomenon in molecules with adjacent hydroxyl groups, such as the 2',3'-diol system in threose.[9][10] While specific studies on TNA are limited, this potential side reaction should be considered. It is more likely to occur under basic or acidic conditions when one hydroxyl is protected and the other is free. To minimize this:

  • Protect both the 2' and 3' hydroxyls: During synthesis steps prior to deprotection, ensure both hydroxyls are protected if migration is a concern.

  • Careful selection of deprotection conditions: Use conditions that favor rapid deprotection over acyl migration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient reaction time/temperature.Increase reaction time or temperature according to the protocol. Monitor by HPLC.
Degraded reagent.Use a fresh batch of the deprotection reagent.
Poor solubility of the TNA.Ensure complete dissolution of the TNA in the deprotection solution. Sonication may help.
TNA Strand Degradation Harsh basic conditions.Use a milder deprotection reagent like aqueous ammonia or AMA.[7][8]
Extended reaction time.Optimize the deprotection time by monitoring the reaction progress.
High temperature.Perform the deprotection at a lower temperature for a longer duration if necessary.
Cytosine Deamination (C to U) Use of strong bases like NaOH.Switch to a milder base such as aqueous ammonia.[2]
Benzoyl protecting group on Cytosine.Consider using acetyl-protected cytidine (Ac-dC) in your synthesis.[3][8]
Suspected Benzoyl Group Migration Presence of a free hydroxyl adjacent to a benzoylated hydroxyl.Ensure both 2' and 3' hydroxyls are protected during intermediate steps.
Non-optimal deprotection conditions.Use conditions that promote rapid and complete deprotection to minimize the time for migration to occur.
Formation of N-Benzoylated Adducts Reaction of benzoyl chloride with exocyclic amines of bases.This is a desired reaction during synthesis to protect the bases. If it's occurring as a side reaction during another step, re-evaluate the reaction conditions and protecting group strategy.[11][12][13]

Experimental Protocols

Protocol 1: Benzoyl Group Deprotection using Aqueous Ammonia
  • Preparation: Dissolve the benzoyl-protected TNA oligonucleotide in concentrated aqueous ammonia (28-30%) in a sealed, pressure-rated vial.

  • Incubation: Heat the vial at 55°C for 12-17 hours.[3] The exact time may need to be optimized depending on the sequence and length of the TNA.

  • Work-up: After cooling the vial to room temperature, evaporate the ammonia solution under reduced pressure.

  • Purification: Resuspend the deprotected TNA in water and purify using a suitable method, such as HPLC or solid-phase extraction.

Protocol 2: Benzoyl Group Deprotection using Sodium Methoxide in Methanol

This method is typically used for deprotection of O-benzoyl groups on nucleosides rather than oligonucleotides in solution due to the potential for backbone degradation.

  • Preparation: Dissolve the benzoyl-protected TNA nucleoside in anhydrous methanol under an inert atmosphere (e.g., argon).[14]

  • Reaction: Add a catalytic amount of a fresh solution of sodium methoxide in methanol (e.g., 0.1 M).[14]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[14]

  • Quenching: Once the reaction is complete, neutralize the solution by adding an equivalent amount of acetic acid or a weak acidic resin.[14]

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting deprotected nucleoside by silica (B1680970) gel chromatography.

Visual Guides

Deprotection_Pathway cluster_main Benzoyl Deprotection of TNA cluster_side_reactions Potential Side Reactions Protected_TNA TNA with Benzoyl Protecting Groups (on bases and/or hydroxyls) Deprotection Deprotection Reagent (e.g., Aq. Ammonia) Protected_TNA->Deprotection Deprotected_TNA Fully Deprotected TNA Deprotection->Deprotected_TNA Strand_Degradation Strand Degradation Deprotection->Strand_Degradation Base_Modification Base Modification (e.g., C to U) Deprotection->Base_Modification Incomplete_Deprotection Incomplete Deprotection Deprotection->Incomplete_Deprotection

Caption: Benzoyl deprotection pathway and potential side reactions in TNA synthesis.

Troubleshooting_Workflow Start Deprotection Issues Observed Check_Completion Is deprotection incomplete? Start->Check_Completion Check_Degradation Is the TNA strand degraded? Check_Completion->Check_Degradation No Incomplete_Actions Increase reaction time/temp Use fresh reagents Check_Completion->Incomplete_Actions Yes Check_Base_Mod Are there base modifications? Check_Degradation->Check_Base_Mod No Degradation_Actions Use milder conditions (e.g., aq. NH₃) Reduce temperature/time Check_Degradation->Degradation_Actions Yes Base_Mod_Actions Use milder base Consider alternative protecting group for Cytosine Check_Base_Mod->Base_Mod_Actions Yes End Problem Resolved Check_Base_Mod->End No Incomplete_Actions->End Degradation_Actions->End Base_Mod_Actions->End

Caption: Troubleshooting workflow for TNA benzoyl group deprotection.

References

Incomplete detritylation in automated TNA synthesis cycles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Automated TNA Synthesis

This guide provides troubleshooting advice and frequently asked questions regarding incomplete detritylation during automated Threose Nucleic Acid (TNA) synthesis cycles.

Frequently Asked Questions (FAQs)

Q1: What is detritylation in the context of TNA synthesis?

A: Detritylation is a critical step in the automated solid-phase synthesis of TNA. It involves the removal of the acid-labile 5'-terminal dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain, which is bound to a solid support like controlled pore glass (CPG).[1] This deprotection exposes a free 5'-hydroxyl group, making it ready for the coupling of the next nucleotide in the sequence. The reaction is typically carried out using a weak acid solution, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in a non-aqueous solvent like dichloromethane (B109758) (DCM).[1]

Q2: What are the primary indicators of incomplete detritylation?

A: The most common indicator of incomplete detritylation is the appearance of "failure sequences," specifically n-1 sequences, in the final product analysis (e.g., by HPLC or mass spectrometry). These are sequences that are missing one nucleotide. If the DMT group is not removed, the subsequent coupling reaction cannot occur at that site, leading to a truncated oligonucleotide. This results in a lower yield of the desired full-length TNA product.[2][3] Anion-exchange HPLC profiles may show a peak with a retention time shorter than the full-length product, which is often indicative of incomplete detritylation.[4]

Q3: What are the common causes of incomplete detritylation?

A: Several factors can lead to incomplete detritylation:

  • Reagent Quality: The detritylation reagent (e.g., DCA or TCA in DCM) can degrade over time. Using fresh, high-quality acid solutions is crucial for efficient DMT removal.[1][5]

  • Insufficient Reaction Time: If the exposure time to the acid is too short, the reaction may not proceed to completion.[1][6]

  • Inadequate Reagent Delivery: Poor flow of the detritylation reagent through the synthesis column, potentially due to clogging from fines in the solid support, can prevent complete reaction.[1]

  • Moisture Contamination: Water in the reagents or solvents can interfere with the synthesis cycle. While primarily impacting the coupling step, ensuring anhydrous conditions throughout the cycle is critical.[3]

  • Low Temperature: Detritylation is typically performed at ambient temperature. A significant drop in the lab's temperature can slow down the reaction kinetics.[1]

  • Incorrect Acid Concentration: Using an acid concentration that is too low may not be sufficient to drive the reaction to completion within the allotted time.[2]

Q4: Can excessive detritylation cause problems?

A: Yes. While incomplete detritylation leads to failure sequences, excessive exposure to acid can cause depurination—the cleavage of the bond between a purine (B94841) base (adenine or guanine) and the threose sugar.[2][6] This creates an abasic site, which can lead to chain cleavage during the final deprotection step, reducing the yield of the full-length product.[1][3] Therefore, a balance must be struck between ensuring complete detritylation and minimizing depurination.[6]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues related to incomplete detritylation.

Initial Observation: Low yield of full-length TNA and/or presence of n-1 peaks in analytical results (HPLC/MS).

Below is a decision-making workflow to troubleshoot this issue.

G start Symptom: Low Yield / n-1 Peaks reagent_check 1. Verify Detritylation Reagent start->reagent_check reagent_decision Is reagent fresh and of high quality? reagent_check->reagent_decision prepare_fresh Action: Prepare fresh detritylation solution. reagent_decision->prepare_fresh No time_check 2. Review Detritylation Time reagent_decision->time_check Yes end_node Re-run synthesis and analyze product. prepare_fresh->end_node time_decision Is the contact time sufficient? time_check->time_decision increase_time Action: Increase detritylation time in small increments. time_decision->increase_time No flow_check 3. Check System Flow Rate time_decision->flow_check Yes increase_time->end_node flow_decision Is reagent delivery unobstructed? flow_check->flow_decision check_support Action: Check for column clogging. Inspect solid support for fines. flow_decision->check_support No concentration_check 4. Evaluate Acid Concentration flow_decision->concentration_check Yes check_support->end_node concentration_decision Is concentration optimal? concentration_check->concentration_decision adjust_concentration Action: Consider using a higher concentration or stronger acid (e.g., TCA vs. DCA). concentration_decision->adjust_concentration No concentration_decision->end_node Yes adjust_concentration->end_node

Figure 1. Troubleshooting workflow for incomplete detritylation in TNA synthesis.
Data on Detritylation Conditions

Choosing the right acid and appropriate concentration is key to balancing detritylation efficiency and potential side reactions like depurination. Weaker acids like Dichloroacetic Acid (DCA) are generally preferred over Trichloroacetic Acid (TCA) to minimize depurination, but may require longer reaction times.[2][3]

ReagentTypical ConcentrationRelative StrengthKey Consideration
Trichloroacetic Acid (TCA) 3% in DCMStrong (pKa ≈ 0.7)[3]Fast and effective, but higher risk of depurination.[2][3]
Dichloroacetic Acid (DCA) 3% in DCMWeaker (pKa ≈ 1.5)[2]Slower reaction, may require longer contact time, but lower risk of depurination.[2][3]

Table 1. Comparison of common detritylation reagents used in oligonucleotide synthesis.

Experimental Protocols

Protocol 1: Preparation of 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM)

Objective: To prepare a fresh, high-quality detritylation solution for use in an automated synthesizer.

Materials:

  • Dichloroacetic acid (DCA), high purity (≥99%)

  • Dichloromethane (DCM), anhydrous/synthesis grade

  • Anhydrous sodium sulfate (B86663) or molecular sieves

  • Clean, dry, amber glass bottle with a septum-sealed cap

  • Graduated cylinders and/or serological pipettes

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Drying DCM: Ensure the DCM is anhydrous. If necessary, pass the solvent through a column of activated alumina (B75360) or store it over molecular sieves to remove residual moisture.

  • Volume Calculation: Determine the final volume of the solution required (e.g., 500 mL). Calculate the volume of DCA needed. For a 3% (v/v) solution:

    • Volume of DCA = 0.03 * 500 mL = 15 mL

    • Volume of DCM = 500 mL - 15 mL = 485 mL

  • Mixing: Under an inert atmosphere (e.g., in a glove box or under a stream of argon), add 485 mL of anhydrous DCM to the amber glass bottle.

  • Carefully add 15 mL of high-purity DCA to the DCM.

  • Seal the bottle tightly and gently swirl to ensure the solution is homogeneous.

  • Storage: Store the solution under an inert atmosphere, protected from light. It is recommended to use the solution within one week of preparation for best results.

Protocol 2: Analysis of Crude TNA Oligonucleotide by Anion-Exchange HPLC

Objective: To assess the purity of the synthesized TNA and identify the presence of n-1 failure sequences resulting from incomplete detritylation.

Materials:

  • Crude TNA sample (cleaved from support and deprotected)

  • Anion-exchange HPLC column

  • HPLC system with a UV detector

  • Mobile Phase A: Aqueous buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)

  • Nuclease-free water

Procedure:

  • Sample Preparation: Dissolve the dried crude TNA pellet in a known volume of nuclease-free water or Mobile Phase A to a final concentration of approximately 0.5-1.0 OD/100 µL.

  • HPLC Setup:

    • Equilibrate the anion-exchange column with the starting gradient condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Set the UV detector to monitor absorbance at 260 nm.

    • Set the column temperature (e.g., 50-60 °C).

  • Injection and Gradient:

    • Inject 10-20 µL of the prepared TNA sample.

    • Run a linear gradient to increase the salt concentration. A typical gradient might be from 5% to 70% Mobile Phase B over 30-40 minutes.

  • Data Analysis:

    • Analyze the resulting chromatogram. The full-length product will be the main, latest-eluting peak.

    • Peaks eluting just before the main peak are often indicative of n-1 and other failure sequences. The negative charge of the oligonucleotide determines its retention time, so shorter sequences elute earlier.

    • Integrate the peak areas to quantify the purity of the full-length TNA product relative to the failure sequences.

TNA Synthesis Cycle Overview

The automated synthesis of TNA follows a four-step cycle for each nucleotide addition. Incomplete detritylation is a failure in the first step of this cycle.

G cluster_cycle Automated TNA Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add new base) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Block failures) Coupling->Capping Forms phosphite (B83602) triester Oxidation 4. Oxidation (Stabilize linkage) Capping->Oxidation Acetylates unreacted 5'-OH Oxidation->Detritylation Creates stable phosphate (B84403) triester Ready for next cycle

Figure 2. The four main steps of an automated TNA synthesis cycle.

References

Impact of moisture on DMTr-TNA-C(Bz)-amidite stability and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DMTr-TNA-C(Bz)-amidite

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of this phosphoramidite (B1245037), with a special focus on the impact of moisture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to moisture?

This compound is a phosphoramidite building block used in the solid-phase synthesis of Threose Nucleic Acid (TNA) oligonucleotides.[1][2] Like all phosphoramidites, it contains a trivalent phosphorus atom, which is highly reactive and susceptible to hydrolysis.[3][4] Exposure to even trace amounts of water will convert the reactive phosphoramidite into a non-reactive H-phosphonate and other degradation products, rendering it unable to participate in the coupling reaction during oligonucleotide synthesis.[4][5]

Q2: How does moisture contamination affect my TNA synthesis?

Moisture contamination has two primary negative effects on TNA synthesis:

  • Direct Hydrolysis: Water directly reacts with the this compound, converting it to an unreactive H-phosphonate. This reduces the concentration of the active phosphoramidite available for the reaction.[5]

  • Competitive Reaction: During the coupling step, the phosphoramidite is activated (e.g., by a tetrazole derivative). Water can react with this activated intermediate more readily than the 5'-hydroxyl group of the growing oligonucleotide chain. This "scavenges" the activated amidite and prevents it from being incorporated, thereby lowering the coupling efficiency.[5][]

The cumulative effect of reduced coupling efficiency is a dramatic decrease in the yield of the desired full-length oligonucleotide, especially for longer sequences.[7][8]

Q3: What are the signs of moisture contamination in my phosphoramidite or synthesis reagents?

Signs of moisture contamination can include:

  • Low Coupling Efficiency: Consistently low yields of full-length product, as determined by trityl monitoring or post-synthesis analysis (e.g., HPLC or PAGE).[7]

  • Failed Syntheses: Complete failure to synthesize the desired oligonucleotide.

  • Appearance of Extra Peaks in HPLC Analysis: When analyzing the phosphoramidite, the appearance of additional peaks besides the two expected diastereomers indicates the presence of degradation products like H-phosphonate.[9][10]

  • Inconsistent Results: Variability in synthesis yields between different runs, which may correlate with environmental conditions like high humidity.[5]

Q4: How should I properly store and handle this compound to prevent moisture exposure?

Proper storage and handling are critical to maintaining the integrity of the phosphoramidite.

  • Storage: Store the solid phosphoramidite at -20°C under an inert atmosphere (e.g., argon).[11] When stored correctly, it can be stable for over 12 months.[11]

  • Handling:

    • Always allow the vial to warm to room temperature before opening to prevent condensation from forming inside.

    • Handle the powder in a glove box or under a stream of dry inert gas.

    • For solutions, use only anhydrous acetonitrile (B52724) with a water content of less than 30 ppm, preferably below 15 ppm.[5][12]

    • Dissolve the amidite under an anhydrous atmosphere using a syringe and septum-sealed bottles for the solvent.[5][13]

    • Store dissolved phosphoramidite solutions at -20°C under an inert atmosphere.[9] For critical applications, adding activated 3Å molecular sieves to the dissolved amidite solution can help maintain dryness.[9][12]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Coupling Efficiency or Low Final Yield
Possible Cause Recommended Solution
Moisture in Acetonitrile (ACN) Diluent Use a fresh, septum-sealed bottle of anhydrous ACN (<30 ppm water).[12] Verify the water content of your solvent using a titration device if possible.[12]
Moisture in Activator Solution Prepare the activator solution with fresh anhydrous ACN. Ensure the activator itself is dry.
Ambient Humidity Contamination Purge synthesizer lines with dry inert gas (argon or helium) before starting the synthesis, especially if the machine has been idle.[5] Use an in-line drying filter for the gas line.[5] Perform all manual reagent preparations under an inert atmosphere.
Degraded Phosphoramidite The phosphoramidite may have been compromised by moisture during previous handling or storage. Test the purity of the amidite solution using ³¹P NMR or HPLC.[9] If degraded, use a fresh, unopened vial of phosphoramidite.
Suboptimal Coupling Time While moisture is a common culprit, ensure the coupling time is sufficient for the TNA amidite, which may have different kinetics than standard DNA/RNA amidites. A typical starting point is 10-15 minutes.[11][12]
Incorrect Amidite Concentration Ensure the amidite solution is prepared at the correct concentration, typically between 0.05 M and 0.1 M.[9][12]
Issue 2: Phosphoramidite Purity Analysis Shows Extra Peaks
Possible Cause Recommended Solution
Hydrolysis During Storage The solid phosphoramidite was exposed to moisture before dissolution. Review storage procedures and ensure vials are sealed tightly under inert gas.
Hydrolysis in Solution The dissolved amidite has degraded over time. Solutions are less stable than the solid powder. It is best to use freshly prepared solutions for synthesis.[14] If storing solutions, keep them at -20°C and consider adding molecular sieves.[9]
Contamination During Sample Preparation The sample for HPLC or NMR analysis was exposed to moisture. Prepare samples using anhydrous solvents and minimize exposure to air. Adding a small amount of a non-nucleophilic base like triethylamine (B128534) (TEA) to the sample can help minimize on-column degradation during HPLC analysis.[9][10]

Data Presentation

Table 1: Recommended Storage and Handling Conditions
Parameter Condition Rationale Reference
Solid Amidite Storage -20°C under ArgonPrevents thermal degradation and hydrolysis. Stable for >12 months.[11]
Solution Storage -20°C under ArgonSlows degradation in solution.[9]
Acetonitrile Water Content < 30 ppm (ideally < 15 ppm)Minimizes a primary source of moisture that causes hydrolysis and lowers coupling efficiency.[5][12]
Typical Solution Concentration 0.05 M to 0.1 MStandard concentration range for automated synthesizers.[9][12]
Use of Molecular Sieves Activated 3Å sievesAct as a scavenger for any residual moisture in the dissolved amidite solution.[9][12]
Table 2: Impact of Moisture on Phosphoramidite Stability
Nucleoside Amidite Relative Stability in Solution Purity Reduction (after 5 weeks in ACN) Primary Degradation Pathway Reference
T, dC(Bz)Most Stable~2%Hydrolysis to H-phosphonate[14]
dA(Bz)Moderately Stable~6%Hydrolysis to H-phosphonate[14]
dG(ib)Least Stable~39%Autocatalytic hydrolysis[3][14]
TNA-C(Bz) (Expected to be similar to dC)(Data not specified, but hydrolysis is the key risk)Hydrolysis to H-phosphonate[4][11]

Experimental Protocols

Protocol 1: Purity and Degradation Analysis by HPLC

This protocol is used to assess the purity of the this compound and detect degradation products.

  • Sample Preparation:

    • Under an inert atmosphere, prepare a stock solution of the phosphoramidite at approximately 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine (TEA).[10] The TEA helps prevent on-column degradation.[9]

    • Dilute the stock solution to a working concentration of 0.1 mg/mL in the same diluent immediately before analysis.[10]

  • HPLC Conditions:

    • Method: Reverse-phase HPLC (RP-HPLC).[9]

    • Column: C18 column suitable for oligonucleotide analysis.[9]

    • Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 15 mM TEA and 400 mM hexafluoroisopropanol (HFIP)).[15]

    • Mobile Phase B: Methanol or acetonitrile with the same concentration of the ion-pairing agent.[15]

    • Detection: UV detector.

  • Data Interpretation:

    • A pure phosphoramidite will exhibit two major peaks, which correspond to the two diastereomers at the chiral phosphorus center.[10]

    • The appearance of additional, earlier-eluting peaks is indicative of degradation products, such as the corresponding H-phosphonate.[9]

    • Quantify the purity by integrating the peak areas. The sum of the two main diastereomer peaks relative to the total peak area gives the purity percentage.

Protocol 2: Anhydrous Preparation of Phosphoramidite Solution for Synthesis

This protocol minimizes moisture introduction when preparing the amidite for the synthesizer.

  • Preparation:

    • Ensure all glassware is rigorously dried in an oven and cooled in a desiccator.

    • Use a new, septum-sealed bottle of anhydrous acetonitrile (<30 ppm water).[5]

    • Have a supply of dry inert gas (e.g., argon) ready.

  • Procedure:

    • Allow the sealed vial of this compound to warm completely to room temperature.

    • Using a syringe, create a positive pressure of argon in the acetonitrile bottle.

    • Withdraw the required volume of anhydrous acetonitrile with the syringe.

    • Carefully inject the acetonitrile through the septum of the phosphoramidite vial.

    • Gently swirl the vial to dissolve the powder completely. This may take several minutes.[13]

    • (Optional) Add a layer of activated 3Å molecular sieves to the bottom of the vial to maintain dryness.[12]

    • Transfer the prepared solution to the synthesizer, ensuring all lines are purged and dry.

Visualizations

Hydrolysis_Pathway Amidite This compound (Reactive) H_Phosphonate H-Phosphonate Derivative (Unreactive) Amidite->H_Phosphonate Hydrolysis Coupling Successful Coupling (Desired Reaction) Amidite->Coupling Activator + 5'-OH Oligo Water H₂O Troubleshooting_Workflow Start Low TNA Synthesis Yield Observed Check_Amidite 1. Analyze Amidite Purity (HPLC / ³¹P NMR) Start->Check_Amidite Check_Solvents 2. Verify Water Content of Solvents (<30 ppm) Check_Amidite->Check_Solvents Pass Degraded Result: Amidite Degraded (Use Fresh Vial) Check_Amidite->Degraded Fail Check_System 3. Check Synthesizer (Gas Lines, Leaks) Check_Solvents->Check_System Pass Wet_Solvent Result: Solvents are Wet (Use New Anhydrous Solvents) Check_Solvents->Wet_Solvent Fail System_Issue Result: System Leak/Humidity (Purge Lines, Service Machine) Check_System->System_Issue Fail Success All Checks Pass: Review Synthesis Protocol (Coupling Time, etc.) Check_System->Success Pass Experimental_Workflow Start Receive / Prepare This compound Store Store at -20°C under Argon Start->Store Prepare_Sol Prepare Solution Anhydrously (Anhydrous ACN, Inert Gas) Store->Prepare_Sol QC_Check Perform HPLC Purity Check (Protocol 1) Prepare_Sol->QC_Check QC_Check->Store If Purity is Low (Discard & Use New Vial) Synthesize Use in Automated Oligonucleotide Synthesis QC_Check->Synthesize If Purity is High Analyze Analyze Final Product (Yield and Purity) Synthesize->Analyze

References

Technical Support Center: Synthesis and Purification of TNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Threose Nucleic Acid (TNA) oligonucleotide synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of full-length TNA oligonucleotides and to offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is TNA, and why is its synthesis challenging?

A: Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog where the natural ribose or deoxyribose sugar is replaced by a four-carbon threose sugar. This modification grants TNA remarkable resistance to nuclease degradation, making it a promising candidate for therapeutic and diagnostic applications. However, the synthesis of TNA oligonucleotides can be challenging due to the different stereochemistry and steric hindrance of the threose sugar and its phosphoramidite (B1245037) building blocks, which can lead to lower coupling efficiencies compared to standard DNA or RNA synthesis.

Q2: What are the main strategies to improve the yield of full-length TNA oligonucleotides?

A: The primary strategies focus on three key areas:

  • Optimization of Solid-Phase Synthesis: This involves adjusting coupling times, using appropriate activators, and ensuring high-quality reagents to maximize the efficiency of each nucleotide addition.

  • Efficient Purification: Selecting the right purification method, such as HPLC or PAGE, is crucial to separate the desired full-length product from shorter, failure sequences.

  • Enzymatic Ligation: For very long TNA sequences, enzymatic ligation of shorter, purified TNA fragments can be a more effective approach than direct chemical synthesis of the full-length oligonucleotide.

Q3: Can I use standard DNA synthesis protocols for TNA?

A: While the fundamental principles of phosphoramidite chemistry are the same, standard DNA synthesis protocols need to be modified for TNA. To ensure higher purity and yield, it is common to increase the frequency of de-blocking and coupling reactions, as well as extend the reaction time in each synthesis cycle.[1]

Q4: What is a typical coupling efficiency for TNA phosphoramidites?

A: The coupling efficiency for TNA phosphoramidites can be lower than for standard DNA monomers. It is influenced by factors such as the specific TNA base, the protecting groups used, and the synthesis conditions. For example, using a less bulky protecting group on a guanosine (B1672433) TNA phosphoramidite has been shown to improve coupling efficiency by approximately 25%.

Q5: Which purification method is better for TNA oligonucleotides: HPLC or PAGE?

A: The choice depends on the length of the TNA oligonucleotide and the required purity.

  • HPLC (High-Performance Liquid Chromatography) is often preferred for shorter oligonucleotides (typically under 50 bases) and for those with hydrophobic modifications. It generally offers higher recovery yields (50-70%) but may be less effective at separating the full-length product from (n-1) failure sequences.[2]

  • PAGE (Polyacrylamide Gel Electrophoresis) provides excellent resolution based on size and can achieve very high purity (>95%), making it ideal for longer oligonucleotides or when the removal of (n-1) sequences is critical. However, the yield from PAGE is typically lower (20-50%) due to the more complex extraction process.[2][3]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of TNA oligonucleotides.

Low Yield of Full-Length Product
Potential Cause Recommended Solution
Suboptimal Coupling Efficiency Increase the coupling time for TNA phosphoramidites. A standard DNA coupling time of 30 seconds may be insufficient; extending it to 5-10 minutes is often necessary.[4] Consider using a more potent activator. Ensure all reagents, especially the acetonitrile (B52724) and phosphoramidites, are anhydrous, as moisture significantly reduces coupling efficiency.[5]
Steric Hindrance from Protecting Groups For guanosine TNA monomers, opt for phosphoramidites with less bulky protecting groups to improve coupling efficiency.
Incomplete Deprotection Ensure the deprotection reagent (e.g., ammonium (B1175870) hydroxide) is fresh and at the correct concentration. For complex or sensitive oligonucleotides, consider alternative deprotection strategies like using AMA (ammonium hydroxide (B78521)/methylamine) which can be faster and more efficient.[1][6][7]
Loss During Purification For HPLC, optimize the gradient to ensure good separation between the full-length product and failure sequences. For PAGE, ensure efficient extraction of the oligonucleotide from the gel matrix.
Degradation by Nucleases (if applicable) While TNA is generally nuclease-resistant, ensure an RNase-free environment if working with TNA-RNA chimeras or if contamination is a concern in downstream applications.
Poor Purification Resolution
Potential Cause Recommended Solution
Co-elution of Full-Length and Truncated Sequences (HPLC) Optimize the mobile phase composition and gradient. For ion-pair reverse-phase HPLC, adjusting the concentration of the ion-pairing reagent can improve resolution. The addition of urea (B33335) to the mobile phase can act as a denaturing agent and enhance separation.[8]
Secondary Structures The presence of secondary structures can affect the migration of TNA oligonucleotides in both HPLC and PAGE. Performing purification at an elevated temperature (e.g., 60-80°C for HPLC) can help to denature these structures and improve separation.[8]
Overloading of Purification Column/Gel Overloading can lead to poor resolution. Reduce the amount of crude TNA oligonucleotide loaded onto the HPLC column or PAGE gel.

Quantitative Data Summary

Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotides

This table illustrates how critical a high coupling efficiency is, especially for longer oligonucleotides. While this data is for general oligonucleotide synthesis, the principle is directly applicable to TNA synthesis.

Oligonucleotide Length98.5% Coupling Efficiency99.5% Coupling Efficiency
20-mer75%90.9%
50-mer48%78.2%
100-mer22%60.9%

Data adapted from established models of solid-phase oligonucleotide synthesis.[2]

Table 2: Comparison of Common Purification Methods for Oligonucleotides
Method Principle Typical Purity Typical Yield Best Suited For
Reverse-Phase HPLC Hydrophobicity>85%50-70%Shorter oligos (<50 bases), modified oligos[2]
Ion-Exchange HPLC Charge (phosphate backbone)>90%VariableShorter oligos (<40 bases)[5]
PAGE Size and Charge>95%20-50%Longer oligos (>40 bases), high-purity applications[2]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a TNA Oligonucleotide

This protocol provides a general framework for synthesizing a TNA oligonucleotide on an automated DNA/RNA synthesizer, with modifications for TNA phosphoramidites.

1. Reagent Preparation:

  • Dissolve TNA phosphoramidites in anhydrous acetonitrile to a concentration of 0.1 M. Ensure all reagents are strictly anhydrous.
  • Use standard deblocking (3% trichloroacetic acid in dichloromethane), capping (acetic anhydride (B1165640) and N-methylimidazole), and oxidizing (iodine solution) reagents.

2. Synthesizer Setup:

  • Install the appropriate CPG (Controlled Pore Glass) column with the initial 3'-TNA nucleoside.
  • Prime all reagent lines on the synthesizer.

3. Synthesis Cycle:

  • Deblocking: Remove the 5'-DMT protecting group with the deblocking solution. For TNA, it may be beneficial to perform this step twice to ensure complete removal.
  • Coupling: Deliver the activated TNA phosphoramidite and activator to the column. Crucially, extend the coupling time to 5-10 minutes.
  • Capping: Cap any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.
  • Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

4. Cleavage and Deprotection:

  • After the final cycle, cleave the TNA oligonucleotide from the CPG support and remove the protecting groups by incubating with concentrated ammonium hydroxide at 55°C for 12-18 hours.

5. Post-Synthesis Workup:

  • Lyophilize the resulting solution to obtain the crude TNA oligonucleotide pellet.

Protocol 2: Purification of a TNA Oligonucleotide by Reverse-Phase HPLC

1. Sample Preparation:

  • Resuspend the crude TNA oligonucleotide pellet in an appropriate aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, TEAA).

2. HPLC System and Column:

  • Use a reverse-phase C18 column.
  • Mobile Phase A: 0.1 M TEAA in water.
  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

3. HPLC Method:

  • Equilibrate the column with a low percentage of Mobile Phase B.
  • Inject the TNA sample.
  • Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% Mobile Phase B over 30 minutes).
  • Monitor the elution profile at 260 nm. The full-length product, which is more hydrophobic, should elute later than the shorter failure sequences.

4. Fraction Collection and Desalting:

  • Collect the fractions corresponding to the main peak of the full-length product.
  • Combine the pure fractions and lyophilize.
  • Perform a desalting step to remove the TEAA buffer salts.

Protocol 3: Enzymatic Ligation of TNA Fragments using T4 DNA Ligase

This protocol can be used to ligate shorter, purified TNA fragments to generate a longer, full-length product. This is particularly useful for sequences that are difficult to synthesize directly.

1. Reagents:

  • Purified 5'-phosphorylated TNA "donor" oligonucleotide.
  • Purified TNA "acceptor" oligonucleotide with a 3'-hydroxyl group.
  • DNA template that is complementary to the desired ligated TNA product.
  • T4 DNA Ligase and 10X T4 DNA Ligase Buffer.
  • Molecular biology grade water.

2. Annealing:

  • In a microcentrifuge tube, combine the TNA donor, TNA acceptor, and DNA template in a 1:1:1.2 molar ratio in the reaction buffer.
  • Heat the mixture to 95°C for 2 minutes, then allow it to cool slowly to room temperature to facilitate annealing.

3. Ligation Reaction:

  • To the annealed mixture, add T4 DNA Ligase.
  • Incubate the reaction at 16°C overnight or at room temperature for 2-4 hours. The optimal time and temperature may need to be determined empirically.[9]

4. Analysis and Purification:

  • Analyze the ligation product by denaturing PAGE to confirm the formation of the full-length TNA oligonucleotide.
  • Purify the full-length product from the unligated fragments and the DNA template using PAGE or HPLC.

Visualizations

Solid_Phase_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start with 3'-TNA on Solid Support deblock Deblocking (Remove DMT) start->deblock couple Coupling (Add TNA phosphoramidite) deblock->couple cap Capping (Block failures) couple->cap oxidize Oxidation (Stabilize linkage) cap->oxidize end_cycle Repeat for each base oxidize->end_cycle end_cycle->deblock Next base cleave Cleavage & Deprotection end_cycle->cleave Final base added purify Purification (HPLC or PAGE) cleave->purify qc Quality Control (Mass Spec / CE) purify->qc

Caption: Workflow for the solid-phase synthesis of TNA oligonucleotides.

Troubleshooting_Low_Yield start Low Yield of Full-Length TNA check_coupling Check Coupling Efficiency start->check_coupling check_reagents Check Reagent Quality start->check_reagents check_deprotection Review Deprotection start->check_deprotection check_purification Assess Purification start->check_purification sol_coupling Increase coupling time Use fresh, anhydrous reagents check_coupling->sol_coupling sol_reagents Replace old phosphoramidites and acetonitrile check_reagents->sol_reagents sol_deprotection Use fresh deprotection solution Optimize time and temperature check_deprotection->sol_deprotection sol_purification Optimize HPLC gradient Ensure efficient gel extraction check_purification->sol_purification

Caption: Troubleshooting decision tree for low TNA oligonucleotide yield.

References

Technical Support Center: Phosphoramidite Stability in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of phosphoramidites during oligonucleotide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during oligonucleotide synthesis due to phosphoramidite (B1245037) degradation.

Question: My coupling efficiency is low, especially for longer oligonucleotides. What are the potential causes related to phosphoramidite degradation?

Answer: Low coupling efficiency is a common problem often linked to the quality of your phosphoramidites. The primary culprits are hydrolysis and oxidation of the phosphoramidite monomers.

  • Hydrolysis: Phosphoramidites are extremely sensitive to moisture.[1] Even trace amounts of water in your acetonitrile (B52724) (ACN) diluent or on the synthesis resin can hydrolyze the phosphoramidite to its corresponding H-phosphonate, which is inactive in the coupling reaction.[2] This effectively reduces the concentration of active phosphoramidite available for coupling.

  • Oxidation: The phosphorus (III) center in a phosphoramidite can be oxidized to a phosphorus (V) species, rendering it incapable of coupling. This can occur due to exposure to air or oxidizing agents.

  • Improper Storage: Storing phosphoramidites at room temperature for extended periods, especially in solution, accelerates degradation.[1][3] They should be stored as a dry powder at -20°C or lower under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Suboptimal Reagent Quality: Ensure you are using high-purity, anhydrous acetonitrile (<30 ppm water) for dissolving your phosphoramidites.[1]

Question: I am observing unexpected peaks in my HPLC or Mass Spectrometry analysis of the final oligonucleotide. Could this be due to phosphoramidite degradation?

Answer: Yes, unexpected peaks are often indicative of side reactions involving degradation products of phosphoramidites.

  • N+x Peaks (where x is an integer): These can sometimes be attributed to the formation of adducts. For instance, the cyanoethyl protecting group on the phosphate (B84403) can be eliminated to form acrylonitrile, which can then react with the nucleobases, particularly thymine, leading to a +53 Da modification.

  • Phosphonate (B1237965) Internucleotidic Linkages: If hydrolyzed phosphoramidites (H-phosphonates) are present, they can be incorporated into the oligonucleotide chain, leading to the formation of phosphonate linkages instead of the desired phosphodiester or phosphorothioate (B77711) linkages.

Question: My dG phosphoramidite seems to degrade much faster than the other bases. Why is this and what can I do about it?

Answer: It is well-documented that 2'-deoxyguanosine (B1662781) (dG) phosphoramidites are significantly less stable in solution compared to dA, dC, and T phosphoramidites.[1][3][4]

  • Autocatalytic Degradation: The degradation of dG phosphoramidites can be autocatalytic, meaning the degradation products can catalyze further degradation.[1]

  • Protecting Groups: The type of protecting group on the exocyclic amine of guanine (B1146940) can influence its stability. "Mild" protecting groups, while easier to remove during deprotection, may render the phosphoramidite less stable in solution compared to more robust protecting groups.[1][4]

To mitigate this, it is crucial to use freshly prepared dG phosphoramidite solutions for synthesis. If a dG solution must be stored, it should be for a short period at -20°C under an inert atmosphere.[1] For critical syntheses, especially those with many dG incorporations, using a freshly opened vial of solid dG phosphoramidite is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for phosphoramidites?

A1: The two main degradation pathways for phosphoramidites are hydrolysis and oxidation.[1] Hydrolysis occurs when the phosphoramidite reacts with water to form an inactive H-phosphonate. Oxidation involves the conversion of the reactive phosphorus (III) center to a non-reactive phosphorus (V) species.

Q2: How should I properly store my phosphoramidites?

A2: Proper storage is critical to maintaining phosphoramidite integrity.

  • Solid Form: Store as a powder at -20°C or lower in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen).[1] Avoid frost-free freezers as the temperature cycling can introduce moisture.

  • Solution Form: For short-term storage, solutions in anhydrous acetonitrile can be kept on the synthesizer. For longer periods, store at -20°C under an inert atmosphere.[1] It is best practice to use freshly prepared solutions.

Q3: How can I minimize water contamination when preparing phosphoramidite solutions?

A3: To minimize water contamination:

  • Allow the sealed vial of solid phosphoramidite to warm to room temperature before opening to prevent condensation.

  • Use high-quality, anhydrous acetonitrile (DNA synthesis grade, <30 ppm water).

  • For critical applications, consider further drying the acetonitrile with activated 3Å molecular sieves.[1]

  • Handle all reagents under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).

Q4: What analytical techniques can I use to assess the purity of my phosphoramidites?

A4: The most common techniques for assessing phosphoramidite purity are:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is widely used to determine the purity and identify degradation products.[5][6][7]

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This is a powerful method for directly observing and quantifying the active P(III) species and its degradation products (P(V) species and H-phosphonates).[1][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying and characterizing unknown impurities and degradation products.[8]

Data Presentation

Table 1: Stability of Standard Deoxyribonucleoside Phosphoramidites in Acetonitrile

The following table summarizes the degradation of the four standard phosphoramidites in acetonitrile solution when stored under an inert gas atmosphere at room temperature over five weeks.

PhosphoramiditePurity Reduction after 5 WeeksRelative Stability
T (Thymidine)~2%Most Stable
dC (Deoxycytidine)~2%Most Stable
dA (Deoxyadenosine)~6%Moderately Stable
dG (Deoxyguanosine)~39%Least Stable

Data adapted from Krotz et al., 2004.[9]

Experimental Protocols

Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for assessing phosphoramidite purity.

  • Sample Preparation:

    • Prepare a stock solution of the phosphoramidite at 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine (B128534) (TEA).[10]

    • Dilute the stock solution to a working concentration of 0.1 mg/mL in the same diluent.[10]

    • Prepare samples fresh before analysis to minimize degradation.[10]

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]

    • Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water (pH 7.0).[7]

    • Mobile Phase B: Acetonitrile.[7]

    • Flow Rate: 1 mL/min.[7]

    • Temperature: Ambient.[7]

    • Gradient: A linear gradient suitable for separating the phosphoramidite from its impurities (e.g., 5% to 95% B over 20 minutes).

    • Detection: UV absorbance at 254 nm or 260 nm.

  • Data Interpretation:

    • The phosphoramidite should appear as a major peak (often a doublet due to diastereomers).[6][7]

    • Degradation products, such as the H-phosphonate and oxidized species, will typically elute at different retention times.

    • Calculate purity based on the peak area percentage of the main phosphoramidite peak(s).

Protocol 2: Purity Analysis by ³¹P NMR Spectroscopy

This protocol outlines the use of ³¹P NMR to quantify active phosphoramidite.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the phosphoramidite sample in a deuterated solvent such as acetonitrile-d₃ or chloroform-d₃.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Interpretation:

    • Active Phosphoramidite (P(III)): A characteristic signal (often a doublet for diastereomers) will appear around 149 ppm.[1]

    • H-phosphonates (Hydrolysis Product): Signals for H-phosphonates typically appear around 8-10 ppm.[1]

    • Phosphate (P(V)) Oxidation Product: The oxidized form will have a signal around 0 ppm.[1]

    • Quantify the purity by integrating the respective signal areas.

Protocol 3: Impurity Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general method for the identification of phosphoramidite impurities.

  • Sample Preparation:

    • Prepare samples as described in the RP-HPLC protocol. A concentration of 0.1 mg/mL is often suitable.[10]

  • LC-MS Conditions:

    • LC System: A UHPLC system is recommended for better resolution.[8]

    • Column: A C18 solid-core column.[8][11]

    • Mobile Phase A: Ammonium acetate buffer.[8][11]

    • Mobile Phase B: Acetonitrile.[8][11]

    • Gradient: A suitable gradient to separate impurities.

    • Mass Spectrometer: An Orbitrap or similar high-resolution mass spectrometer is ideal.[8]

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.[7]

  • Data Interpretation:

    • Compare the observed masses of the main peak and any impurity peaks with the expected masses of the phosphoramidite and its potential degradation products (e.g., hydrolyzed, oxidized, or adduct forms).[1]

Visualizations

Phosphoramidite_Degradation_Pathways cluster_hydrolysis cluster_oxidation Amidite Active Phosphoramidite (P(III)) H_Phosphonate H-Phosphonate (Inactive) Amidite->H_Phosphonate Hydrolysis Oxidized_Amidite Oxidized Phosphoramidite (P(V)) Amidite->Oxidized_Amidite Oxidation Acrylonitrile Acrylonitrile Amidite->Acrylonitrile Elimination Adducts Nucleobase Adducts (+53 Da) Acrylonitrile->Adducts Michael Addition Water H₂O Oxygen [O]

Caption: Primary degradation pathways of phosphoramidites.

Stability_Assessment_Workflow Start Phosphoramidite Sample Prepare_Solution Prepare Solution in Anhydrous Acetonitrile Start->Prepare_Solution Split_Sample Split Sample for Analysis Prepare_Solution->Split_Sample HPLC RP-HPLC Analysis Split_Sample->HPLC Purity NMR ³¹P NMR Analysis Split_Sample->NMR Species ID LCMS LC-MS Analysis Split_Sample->LCMS Impurity ID Analyze_Purity Assess Purity (Peak Area %) HPLC->Analyze_Purity Analyze_Species Quantify P(III), P(V), and H-Phosphonate NMR->Analyze_Species Identify_Impurities Identify Degradation Products (Mass) LCMS->Identify_Impurities Decision Meets Quality Specs? Analyze_Purity->Decision Analyze_Species->Decision Identify_Impurities->Decision Proceed Proceed with Synthesis Decision->Proceed Yes Discard Discard/Re-purify Decision->Discard No

Caption: Experimental workflow for phosphoramidite stability assessment.

References

Validation & Comparative

NMR Analysis: A Comparative Guide to Confirming TNA-C(Bz) Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful incorporation of modified nucleotides is a critical checkpoint in the synthesis of therapeutic oligonucleotides. For novel backbones like threose nucleic acid (TNA), rigorous analytical validation is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the incorporation of benzoyl-protected TNA-cytosine (TNA-C(Bz)), alongside alternative analytical techniques.

Confirming Incorporation: A Head-to-Head Comparison

NMR spectroscopy offers unparalleled structural detail, making it a powerful tool for the definitive confirmation of TNA-C(Bz) incorporation. However, its sensitivity and throughput limitations necessitate consideration of complementary techniques such as Mass Spectrometry and HPLC.

Analytical Technique Principle Information Provided Advantages Limitations
NMR Spectroscopy Nuclear spin properties in a magnetic fieldPrecise atomic connectivity, 3D structure, stereochemistry, and quantification of diastereomers.[1][2]Provides unambiguous structural confirmation. Non-destructive.[1]Lower sensitivity, requiring higher sample concentrations. Longer analysis times.[1] Complex spectra for long oligonucleotides.
Mass Spectrometry (ESI, MALDI-TOF) Mass-to-charge ratio of ionized moleculesMolecular weight confirmation of the full-length oligonucleotide and fragments.High sensitivity, small sample requirement. Fast analysis time.Does not provide detailed structural information or stereochemistry. Fragmentation can be complex to interpret.
HPLC (Ion-Pair Reversed-Phase) Differential partitioning between a stationary and mobile phasePurity assessment, separation of failure sequences (n-1, n+1), and retention time comparison.High resolution for purity determination. High throughput and well-established for oligonucleotide analysis.Indirect confirmation of incorporation based on retention time shifts. Co-elution can be an issue.

Delving Deeper: NMR Fingerprinting of TNA-C(Bz)

The key to confirming TNA-C(Bz) incorporation via NMR lies in identifying characteristic chemical shifts of the benzoyl group, the cytosine base, and the unique threose sugar pucker. While specific literature data for the TNA-C(Bz) phosphoramidite (B1245037) is limited, data from analogous structures provide a reliable reference.

Table 2: Predicted ¹H NMR Chemical Shifts for Incorporated TNA-C(Bz)

Proton Expected Chemical Shift (ppm) Rationale / Comments
Benzoyl Protons (ortho, meta, para) 7.4 - 8.2Characteristic aromatic signals of the benzoyl protecting group.
Cytosine H6 ~7.5 - 7.8Downfield shift expected upon benzoylation of the exocyclic amine.
Cytosine H5 ~6.0 - 6.3
TNA H1' ~5.7 - 6.0Anomeric proton of the threose sugar.
TNA H2', H3', H4' ~3.8 - 4.5Protons of the threose sugar ring.

Note: Chemical shifts are approximate and can vary based on the solvent, temperature, and neighboring nucleotides.

Table 3: Predicted ¹³C NMR Chemical Shifts for Incorporated TNA-C(Bz)

Carbon Expected Chemical Shift (ppm) Rationale / Comments
Benzoyl Carbonyl ~165 - 175Characteristic signal of the benzoyl carbonyl carbon.
Benzoyl Aromatic Carbons ~128 - 135Aromatic signals of the benzoyl group.
Cytosine C4 ~160 - 165Carbon bearing the benzoylated amine.
Cytosine C2, C5, C6 ~150-155, ~95-100, ~140-145Chemical shifts of the cytosine ring carbons.
TNA C1', C2', C3', C4' ~90-95, ~75-80, ~70-75, ~85-90Characteristic signals for the threose sugar carbons.

Note: Chemical shifts are approximate and can vary based on the solvent, temperature, and neighboring nucleotides.

Experimental Protocols

NMR Sample Preparation
  • Lyophilize the purified oligonucleotide sample to dryness.

  • Resuspend the sample in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O for observing exchangeable protons).

  • The typical sample concentration for NMR is in the range of 0.5 to 2 mM.

  • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Transfer the solution to a high-quality NMR tube.

NMR Data Acquisition and Analysis

A suite of 1D and 2D NMR experiments is necessary for unambiguous confirmation.

  • 1D ¹H NMR: Provides a general overview of the sample and allows for the initial identification of aromatic protons from the benzoyl group and nucleobases, as well as the anomeric and sugar protons.

  • 1D ³¹P NMR: Used to confirm the integrity of the phosphodiester backbone.

  • 2D TOCSY (Total Correlation Spectroscopy): Establishes the correlation between all scalar coupled protons within a spin system, which is crucial for assigning the protons of the threose sugar.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for sequential assignment of nucleotides and confirming the overall structure.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of the threose sugar and cytosine base signals.

Visualizing the Workflow

NMR_Workflow Workflow for NMR Confirmation of TNA-C(Bz) Incorporation cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis Oligo_Synthesis Oligonucleotide Synthesis with TNA-C(Bz) Purification HPLC Purification Oligo_Synthesis->Purification Lyophilization Lyophilization Purification->Lyophilization Resuspension Resuspension in Deuterated Solvent Lyophilization->Resuspension OneD_H1 1D ¹H NMR Resuspension->OneD_H1 OneD_P31 1D ³¹P NMR Resuspension->OneD_P31 TwoD_TOCSY 2D TOCSY Resuspension->TwoD_TOCSY TwoD_NOESY 2D NOESY Resuspension->TwoD_NOESY TwoD_HSQC 2D ¹H-¹³C HSQC Resuspension->TwoD_HSQC Spectral_Processing Spectral Processing (Fourier Transform, Phasing, Baseline Correction) OneD_H1->Spectral_Processing OneD_P31->Spectral_Processing TwoD_TOCSY->Spectral_Processing TwoD_NOESY->Spectral_Processing TwoD_HSQC->Spectral_Processing Resonance_Assignment Resonance Assignment (Sugar, Base, Benzoyl) Spectral_Processing->Resonance_Assignment Structural_Confirmation Structural Confirmation (Connectivity, Sequential Walk) Resonance_Assignment->Structural_Confirmation Final_Report Final Report Structural_Confirmation->Final_Report

Caption: NMR workflow for TNA-C(Bz) confirmation.

Signaling Pathway of Analysis

The logical flow of analysis involves a multi-pronged approach to build a comprehensive picture of the synthesized oligonucleotide.

Analysis_Pathway Analytical Pathway for TNA-C(Bz) Oligonucleotide Characterization cluster_primary_analysis Primary Analysis cluster_detailed_analysis Detailed Structural Analysis Start Synthesized TNA-C(Bz) Oligonucleotide MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS HPLC HPLC (Purity & Retention Time) Start->HPLC NMR_1D 1D NMR (¹H, ³¹P) Initial Fingerprint Start->NMR_1D Confirmation Confirmation of TNA-C(Bz) Incorporation & Structural Integrity MS->Confirmation HPLC->Confirmation NMR_2D 2D NMR (TOCSY, NOESY, HSQC) Full Assignment NMR_1D->NMR_2D NMR_2D->Confirmation

Caption: Multi-technique analytical pathway.

References

TNA:DNA vs. TNA:RNA Duplexes: A Comparative Guide to Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of novel nucleic acid analogues is paramount for their application in therapeutics and diagnostics. Threose Nucleic Acid (TNA), a potential progenitor of RNA, has garnered significant interest due to its unique structural properties and its ability to form stable duplexes with both DNA and RNA. This guide provides an objective comparison of the thermal stability (Tm) of TNA:DNA and TNA:RNA duplexes, supported by experimental data, detailed protocols, and structural visualizations.

Executive Summary

Experimental evidence demonstrates that TNA:RNA duplexes exhibit significantly higher thermal stability compared to TNA:DNA duplexes. For a given palindromic decamer sequence, the melting temperature (Tm) of an RNA/TNA duplex was observed to be approximately 10°C higher than its DNA/TNA counterpart.[1] This enhanced stability is attributed to the rigid TNA backbone forcing the heteroduplex into an A-like helical geometry, a conformation that is more favorable for RNA than for DNA.[1] The stability of TNA:DNA duplexes is also notably influenced by sequence composition, with a higher purine (B94841) content in the TNA strand leading to greater stability.

Thermal Stability (Tm) Data Comparison

The following table summarizes the experimentally determined melting temperatures for TNA:DNA and TNA:RNA heteroduplexes, alongside their corresponding DNA:DNA and RNA:RNA homoduplexes for a palindromic decamer sequence (5'-CGCGAATTCGCG-3' paired with its complement containing the TNA strand).

Duplex TypeMelting Temperature (Tm) in °C
DNA/TNA48.2
RNA/TNA58.8
DNA/DNA49.2
RNA/RNA59.5

Data sourced from Anosova et al., ChemBioChem, 2016.[1]

Structural Basis for Thermal Stability Differences

The superior thermal stability of TNA:RNA duplexes is rooted in the conformational preferences of the nucleic acid backbones. TNA's threose sugar enforces a rigid A-like helical geometry upon the duplex it forms.[1] RNA naturally adopts an A-form helix, making the TNA:RNA pairing conformationally favorable and, therefore, more stable. Conversely, DNA typically prefers a B-form helical structure. The constraint imposed by the TNA backbone forces the DNA strand into a less favorable A-like conformation, leading to a less stable duplex compared to TNA:RNA.[1]

G cluster_0 TNA:RNA Duplex (Higher Stability) cluster_1 TNA:DNA Duplex (Lower Stability) a TNA Strand c Favored A-like Helical Geometry a->c Enforces b RNA Strand b->c Naturally Adopts d TNA Strand f Constrained A-like Helical Geometry d->f Enforces e DNA Strand e->f Forced Into g Prefers B-form Helix e->g

Figure 1. Logical relationship of duplex stability.

Experimental Protocols

The determination of nucleic acid duplex thermal stability is primarily conducted via UV-Vis thermal denaturation analysis.

Objective: To measure the melting temperature (Tm) of a nucleic acid duplex by monitoring its UV absorbance at 260 nm as a function of temperature.

Materials:

  • Lyophilized and purified single-stranded TNA, DNA, and RNA oligonucleotides

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • Nuclease-free water

  • UV-Vis spectrophotometer equipped with a temperature controller (Peltier)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Oligonucleotide Resuspension: Resuspend lyophilized oligonucleotides in nuclease-free water to create stock solutions of known concentration.

  • Concentration Determination: Measure the absorbance of the single-stranded stock solutions at 260 nm to accurately determine their concentrations using their respective extinction coefficients.

  • Duplex Annealing:

    • Mix equimolar amounts of the complementary single strands in the annealing buffer to the desired final concentration (typically in the low micromolar range).

    • Heat the mixture to 95°C for 5 minutes to disrupt any secondary structures.

    • Allow the solution to slowly cool to room temperature over several hours to facilitate proper duplex formation.

  • UV Thermal Denaturation Measurement:

    • Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer.

    • Equilibrate the sample at a starting temperature below the expected Tm (e.g., 20°C).

    • Program the instrument to increase the temperature at a constant rate (e.g., 0.5°C or 1°C per minute) to a temperature well above the expected Tm (e.g., 90°C).

    • Continuously monitor and record the absorbance at 260 nm throughout the temperature ramp.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to generate a melting curve. The curve will be sigmoidal, showing a transition from a lower absorbance (duplex state) to a higher absorbance (single-stranded state).

    • The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has denatured. This corresponds to the midpoint of the transition in the melting curve and can be precisely calculated by finding the peak of the first derivative of the curve.

G start Start: Purified Oligonucleotides resuspend 1. Resuspend Oligos in Nuclease-Free Water start->resuspend concentration 2. Determine Concentration (A260 Measurement) resuspend->concentration anneal 3. Mix Complementary Strands & Anneal (Heat & Slow Cool) concentration->anneal spectrophotometer 4. Place Sample in UV-Vis Spectrophotometer anneal->spectrophotometer measurement 5. Heat Sample at Constant Rate & Record A260 spectrophotometer->measurement analysis 6. Plot A260 vs. Temperature (Melting Curve) measurement->analysis tm_determination 7. Calculate Tm (First Derivative Peak) analysis->tm_determination end End: Tm Value tm_determination->end

Figure 2. Experimental workflow for Tm determination.

References

A Comparative Guide to the Nuclease Resistance of TNA-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic and diagnostic potential of oligonucleotides is often limited by their susceptibility to degradation by nucleases present in biological fluids. Chemical modifications are essential to enhance their stability and in vivo half-life. Among the various synthetic nucleic acid analogs, Threose Nucleic Acid (TNA) has emerged as a promising candidate due to its exceptional resistance to enzymatic degradation. This guide provides an objective comparison of the nuclease resistance of TNA-modified oligonucleotides against other common alternatives, supported by experimental data and detailed protocols.

Performance Comparison: Nuclease Stability

Threose Nucleic Acid (TNA) is a xeno-nucleic acid (XNA) with an altered sugar-phosphate backbone, substituting the natural pentose (B10789219) sugar (ribose or deoxyribose) with a four-carbon threose sugar. This fundamental structural change, featuring a 2'-3' phosphodiester linkage instead of the natural 3'-5' linkage, renders TNA oligonucleotides unrecognizable by most native nucleases[1][2]. This inherent resistance is a significant advantage over natural oligonucleotides and many other modified versions.

Experimental data consistently demonstrates the superior stability of TNA in nuclease-rich environments, such as serum. While unmodified DNA and RNA are rapidly degraded, TNA oligonucleotides remain largely intact for extended periods[3][4]. This exceptional stability makes TNA a highly attractive modification for applications requiring long-term activity in vivo.

Quantitative Stability Data Summary

The following table summarizes the comparative stability of TNA-modified oligonucleotides against unmodified DNA/RNA and other common chemical modifications when exposed to nucleases, particularly in serum.

Oligonucleotide TypeModification DetailsNuclease SourceHalf-Life / % IntactReference
TNA Threose sugar backbone10% Fetal Bovine Serum (FBS)>95% intact after 24 hours[4]
TNA Threose sugar backbonePurified NucleaseRemained undigested after 72 hours[3]
Unmodified DNA Natural deoxyribose backbone10% Fetal Bovine Serum (FBS)~2.22 hours[4]
Unmodified RNA Natural ribose backboneHuman Serum< 8 minutes[3]
2'-O-Methyl RNA 2'-OH group replaced by 2'-O-CH₃Human Serum~16 hours[3]
2'-Fluoro RNA 2'-OH group replaced by 2'-FHuman Serum~20 hours[3]
Phosphorothioate (PS) DNA Non-bridging oxygen replaced by sulfurN/A (General Resistance)Highly resistant to exonucleases[5]

Experimental Protocols

To assess and compare the nuclease resistance of various oligonucleotides, a serum stability assay is commonly employed. This protocol provides a standardized method for evaluating oligonucleotide degradation over time.

Protocol: Serum Stability Assay

Objective: To determine the degradation kinetics of an oligonucleotide in the presence of serum nucleases.

Materials:

  • Oligonucleotide of interest (e.g., TNA-modified, DNA control), preferably labeled with a fluorescent dye (e.g., Cy3, FAM) for visualization.

  • Fetal Bovine Serum (FBS) or Human Serum.

  • Nuclease-free water.

  • Phosphate-Buffered Saline (PBS), 1X solution.

  • 1.5 mL nuclease-free microcentrifuge tubes.

  • Incubator or water bath set to 37°C.

  • Loading dye for gel electrophoresis (e.g., 2X formamide (B127407) loading buffer).

  • Denaturing polyacrylamide gel (e.g., 15-20%).

  • Gel electrophoresis system and power supply.

  • Fluorescence gel imager.

  • Quantification software.

Procedure:

  • Oligonucleotide Preparation: Resuspend the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM. Dilute to a working concentration of 10 µM.

  • Reaction Setup: For each oligonucleotide to be tested, prepare a master mix. For a typical experiment with multiple time points (e.g., 0, 1, 4, 8, 24 hours), a master mix for 6 reactions would be:

    • 54 µL Serum (for a final concentration of 90%)

    • 6 µL of 10 µM Oligonucleotide

  • Incubation:

    • Aliquot 10 µL of the master mix into separate tubes for each time point.

    • For the 0-hour time point, immediately add 10 µL of loading dye to stop the reaction and place on ice.

    • Place the remaining tubes in an incubator at 37°C.

  • Time-Course Sampling: At each designated time point (e.g., 1, 4, 8, and 24 hours), remove one tube from the incubator, add 10 µL of loading dye to quench the nuclease activity, and place it on ice.

  • Sample Denaturation: Prior to loading, heat all samples (including the 0-hour point) at 95°C for 5 minutes, then immediately place them on ice to prevent re-annealing.

  • Gel Electrophoresis:

    • Assemble the pre-cast or freshly prepared denaturing polyacrylamide gel in the electrophoresis apparatus.

    • Load 10-15 µL of each sample into the wells. Include an untreated oligonucleotide control (oligo in buffer, no serum) and a molecular weight ladder if desired.

    • Run the gel according to the manufacturer's instructions until the desired separation is achieved.

  • Visualization and Quantification:

    • Carefully remove the gel and place it in the fluorescence imager.

    • Scan the gel using the appropriate excitation/emission wavelengths for the fluorescent label.

    • Using image analysis software, quantify the band intensity for the full-length, intact oligonucleotide in each lane.

  • Data Analysis: Normalize the intensity of each band to the intensity of the 0-hour time point band. Plot the percentage of intact oligonucleotide versus time to determine the degradation profile and calculate the half-life (t½).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the serum stability assay used to evaluate nuclease resistance.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Oligo Oligonucleotide (TNA, DNA, etc.) Mix Mix Oligo + Serum Oligo->Mix Serum Serum (e.g., 90% FBS) Serum->Mix T0 Time = 0h (Quench Immediately) Mix->T0 T_inc Incubate Samples Mix->T_inc PAGE Denaturing PAGE T0->PAGE T_points Collect at Timepoints (1h, 4h, 8h, 24h) T_inc->T_points T_points->PAGE Scan Fluorescence Scan PAGE->Scan Quant Quantify Bands Scan->Quant Plot Plot % Intact vs. Time Quant->Plot G cluster_DNA Natural DNA/RNA Degradation cluster_TNA TNA Resistance DNA_strand DNA/RNA Strand (3'-5' linkage) Degraded Degraded Fragments DNA_strand->Degraded Recognizes & Cleaves Backbone Nuclease_A Exonuclease Nuclease_A->Degraded TNA_strand TNA Strand (Unnatural 2'-3' linkage) Intact Intact TNA Strand TNA_strand->Intact No Recognition No Cleavage Nuclease_B Exonuclease Nuclease_B->Intact

References

TNA vs. LNA: A Comparative Guide to Hybridization Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of nucleic acid analog is critical for the success of therapeutic and diagnostic applications. Threose Nucleic Acid (TNA) and Locked Nucleic Acid (LNA) are two prominent synthetic nucleic acid analogs that offer enhanced hybridization properties compared to their natural counterparts, DNA and RNA. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable platform for your research needs.

Executive Summary

Both TNA and LNA exhibit superior binding affinity and stability when hybridized to complementary RNA or DNA strands. LNA is well-characterized for its significant increase in thermal stability, excellent mismatch discrimination, and slower dissociation kinetics, making it a robust tool for applications requiring high specificity. TNA also demonstrates high binding affinity, particularly in purine-rich sequences, and offers the significant advantage of being resistant to nuclease degradation. While direct quantitative comparisons in identical experimental conditions are limited in published literature, this guide consolidates available data to highlight the distinct properties of each.

Data Presentation: Hybridization Properties

The following tables summarize the key hybridization properties of TNA and LNA based on available experimental data.

Table 1: Thermal Stability (Melting Temperature, Tm)

FeatureLocked Nucleic Acid (LNA)Threose Nucleic Acid (TNA)
ΔTm per modification (°C) +2 to +10 when hybridized to complementary RNA[1]Dependent on purine (B94841) content; high purine content leads to greater stability than DNA:DNA or RNA:DNA duplexes[2]
General Observations Consistently and significantly increases the melting temperature of duplexes.[1]Tm is highly sequence-dependent, with purine-rich TNA strands showing high stability.

Table 2: Mismatch Discrimination (ΔTm)

Mismatch TypeLNA-DNA/DNA ΔTm (°C)[3][4]TNA-RNA/DNA ΔTm (°C)
A•A12.3Data not available
C•T11.2Data not available
G•A9.8Data not available
T•C9.7Data not available
C•C13.9Data not available
G•T5.5Data not available
T•G11.1Data not available
A•G13.2Data not available
C•A11.5Data not available
G•G10.9Data not available
T•T10.1Data not available
A•C10.8Data not available
General Observations Generally provides excellent mismatch discrimination, with some exceptions (e.g., G-T mismatches).[3][4]Qualitative reports suggest good specificity, but quantitative data is lacking.

Table 3: Hybridization Kinetics

ParameterLocked Nucleic Acid (LNA)Threose Nucleic Acid (TNA)
Association Rate (kon) Similar to DNAData not available
Dissociation Rate (koff) Significantly slower than DNA, contributing to higher affinity[5]Data not available
Overall Affinity (KD) High, in the nanomolar to picomolar rangeReported to have high affinity, but quantitative data is limited

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational and may require optimization based on specific sequences and laboratory conditions.

Thermal Denaturation (UV-Melting) Analysis

This protocol is used to determine the melting temperature (Tm) of a nucleic acid duplex, which is a primary indicator of its thermal stability.

Objective: To measure the Tm of a TNA-RNA or LNA-RNA duplex.

Materials:

  • Lyophilized and purified TNA or LNA oligonucleotide and complementary RNA oligonucleotide.

  • Melting Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Nuclease-free water.

  • UV-Vis spectrophotometer with a temperature controller.

  • Quartz cuvettes.

Procedure:

  • Oligonucleotide Preparation: Resuspend the lyophilized oligonucleotides in nuclease-free water to create stock solutions (e.g., 100 µM). Determine the precise concentration by measuring the absorbance at 260 nm.

  • Duplex Annealing: Mix the TNA or LNA oligonucleotide with the complementary RNA strand in a 1:1 molar ratio in the melting buffer to the desired final concentration (e.g., 1 µM).

  • Denaturation and Renaturation: Heat the mixture to 95°C for 5 minutes to ensure complete denaturation of any secondary structures. Allow the solution to slowly cool to room temperature to facilitate duplex formation.

  • UV-Melting Measurement:

    • Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer's temperature-controlled cell holder.

    • Equilibrate the sample at the starting temperature (e.g., 20°C).

    • Increase the temperature at a controlled rate (e.g., 0.5°C/minute or 1°C/minute) up to the final temperature (e.g., 95°C).[6]

    • Monitor the absorbance at 260 nm continuously throughout the temperature ramp.

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature to generate a melting curve.

    • The Tm is determined as the temperature at which 50% of the duplexes are dissociated. This is typically calculated from the first derivative of the melting curve.[6]

Surface Plasmon Resonance (SPR) Spectroscopy

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing kinetic parameters such as association (kon) and dissociation (koff) rates.

Objective: To determine the hybridization kinetics of TNA or LNA oligonucleotides with a complementary RNA target.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., streptavidin-coated chip for biotinylated oligonucleotides).

  • Biotinylated capture oligonucleotide (can be DNA or the TNA/LNA oligo itself).

  • Analyte oligonucleotide (the complementary RNA strand).

  • Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

  • Regeneration solution (e.g., a brief pulse of 50 mM NaOH).

Procedure:

  • Sensor Chip Preparation:

    • Equilibrate the sensor chip with running buffer.

    • Immobilize the biotinylated capture oligonucleotide onto the streptavidin-coated sensor surface.

  • Hybridization Analysis:

    • Inject the analyte (complementary RNA) at various concentrations over the sensor surface at a constant flow rate to monitor the association phase.

    • Switch back to the running buffer to monitor the dissociation phase.

  • Regeneration:

    • Inject the regeneration solution to remove the bound analyte, preparing the surface for the next injection cycle.

  • Data Analysis:

    • The resulting sensorgram (a plot of response units vs. time) is analyzed using the instrument's software.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Mandatory Visualizations

experimental_workflow cluster_prep Oligonucleotide Preparation cluster_tm Thermal Denaturation (Tm) cluster_spr Surface Plasmon Resonance (Kinetics) cluster_results Data Analysis & Comparison synthesis Synthesis & Purification of TNA/LNA and RNA Oligos quant Quantification (A260) synthesis->quant anneal Annealing of Duplex quant->anneal uv_spec UV-Vis Spectrophotometer anneal->uv_spec spr_inst SPR Instrument anneal->spr_inst melt_curve Generate Melting Curve uv_spec->melt_curve tm_calc Calculate Tm melt_curve->tm_calc compare_tm Compare Thermal Stability tm_calc->compare_tm compare_mismatch Compare Mismatch Discrimination tm_calc->compare_mismatch immobilize Immobilize Capture Strand spr_inst->immobilize hybridize Inject Analyte (RNA) immobilize->hybridize sensorgram Generate Sensorgram hybridize->sensorgram kinetics_calc Calculate kon, koff, KD sensorgram->kinetics_calc compare_kinetics Compare Binding Kinetics kinetics_calc->compare_kinetics

Caption: Experimental workflow for comparing TNA and LNA hybridization properties.

Signaling Pathways and Applications

TNA and LNA are primarily utilized in applications that leverage their enhanced hybridization to target natural nucleic acids, such as antisense therapy and diagnostics. The core principle involves the binding of the synthetic analog to a target mRNA, leading to the modulation of gene expression.

antisense_pathway cluster_delivery Cellular Uptake cluster_action Mechanism of Action aso TNA or LNA Antisense Oligonucleotide (ASO) mrna Target mRNA aso->mrna Hybridization ribosome Ribosome aso->ribosome Steric Blockage degradation mRNA Degradation (RNase H-mediated) aso->degradation RNase H Cleavage mrna->ribosome mrna->degradation RNase H Cleavage protein Protein Synthesis ribosome->protein no_protein Inhibition of Protein Synthesis ribosome->no_protein

References

A Comparative Guide to the Structural Differences of TNA/DNA and TNA/RNA Duplexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural characteristics of Threose Nucleic Acid (TNA) when forming duplexes with DNA and RNA. The information is supported by experimental data from peer-reviewed studies, offering insights for researchers in nucleic acid chemistry, synthetic biology, and therapeutic development.

Core Structural Differences: An Overview

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog with a simpler four-carbon sugar backbone compared to the five-carbon ribose or deoxyribose found in RNA and DNA, respectively.[1][2] Despite this significant modification, TNA can form stable, antiparallel Watson-Crick duplexes with itself, DNA, and RNA.[1][2][3] Notably, TNA exhibits a preference for pairing with RNA over DNA.[1][2][4]

The fundamental structural difference lies in the helical geometry. TNA imposes a rigid A-like helical structure on its complementary strand, whether it is DNA or RNA.[1][2][5][6] While RNA naturally adopts an A-form helix, DNA's native conformation is the B-form. This forced conformational adaptation in DNA leads to structural strain and dynamic instability in TNA/DNA duplexes.[1][2][5]

Quantitative Data Comparison

The stability and conformational properties of TNA/DNA and TNA/RNA duplexes have been quantified using various biophysical techniques. The following tables summarize key findings from thermal denaturation (Tm), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy studies.

Thermal Stability (Melting Temperature, Tm)
DuplexSequence (10-mer)Tm (°C)Purine (B94841) Content (TNA Strand)Reference
DNA/TNA5'-GTACGTACGT-3'39.250%[1]
RNA/TNA5'-GUACGUACGU-3'49.550%[1]
DNA/DNA5'-GTACGTACGT-3'40.1N/A[1]
RNA/RNA5'-GUACGUACGU-3'50.1N/A[1]
TNA/DNAHigh Purine> DNA/DNA & RNA/DNAHigh[7][8]
TNA/DNALow Purine< DNA/DNA & RNA/DNALow[7][8]

Note: Tm values are dependent on buffer conditions and sequence.

Thermodynamic Parameters (Isothermal Titration Calorimetry, ITC)
DuplexΔG (kcal/mol) at 298 KΔH (kcal/mol)-TΔS (kcal/mol)Kd (nM)Reference
DNA/TNA-10.3-48.438.1150[6]
RNA/TNA-10.9-39.828.945[6]
DNA/DNA-10.8-47.136.315[6]
RNA/RNA-10.9-50.940.012[6]
Helical Geometry Parameters (from NMR)
ParameterTNA/DNA DuplexTNA/RNA DuplexA-form RNAB-form DNAReference
Helical TypeA-likeA-likeA-formB-form[1][9]
Minor Groove WidthWide and shallowWide and shallowWide and shallowNarrow and deep[9]
Sugar PuckerC4'-exo (TNA)C4'-exo (TNA)C3'-endoC2'-endo[1][9]
Avg. P-P distance~5.85 Å~5.85 Å~5.9 Å~7.0 Å[9]

Key Structural Insights

TNA/RNA Duplexes: The structural compatibility between TNA and RNA, both favoring an A-form helical geometry, results in a thermodynamically stable duplex. The threose sugar in TNA consistently adopts a C4'-exo pucker, which is compatible with the A-form helix.[1][9]

TNA/DNA Duplexes: The TNA strand forces the DNA strand to adopt an A-like conformation, which is energetically unfavorable for DNA.[1][2] This conformational stress leads to increased dynamics, particularly at the ends of the duplex, a phenomenon described as "asymmetric breathing".[1][5] This instability is a key reason for the lower thermal stability of TNA/DNA duplexes compared to their TNA/RNA counterparts.[1]

Interestingly, the stability of TNA/DNA duplexes is significantly influenced by the purine content of the TNA strand.[7][8] TNA strands with a high purine content form more stable duplexes with DNA than even DNA/DNA or RNA/DNA duplexes of the same sequence.[7][8] Conversely, low purine content in the TNA strand leads to destabilization.[7][8] This suggests that base stacking interactions play a crucial role in overcoming the conformational strain on the DNA strand.

Experimental Protocols

The characterization of TNA/DNA and TNA/RNA duplexes relies on a suite of biophysical techniques. Below are generalized methodologies for the key experiments cited.

Thermal Denaturation (Tm) Analysis via UV Spectroscopy

Objective: To determine the melting temperature (Tm), the temperature at which 50% of the duplex has dissociated into single strands.

Methodology:

  • Sample Preparation: Equimolar amounts of the TNA and complementary DNA or RNA oligonucleotides are mixed in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).

  • Annealing: The mixture is heated to 95°C for 5 minutes and then slowly cooled to room temperature to ensure proper duplex formation.

  • UV Absorbance Measurement: The absorbance of the sample at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 0.5°C/minute) from a low temperature (e.g., 15°C) to a high temperature (e.g., 90°C) using a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Analysis: The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve (absorbance vs. temperature).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of duplex formation, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), as well as the binding affinity (Ka or Kd).

Methodology:

  • Sample Preparation: One oligonucleotide (e.g., the TNA strand) is placed in the sample cell of the calorimeter, and the complementary strand (DNA or RNA) is loaded into the injection syringe at a higher concentration. Both are in the same buffer.

  • Titration: A series of small, precise injections of the syringe solution into the sample cell is performed at a constant temperature.

  • Heat Measurement: The heat released or absorbed upon each injection is measured.

  • Data Analysis: The resulting data of heat per injection versus the molar ratio of the two strands is fitted to a binding model to extract the thermodynamic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution structural information about the duplex in solution, including helical geometry, sugar pucker, and base pairing.

Methodology:

  • Sample Preparation: The oligonucleotide sample is dissolved in an appropriate buffer, often containing D2O to suppress the water signal. For observing imino protons, the sample is prepared in a 90% H2O/10% D2O mixture.

  • NMR Experiments: A series of 1D and 2D NMR experiments are performed, such as:

    • 1D 1H NMR: To observe imino protons, which are indicative of stable Watson-Crick base pairing.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[1]

    • 2D TOCSY (Total Correlation Spectroscopy): To identify protons that are coupled through chemical bonds, aiding in resonance assignment.

    • 1H-31P Correlation Spectroscopy: To probe the backbone conformation.

  • Structure Calculation: The distance and dihedral angle restraints obtained from the NMR data are used in computational software to calculate a family of 3D structures consistent with the experimental data.

Circular Dichroism (CD) Spectroscopy

Objective: To provide qualitative information about the overall helical conformation of the duplex.

Methodology:

  • Sample Preparation: The annealed duplex sample is placed in a quartz cuvette.

  • Spectral Acquisition: The CD spectrum is recorded over a range of wavelengths (e.g., 200-320 nm).

  • Data Analysis: The shape and magnitude of the CD spectrum are characteristic of the helical structure. A-form helices (like RNA and TNA/RNA duplexes) typically show a positive peak around 260 nm and a negative peak around 210 nm. B-form DNA shows a positive peak around 275 nm and a negative peak around 245 nm. A-like TNA/DNA duplexes will exhibit spectra more similar to the A-form.

Visualizations

Experimental Workflow for Duplex Characterization

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_characterization Biophysical Characterization cluster_analysis Data Analysis & Modeling TNA TNA Synthesis Annealing Annealing TNA->Annealing DNA_RNA DNA/RNA Synthesis DNA_RNA->Annealing UV_Vis UV-Vis (Tm) Annealing->UV_Vis ITC ITC (Thermodynamics) Annealing->ITC CD CD (Conformation) Annealing->CD NMR NMR (3D Structure) Annealing->NMR Data_Analysis Data Analysis UV_Vis->Data_Analysis ITC->Data_Analysis CD->Data_Analysis Structural_Modeling Structural Modeling NMR->Structural_Modeling Comparison Structural Comparison Data_Analysis->Comparison Structural_Modeling->Comparison structural_differences cluster_TNA_RNA TNA/RNA Duplex cluster_TNA_DNA TNA/DNA Duplex TNA_RNA TNA Strand (A-like) + RNA Strand (A-form) Stable_Duplex Stable A-form Duplex TNA_RNA->Stable_Duplex Compatible Conformation TNA_DNA TNA Strand (A-like) + DNA Strand (B-form) Unstable_Duplex Strained A-like Duplex TNA_DNA->Unstable_Duplex Conformational Strain

References

Evaluating the binding affinity of TNA aptamers vs DNA aptamers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of TNA and DNA Aptamers for High-Affinity Molecular Recognition

For researchers, scientists, and drug development professionals, the selection of an appropriate affinity reagent is a critical decision that impacts the success of diagnostic, therapeutic, and analytical applications. While DNA aptamers have been widely adopted, the emergence of xeno-nucleic acids (XNAs), such as threose nucleic acid (TNA), presents a compelling alternative with unique advantages. This guide provides an objective comparison of the binding affinities of TNA and DNA aptamers, supported by experimental data, detailed protocols, and workflow visualizations.

Core Differences: Structure and Stability

Deoxyribonucleic acid (DNA) and threose nucleic acid (TNA) are both genetic polymers capable of forming specific three-dimensional structures to bind targets. The primary distinction lies in their sugar-phosphate backbone. DNA utilizes a five-carbon deoxyribose sugar, whereas TNA is constructed with a four-carbon threose sugar.[1] This fundamental structural difference gives TNA a key advantage: exceptional resistance to nuclease degradation.[1][2][3] While DNA aptamers are more stable than their RNA counterparts, they remain vulnerable to enzymatic cleavage in biological fluids. In contrast, the unnatural backbone of TNA makes it virtually inert to nucleases, a highly desirable trait for in vivo applications.[1][4]

Quantitative Comparison of Binding Affinity

The binding affinity of an aptamer to its target is quantified by the equilibrium dissociation constant (Kd). A lower Kd value signifies a stronger binding interaction.[5] Comparative studies have shown that TNA aptamers can achieve binding affinities comparable to, and in some cases potentially exceeding, those of DNA aptamers selected for the same target.

Below is a summary of quantitative data from studies where TNA and DNA aptamers were evolved to recognize the same molecular targets.

Target MoleculeAptamer TypeDissociation Constant (Kd)Comments
Adenosine Triphosphate (ATP) TNA (T10-7.t5)~20 µMAffinity is similar to previously reported DNA aptamers for ATP.[3]
Ochratoxin A (OTA) DNA (1.12.2)~50 - 200 nMA well-characterized DNA aptamer with high affinity.[6][7]
Ochratoxin A (OTA) TNA (A04T.2)High (nM range)Directly evolved TNA aptamer shows high affinity and maintains binding in 50% human serum.[4]

Visualizing Key Aptamer Properties

The following diagram illustrates the fundamental differences in structure and resulting properties between TNA and DNA aptamers.

G cluster_dna DNA Aptamer cluster_tna TNA Aptamer DNA_Struct Deoxyribose Sugar 5-Carbon Ring Susceptible to Nucleases DNA_Prop Established Technology High Affinity Achievable Moderate Stability DNA_Struct->DNA_Prop Comparison Key Comparison Points DNA_Prop->Comparison TNA_Struct Threose Sugar 4-Carbon Ring Nuclease Resistant TNA_Prop Emerging Technology High Affinity Achievable Exceptional Stability TNA_Struct->TNA_Prop TNA_Prop->Comparison Binding Binding Affinity Comparison->Binding Stability Biological Stability Comparison->Stability

Caption: Comparative properties of TNA and DNA aptamers.

Experimental Protocols

The generation and characterization of aptamers involve standardized, yet highly specific, experimental procedures. Below are detailed methodologies for aptamer selection and binding affinity determination.

Aptamer Selection: Systematic Evolution of Ligands by Exponential Enrichment (SELEX)

SELEX is an iterative in vitro process designed to isolate high-affinity aptamers from a vast, random library of oligonucleotides.[8] The workflow for TNA aptamer selection is analogous to that for DNA but requires specialized, engineered polymerases capable of transcribing DNA to TNA and reverse-transcribing TNA back to DNA.[1]

Methodology:

  • Library Preparation: A single-stranded DNA (or for TNA selection, a DNA template) library is synthesized. This library contains a central region of 40-80 random nucleotides flanked by constant primer binding sites for amplification.[8]

  • Target Incubation: The oligonucleotide library is incubated with the target molecule (e.g., protein, small molecule) in a specific binding buffer. The target may be immobilized on a solid support like magnetic beads for easier separation.[8]

  • Partitioning: Non-binding sequences are washed away, leaving only the oligonucleotides that have formed a complex with the target. The stringency of the washing steps is often increased in later rounds to select for the tightest binders.

  • Elution: The bound sequences are eluted from the target, typically by heat, a change in pH, or a chemical denaturant.[8]

  • Amplification: The recovered sequences are amplified by PCR. For TNA aptamers, this step involves reverse transcription of the eluted TNA into cDNA, followed by PCR amplification of the cDNA. The resulting dsDNA is then used as a template for in vitro transcription to generate an enriched TNA pool for the next round.[1]

  • Iteration: The process is repeated for 7-15 rounds, with each round enriching the pool for sequences with higher binding affinity. The final pool is sequenced to identify individual aptamer candidates.

The diagram below outlines the iterative cycle of the SELEX process.

SELEX_Workflow Start 1. Initial Library (~10^14-10^15 unique sequences) Incubation 2. Incubation with Target Start->Incubation Partition 3. Partitioning (Wash away non-binders) Incubation->Partition Elution 4. Elution of Binders Partition->Elution Amplification 5. Amplification (PCR) (For TNA: RT-PCR & Transcription) Elution->Amplification EnrichedPool Enriched Pool for Next Round Amplification->EnrichedPool Iterate 7-15x Sequencing Final Pool Sequencing & Aptamer Characterization Amplification->Sequencing EnrichedPool->Incubation

Caption: The iterative workflow of the SELEX method for aptamer discovery.
Binding Affinity Determination Methods

Multiple biophysical techniques can be used to accurately measure the Kd of an aptamer-target interaction.

a) Surface Plasmon Resonance (SPR) SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics (association rate, kon; dissociation rate, koff) and equilibrium affinity (Kd).

Protocol Outline:

  • Chip Preparation: One binding partner (typically the aptamer, often biotinylated) is immobilized onto a streptavidin-coated sensor chip surface.

  • Analyte Injection: The other binding partner (the target or analyte) is flowed across the chip surface at various concentrations in a continuous stream of running buffer.

  • Signal Detection: Binding of the analyte to the immobilized aptamer causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[7]

  • Data Analysis: The binding response over time is recorded in a sensorgram. By fitting the association and dissociation curves from multiple analyte concentrations to a binding model (e.g., 1:1 Langmuir), the kinetic constants (kon, koff) and the dissociation constant (Kd = koff/kon) are calculated.[6]

b) Equilibrium Filtration This method is particularly useful for small molecule targets and relies on the physical separation of the aptamer-ligand complex from the free ligand.[3]

Protocol Outline:

  • Incubation: A constant, low concentration of radiolabeled ligand (e.g., γ-32P-ATP) is incubated with varying concentrations of the aptamer in a binding buffer to allow the interaction to reach equilibrium.[3]

  • Filtration: The mixture is passed through a centrifugal filter unit with a membrane that retains the aptamer and any ligand bound to it, while allowing the small, unbound ligand to pass through into the filtrate.[3]

  • Quantification: The amount of radioactivity in the filtrate and/or the retentate is measured. The concentration of the bound ligand is calculated from the difference between the total ligand added and the free ligand measured in the filtrate.

  • Data Analysis: The fraction of bound ligand is plotted against the aptamer concentration. The data is then fitted to a binding isotherm (e.g., Hill plot) to determine the Kd.[3]

c) Microscale Thermophoresis (MST) MST measures the directed movement of molecules along a temperature gradient, which is dependent on size, charge, and solvation shell. A change in any of these properties upon binding can be used to determine binding affinity.

Protocol Outline:

  • Labeling: One of the binding partners (e.g., the aptamer) is fluorescently labeled (e.g., with Cy5).[4]

  • Sample Preparation: The labeled molecule is kept at a constant concentration, while the unlabeled binding partner is titrated across a range of concentrations. The samples are loaded into glass capillaries.

  • Measurement: An infrared laser creates a precise microscopic temperature gradient within the capillary. The fluorescence inside the capillary is monitored as molecules move along this gradient. The change in fluorescence upon binding is measured.[4]

  • Data Analysis: The change in the normalized fluorescence is plotted against the concentration of the titrated partner. The resulting binding curve is fitted to derive the Kd value. This method is highly sensitive and can be performed in complex biological fluids like blood serum.[4]

Conclusion

TNA aptamers represent a significant advancement in affinity reagent technology. Their defining characteristic is a profound resistance to nuclease degradation, which addresses a primary limitation of conventional DNA and RNA aptamers in biological applications.[1][2] Experimental evidence demonstrates that this enhanced stability does not come at the cost of binding affinity, as TNA aptamers can be evolved to recognize targets with affinities comparable to their DNA counterparts.[3][4] For researchers developing diagnostics, therapeutics, or analytical tools intended for use in complex biological matrices, the superior stability and high affinity of TNA aptamers make them a highly promising alternative to traditional DNA-based reagents.

References

A Comparative Analysis of Threose Nucleic Acid and Other Artificial Genetic Polymers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic genetics, the quest for novel polymers capable of storing and transferring genetic information has led to the development of several artificial nucleic acid analogues. These xeno-nucleic acids (XNAs) offer unique chemical and biological properties that distinguish them from their natural counterparts, DNA and RNA. This guide provides a comparative study of Threose Nucleic Acid (TNA) alongside other prominent artificial genetic polymers, including Peptide Nucleic Acid (PNA), Locked Nucleic Acid (LNA), and Glycol Nucleic Acid (GNA). This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their performance based on experimental data.

Structural and Functional Overview

Artificial genetic polymers are designed with modifications to the sugar moiety, the phosphate (B84403) backbone, or the nucleobases. These alterations confer properties such as enhanced stability, resistance to enzymatic degradation, and novel binding affinities, making them valuable tools in diagnostics and therapeutics.[1][2]

Threose Nucleic Acid (TNA) is characterized by a four-carbon threose sugar in its backbone, which is smaller than the five-carbon ribose or deoxyribose found in RNA and DNA, respectively.[3] This structural difference imparts a remarkable resistance to nuclease degradation.[4] TNA can form stable duplexes with itself, as well as with DNA and RNA, with TNA:RNA duplexes being more stable than TNA:DNA duplexes.[5]

Peptide Nucleic Acid (PNA) possesses a neutral backbone composed of repeating N-(2-aminoethyl)-glycine units, to which the nucleobases are attached.[6] This neutral backbone contributes to a higher thermal stability of PNA/DNA and PNA/RNA duplexes compared to their natural DNA/DNA or DNA/RNA counterparts, primarily due to the absence of electrostatic repulsion.[7]

Locked Nucleic Acid (LNA) features a methylene (B1212753) bridge that "locks" the ribose sugar in a C3'-endo conformation. This pre-organized structure enhances its binding affinity for complementary DNA and RNA strands, leading to significantly increased thermal stability of the resulting duplexes.[6]

Glycol Nucleic Acid (GNA) is an acyclic nucleic acid analogue with a backbone composed of repeating glycol units linked by phosphodiester bonds. GNA can form stable, antiparallel duplexes with itself and with RNA, but it does not cross-pair with DNA or TNA.[8][9]

Comparative Performance Data

The following tables summarize key quantitative data for TNA, PNA, LNA, and GNA based on published experimental findings.

Table 1: Thermal Stability (Melting Temperature, Tm) of Duplexes
Duplex CompositionTNAPNALNAGNA
XNA/DNA Tm of DNA/TNA is ~10°C lower than RNA/TNA[10]Tm of PNA/DNA is 7-20 K higher than DNA/DNA[7]High affinity, increased TmDoes not cross-pair with DNA
XNA/RNA Tm of RNA/TNA is higher than DNA/TNA[10]High affinity, increased TmHigh affinity, significantly increased TmForms stable duplexes with RNA
XNA/XNA Forms stable self-duplexesTm of 8-mer PNA:PNA duplexes are 52.0-55.0°C[11]High affinity, increased Tm(S)-GNA 18-mer duplex Tm = 63°C

Note: Tm values are highly dependent on sequence, length, and buffer conditions. The data presented here is for comparative illustration.

Table 2: Nuclease Resistance
PolymerNuclease Resistance
TNA Highly resistant to 3'-exonucleases.[3][4]
PNA Completely resistant to nucleases and proteases.[6]
LNA Enhanced resistance to nucleases.[6][12]
GNA Increased resistance to 3'-exonuclease degradation.[5]
Table 3: Cellular Uptake Efficiency
PolymerCellular Uptake
TNA Generally requires a delivery vehicle.
PNA Poor cellular uptake, often requires conjugation to cell-penetrating peptides.[2][13][14]
LNA Can be improved with modifications like LNA-amides.[15]
GNA Requires delivery strategies for efficient cellular uptake.

Experimental Protocols

Determination of Duplex Melting Temperature (Tm)

Objective: To determine the thermal stability of duplexes formed by artificial genetic polymers with their complementary strands.

Methodology:

  • Sample Preparation:

    • Synthesize and purify the desired single-stranded oligonucleotides (XNA and its complement).

    • Prepare solutions of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[16]

    • Anneal the strands by heating the solution to 90-95°C for 5 minutes and then slowly cooling to room temperature to allow for duplex formation.

  • UV-Vis Spectrophotometry:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Place the duplex solution in a quartz cuvette with a defined path length (e.g., 1 cm).[17]

    • Monitor the absorbance of the sample at 260 nm while gradually increasing the temperature at a controlled rate (e.g., 1°C/minute).[17]

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the duplexes have dissociated into single strands. This corresponds to the midpoint of the transition in the melting curve.[18][19]

    • The Tm can be accurately determined by calculating the first derivative of the melting curve; the peak of the derivative corresponds to the Tm.[16]

Nuclease Resistance Assay

Objective: To assess the stability of artificial genetic polymers in the presence of nucleases.

Methodology:

  • Sample Preparation:

    • Synthesize and purify the artificial genetic polymer oligonucleotides. Fluorescently label the oligonucleotides (e.g., with FAM or Cy3) for easier detection.

    • Prepare solutions of the oligonucleotides in a suitable buffer.

  • Nuclease Digestion:

    • Incubate the oligonucleotides with a nuclease solution (e.g., snake venom phosphodiesterase for 3'-exonuclease activity, or serum-containing media to simulate biological conditions) at a physiological temperature (e.g., 37°C).[3]

    • Take aliquots of the reaction mixture at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis:

    • Stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., EDTA) and heating.

    • Analyze the samples using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

    • Visualize the full-length and degraded oligonucleotide fragments.

    • Quantify the amount of intact oligonucleotide remaining at each time point.

  • Data Interpretation:

    • Calculate the half-life of the oligonucleotide under the specific nuclease conditions.

    • Compare the half-lives of the different artificial genetic polymers to assess their relative nuclease resistance.

Visualizations

Logical Relationship of Artificial Genetic Polymers

Artificial_Genetic_Polymers cluster_backbone Backbone Modification cluster_sugar Sugar Modification TNA TNA (Threose Sugar) PNA PNA (Peptide Backbone) GNA GNA (Glycol Backbone) LNA LNA (Locked Ribose) DNA_RNA Natural Nucleic Acids (DNA/RNA) DNA_RNA->TNA Alternative Backbone DNA_RNA->PNA Alternative Backbone DNA_RNA->GNA Alternative Backbone DNA_RNA->LNA Modified Sugar

Caption: Overview of TNA and other artificial genetic polymers categorized by their primary structural modification relative to natural nucleic acids.

Antisense Therapy Signaling Pathway

Antisense_Therapy_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Gene Target Gene pre_mRNA pre-mRNA Gene->pre_mRNA Transcription mRNA mRNA pre_mRNA->mRNA Splicing mRNA_out mRNA mRNA->mRNA_out Export Ribosome Ribosome Protein Disease Protein Ribosome->Protein Translation Blockage Translation Blockage Ribosome->Blockage Steric Hindrance mRNA_out->Ribosome Degradation mRNA Degradation (RNase H) mRNA_out->Degradation RNase H activation ASO Antisense Oligonucleotide (e.g., TNA, PNA, LNA) ASO->mRNA_out Hybridization

Caption: Mechanism of action for antisense oligonucleotides, which can lead to mRNA degradation or translation inhibition.

Experimental Workflow for Tm Determination

Tm_Workflow start Start synthesis Oligonucleotide Synthesis & Purification start->synthesis annealing Annealing of Complementary Strands synthesis->annealing spectrophotometry UV-Vis Spectrophotometry (Absorbance vs. Temperature) annealing->spectrophotometry data_analysis Data Analysis (Melting Curve) spectrophotometry->data_analysis tm_determination Determine Tm (First Derivative Peak) data_analysis->tm_determination end End tm_determination->end

Caption: A simplified workflow for the experimental determination of the melting temperature (Tm) of nucleic acid duplexes.

Conclusion

TNA, PNA, LNA, and GNA each present a unique set of properties that make them suitable for different applications. TNA's high nuclease resistance and ability to form stable duplexes with RNA make it a promising candidate for antisense and RNA interference therapies.[20] PNA's neutral backbone and high binding affinity offer advantages in applications requiring strong and specific hybridization. LNA's locked sugar conformation provides exceptional thermal stability, which is beneficial for probes and diagnostics. GNA, with its simple acyclic backbone, continues to be an intriguing subject of study for the origins of life and synthetic biology. The choice of an artificial genetic polymer will ultimately depend on the specific requirements of the intended application, balancing factors such as binding affinity, stability, cellular uptake, and potential toxicity. Further research and development in this field are poised to unlock even more powerful tools for molecular biology and medicine.

References

A Comparative Guide to the Purity Assessment of DMTr-TNA-C(Bz)-amidite by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of therapeutic oligonucleotides, the purity of phosphoramidite (B1245037) building blocks is of paramount importance. The presence of impurities can significantly impact the yield and fidelity of oligonucleotide synthesis, potentially leading to undesired side products and compromising the efficacy and safety of the final therapeutic agent. This guide provides a comprehensive comparison of the purity assessment of DMTr-TNA-C(Bz)-amidite, a key monomer for Threose Nucleic Acid (TNA) synthesis, with alternative phosphoramidites. We present detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) analysis and supporting data to ensure robust quality control.

Performance Comparison: this compound vs. Standard DNA/RNA Amidites

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog with a simpler threose sugar backbone compared to the deoxyribose of DNA and ribose of RNA. This structural difference imparts unique properties to TNA oligonucleotides, such as high binding affinity to complementary DNA and RNA strands and enhanced resistance to nuclease degradation. The quality of the constituent this compound is critical to harnessing these advantages.

A key analytical technique for assessing phosphoramidite purity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Due to the chiral nature of the phosphorus atom in phosphoramidites, they typically exist as a mixture of two diastereomers, which are often resolved as two distinct peaks in an HPLC chromatogram.[1][2] The sum of the areas of these two peaks is considered the total purity of the phosphoramidite.

Table 1: Purity Comparison of this compound and Alternative Phosphoramidites

PhosphoramiditeTypical Purity by HPLC (%)Common ImpuritiesKey Advantages of Resulting Oligonucleotide
This compound ≥ 98%P(V) species (oxidized phosphoramidite), hydrolyzed phosphoramidite, N-deprotected speciesHigh duplex stability with DNA/RNA, excellent nuclease resistance.[3]
DMT-dC(Bz)-CE Phosphoramidite (DNA)≥ 99%P(V) species, depurination products (for purines), hydrolyzed phosphoramiditeWell-established synthesis protocols, lower cost.
DMT-2'-O-Methyl-rC(Ac)-amidite (RNA)≥ 98%2'-/3'-isomer impurities, P(V) species, hydrolyzed phosphoramiditeEnhanced nuclease resistance compared to unmodified RNA.

Experimental Protocols

Robust and reliable analytical methods are essential for the quality control of phosphoramidites. Below are detailed protocols for the purity assessment of this compound using RP-HPLC and an orthogonal method, ³¹P NMR spectroscopy.

Reverse-Phase HPLC (RP-HPLC) Method for Purity Assessment

This method is adapted from established protocols for DNA phosphoramidites and is suitable for TNA analogs.[4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1).[4]

  • Mobile Phase B: Acetonitrile (B52724).[4]

  • Gradient: A linear gradient from 50% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: Ambient.[4]

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the this compound in anhydrous acetonitrile to a final concentration of approximately 1.0 mg/mL.[4] It is crucial to use anhydrous solvent and prepare the sample fresh to prevent degradation.[5]

³¹P Nuclear Magnetic Resonance (³¹P NMR) for Orthogonal Purity Verification

³¹P NMR is a powerful technique for identifying and quantifying phosphorus-containing impurities, particularly the oxidized P(V) species.[4][6]

  • Instrumentation: A standard NMR spectrometer.

  • Solvent: Anhydrous CDCl₃ containing 1% triethylamine (B128534) (v/v).[4]

  • Sample Preparation: Prepare a sample solution of approximately 0.3 g/mL.[4]

  • Acquisition Parameters:

    • Pulse Program: Proton decoupled.[4]

    • Relaxation Delay (D1): 2.0 seconds.[4]

    • Acquisition Time (AQ): 1.5 seconds.[4]

  • Data Analysis: The phosphoramidite P(III) signal typically appears around 140-155 ppm, often as two distinct peaks for the diastereomers.[6] P(V) impurities resonate in the region of -25 to 99 ppm.[4] Purity is determined by the relative integration of the P(III) signals versus the P(V) and other phosphorus-containing impurity signals.

Visualizing the Workflow and Relationships

To clarify the experimental process and the context of phosphoramidite purity, the following diagrams are provided.

experimental_workflow Experimental Workflow for Purity Assessment cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_results Results sample This compound dissolve Dissolve in Anhydrous Acetonitrile sample->dissolve hplc_sample HPLC Sample (1 mg/mL) dissolve->hplc_sample nmr_sample NMR Sample (0.3 g/mL) dissolve->nmr_sample hplc RP-HPLC Analysis hplc_sample->hplc nmr 31P NMR Analysis nmr_sample->nmr hplc_data Chromatogram Analysis (Peak Area % at 260 nm) hplc->hplc_data nmr_data Spectrum Analysis (Signal Integration) nmr->nmr_data purity Purity Determination (≥98%) hplc_data->purity impurities Impurity Identification (e.g., P(V) species) nmr_data->impurities

Caption: Workflow for HPLC and NMR purity assessment.

logical_relationship Impact of Phosphoramidite Purity on Oligonucleotide Synthesis cluster_input Starting Material cluster_process Synthesis Process cluster_output Outcome high_purity High Purity This compound (≥98%) synthesis Solid-Phase Oligonucleotide Synthesis high_purity->synthesis low_purity Low Purity Amidite (<98%) low_purity->synthesis high_yield High Yield of Full-Length Product synthesis->high_yield high_fidelity High Sequence Fidelity synthesis->high_fidelity low_yield Low Yield & Truncated Sequences synthesis->low_yield side_products Formation of Side Products synthesis->side_products

Caption: Purity impacts synthesis yield and fidelity.

References

Unveiling the Helical Secrets of TNA: A Comparative Guide to CD Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of nucleic acids is paramount. Threose Nucleic Acid (TNA), a potential progenitor of RNA and a promising candidate for novel therapeutics, exhibits unique structural properties. This guide provides a comprehensive comparison of the helical structure of TNA duplexes with its natural counterparts, DNA and RNA, utilizing Circular Dichroism (CD) spectroscopy. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of TNA's conformational landscape.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides valuable insights into the secondary structure of chiral molecules like nucleic acids. The differential absorption of left and right circularly polarized light by a nucleic acid duplex generates a characteristic CD spectrum, which serves as a fingerprint for its helical conformation. This guide will delve into the distinct CD spectral signatures of TNA, DNA, and RNA duplexes, highlighting the A-like helical geometry adopted by TNA.

Comparative Analysis of CD Spectra: TNA vs. DNA and RNA

Experimental data reveals that TNA duplexes, as well as TNA-DNA and TNA-RNA heteroduplexes, predominantly adopt an A-form helical structure, similar to that of RNA. This is in stark contrast to the canonical B-form helix typically observed for DNA duplexes under physiological conditions.

The CD spectrum of a canonical B-form DNA duplex is characterized by a positive band around 275-280 nm and a negative band around 245 nm. In contrast, an A-form RNA duplex exhibits a strong positive peak at approximately 260-270 nm and a prominent negative peak around 210 nm.

Studies on TNA-containing duplexes show a CD spectrum that closely resembles that of an A-form helix. Specifically, TNA/DNA and TNA/RNA heteroduplexes display a maximum near 270 nm, a minimum at 245 nm, and a strong negative band near 210 nm. These features strongly indicate that the threose sugar backbone constrains the duplex into an A-like conformation.

Quantitative Comparison of Helical Structures

The following table summarizes the characteristic CD spectral features for TNA, DNA, and RNA duplexes. The molar ellipticity ([θ]) values are indicative of the magnitude of the CD signal at specific wavelengths and are crucial for quantitative comparison.

Duplex TypeHelical FormPositive Peak (λ_max)Negative Peak (λ_min)Molar Ellipticity ([θ]) at λ_max (deg·cm²/dmol)Key Distinguishing Features
TNA/DNA Hybrid A-like~270 nm~245 nm, ~210 nm (strong)HighResembles A-form RNA spectrum, indicating a dominant A-like geometry.
TNA/RNA Hybrid A-like~270 nm~245 nm, ~210 nm (strong)HighVery similar to A-form RNA, suggesting high conformational compatibility.
DNA/DNA Duplex B-form~275-280 nm~245 nmModerateClassic B-form spectrum with a characteristic positive peak at longer wavelengths.
RNA/RNA Duplex A-form~260-270 nm~210 nmHighArchetypal A-form spectrum with a strong positive peak and a deep negative trough.

Note: The molar ellipticity values can vary depending on the specific sequence and experimental conditions. The values presented here are representative.

Experimental Protocol: CD Spectroscopy of Nucleic Acid Duplexes

This section provides a detailed methodology for conducting CD spectroscopy experiments to determine the helical structure of TNA and other nucleic acid duplexes.

I. Sample Preparation
  • Oligonucleotide Synthesis and Purification: Synthesize and purify the desired single-stranded TNA, DNA, and RNA oligonucleotides using standard phosphoramidite (B1245037) chemistry. High-performance liquid chromatography (HPLC) is recommended for purification to ensure high sample purity.

  • Quantification: Determine the concentration of each oligonucleotide strand using UV-Vis spectroscopy at 260 nm. Use the appropriate molar extinction coefficients for each sequence.

  • Duplex Annealing:

    • Mix equimolar amounts of the complementary single strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • Heat the mixture to 95°C for 5 minutes to dissociate any pre-existing secondary structures.

    • Slowly cool the solution to room temperature over several hours to facilitate proper duplex formation.

  • Final Concentration: Adjust the final concentration of the duplex solution to the desired range for CD analysis, typically between 5-20 µM.

II. CD Spectrometer Setup and Measurement
  • Instrument Startup: Turn on the CD spectrometer and the xenon lamp. Purge the instrument with nitrogen gas for at least 30 minutes to remove oxygen, which absorbs in the far-UV region.

  • Parameter Setup:

    • Wavelength Range: 320 nm to 200 nm.

    • Data Pitch: 1 nm.

    • Scanning Speed: 100 nm/min.

    • Response Time: 1 second.

    • Bandwidth: 1 nm.

    • Accumulations: 3-5 scans for signal averaging.

    • Temperature: 25°C (or desired experimental temperature), controlled by a Peltier device.

  • Blank Measurement: Record a baseline spectrum of the buffer solution in the same quartz cuvette that will be used for the sample.

  • Sample Measurement:

    • Carefully load the annealed duplex sample into the quartz cuvette (typically 1 cm path length).

    • Place the cuvette in the sample holder of the spectrometer.

    • Acquire the CD spectrum using the predefined parameters.

  • Data Processing:

    • Subtract the buffer baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * l) where:

      • [θ] is the molar ellipticity in deg·cm²/dmol.

      • θ is the observed ellipticity in degrees.

      • c is the molar concentration of the duplex in mol/L.

      • l is the path length of the cuvette in cm.

Experimental Workflow

The following diagram illustrates the key steps in determining the helical structure of a nucleic acid duplex using CD spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis synthesis Oligonucleotide Synthesis & Purification quant Quantification (UV-Vis) synthesis->quant anneal Duplex Annealing quant->anneal setup Instrument Setup anneal->setup blank Blank Measurement (Buffer) setup->blank sample Sample Measurement blank->sample process Baseline Correction sample->process convert Molar Ellipticity Calculation process->convert compare Spectral Comparison convert->compare result result compare->result Determination of Helical Structure

Caption: Workflow for CD spectroscopy of nucleic acid duplexes.

Logical Relationship of Helical Forms

The following diagram illustrates the relationship between the different helical forms of nucleic acids as determined by their characteristic CD spectra. TNA duplexes are shown to align with the A-form family.

helical_forms cluster_A_form A-Form Helices cluster_B_form B-Form Helix Nucleic Acid Duplexes Nucleic Acid Duplexes A-Form Helices A-Form Helices B-Form Helix B-Form Helix RNA/RNA RNA/RNA TNA/DNA TNA/DNA TNA/RNA TNA/RNA DNA/DNA DNA/DNA

Caption: Classification of nucleic acid duplexes by helical form.

Safety Operating Guide

Essential Guide to the Safe Disposal of DMTr-TNA-C(Bz)-amidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like DMTr-TNA-C(Bz)-amidite are paramount for ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated waste streams, grounded in established safety protocols for phosphoramidites and related chemical waste.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[1] Adherence to strict safety protocols is essential to mitigate risks.

Hazard Identification:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

When handling this compound, appropriate personal protective equipment is mandatory. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Disposal Plan: A Three-Stream Approach

The disposal of this compound and waste generated from its use in oligonucleotide synthesis should be segregated into three primary streams:

  • Solid Waste: Unused, expired, or contaminated solid this compound.

  • Liquid Waste: Solvents and solutions containing this compound or its byproducts.

  • Deprotection Waste: Solutions generated during the removal of the DMTr and benzoyl (Bz) protecting groups.

Disposal of Solid this compound Waste

Solid waste includes expired or unused reagents and contaminated materials such as weighing papers and gloves. The primary goal for disposing of solid phosphoramidite (B1245037) waste is to first deactivate the reactive phosphoramidite moiety through controlled hydrolysis.[1]

Experimental Protocol for Deactivation of Solid Waste

This protocol is designed for the deactivation of small quantities of solid this compound waste.

Materials:

  • This compound solid waste

  • Anhydrous acetonitrile (B52724) (ACN)

  • 5% (w/v) aqueous sodium bicarbonate (NaHCO₃) solution

  • Properly labeled hazardous waste container for aqueous chemical waste

  • Stir plate and stir bar

Procedure:

  • Preparation: Conduct all operations within a certified chemical fume hood while wearing appropriate PPE.

  • Dissolution: Carefully dissolve the solid this compound waste in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.

  • Hydrolysis: Slowly, and with stirring, add the acetonitrile solution of the phosphoramidite to a 10-fold excess (by volume) of the 5% aqueous sodium bicarbonate solution.[1]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.[1]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

ParameterValue/RecommendationRationale
Deactivating Agent5% NaHCO₃ (aqueous)A weak base facilitates hydrolysis and neutralizes any acidic byproducts.[1]
Reaction TimeMinimum 24 hoursEnsures complete deactivation of the reactive phosphoramidite.[1]
Final pH6.0 - 8.0A neutral pH is generally preferred for hazardous waste collection.[2]

Disposal of Liquid Waste

Liquid waste from reactions involving this compound typically contains solvents such as acetonitrile and dichloromethane. These solvents are considered hazardous waste and must be disposed of accordingly.

Procedure:

  • Segregation: Keep halogenated and non-halogenated solvent waste in separate, clearly labeled hazardous waste containers.[3][4]

  • Collection: Collect all solvent waste in appropriate, sealed containers. Do not fill containers beyond 90% capacity to allow for expansion.

  • Labeling: Clearly label the waste containers with "Hazardous Waste" and a list of the contents, including approximate percentages.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office. Do not pour any organic solvents down the drain. [3][5]

Disposal of Deprotection Waste

The deprotection steps in oligonucleotide synthesis generate specific waste streams that require proper management.

DMTr Group Removal Waste

The dimethoxytrityl (DMTr) group is typically removed using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a solvent like dichloromethane.[6]

Procedure:

  • Collection: Collect the acidic deprotection solution in a designated, labeled hazardous waste container.

  • Neutralization (Optional, consult EHS): Depending on your institution's guidelines, it may be permissible to neutralize the acidic waste with a base (e.g., sodium bicarbonate) to a pH between 6.0 and 8.0 before collection.[2] Always add base slowly to an excess of the acidic solution with stirring in a fume hood.

  • Disposal: Dispose of the collected (and potentially neutralized) waste through your institution's EHS office.

Benzoyl (Bz) Group Removal Waste

The benzoyl (Bz) protecting group is typically removed using a basic solution, most commonly aqueous ammonia (B1221849) or methylamine.[7]

Procedure:

  • Collection: Collect the basic deprotection solution in a designated, labeled hazardous waste container.

  • Neutralization (Optional, consult EHS): If permitted by your institution, neutralize the basic waste with a mild acid (e.g., acetic acid) to a pH between 6.0 and 8.0.[2]

  • Disposal: Dispose of the collected (and potentially neutralized) waste through your institution's EHS office.

Logical Flow for this compound Waste Disposal

G cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Treatment and Collection cluster_3 Final Disposal start This compound Waste Generated solid_waste Solid Waste (Unused Reagent, Contaminated PPE) start->solid_waste Is it solid? liquid_waste Liquid Waste (Reaction Solvents) start->liquid_waste Is it a solvent mixture? deprotection_waste Deprotection Waste (Acidic/Basic Solutions) start->deprotection_waste Is it from deprotection? deactivation Deactivate with 5% NaHCO3 (min. 24 hours) solid_waste->deactivation collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_deprotection Collect in Separate Labeled Hazardous Waste Containers deprotection_waste->collect_deprotection deactivation->collect_liquid Transfer hydrolyzed solution ehs_disposal Dispose via Institutional EHS Office collect_liquid->ehs_disposal collect_deprotection->ehs_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling DMTr-TNA-C(Bz)-amidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like DMTr-TNA-C(Bz)-amidite. This guide provides immediate, essential information on the personal protective equipment (PPE), operational protocols, and disposal plans necessary for the safe handling of this compound.

This compound is a phosphoramidite (B1245037) used in oligonucleotide synthesis. Like other phosphoramidites, it is sensitive to moisture and air, and its handling requires specific precautions to ensure both the integrity of the chemical and the safety of laboratory personnel. The known GHS hazard statements for this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications & Rationale
Hands Nitrile GlovesChemical-resistant. Double-gloving is recommended to prevent exposure during handling and in case of a spill.
Eyes & Face Safety Goggles with Side Shields or Face ShieldProtects against splashes and airborne particles that can cause serious eye irritation. A face shield offers broader protection.
Body Laboratory CoatProvides a barrier against accidental spills and contact with the skin.
Respiratory Fume Hood or RespiratorAll handling of the solid and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. For spill cleanup outside of a fume hood, a respirator may be necessary.
Feet Closed-toe ShoesProtects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Due to its sensitivity to air and moisture, this compound must be handled under an inert atmosphere (e.g., argon or nitrogen).

1. Preparation of Glassware and Reagents:

  • Thoroughly dry all glassware in an oven at a minimum of 125°C overnight and cool under a stream of inert gas or in a desiccator immediately before use.

  • Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

2. Handling the Solid Compound:

  • All manipulations of the solid phosphoramidite should be performed in a glove box or using Schlenk line techniques under an inert atmosphere.

  • If weighing the solid, do so in a tared, sealed container inside the glove box.

3. Dissolution and Transfer:

  • Dissolve the this compound in the appropriate anhydrous solvent (e.g., acetonitrile) inside the glove box or under a positive pressure of inert gas.

  • Use a dry, inert gas-flushed syringe with a long needle to transfer the solution.

  • To prevent contamination, never draw liquid into a syringe that has not been properly purged with inert gas.

Workflow for Handling Air- and Moisture-Sensitive Reagents:

Handling Air- and Moisture-Sensitive Reagents cluster_prep Preparation cluster_handle Handling Solid cluster_dissolve Dissolution cluster_transfer Transfer prep Preparation handle Handling Solid dissolve Dissolution transfer Transfer use Use in Reaction dry_glass Dry Glassware in Oven cool_inert Cool Under Inert Gas dry_glass->cool_inert glove_box Work in Glove Box cool_inert->glove_box anhydrous_solvent Use Anhydrous Solvent dissolve_inert Dissolve Under Inert Gas anhydrous_solvent->dissolve_inert weigh_sealed Weigh in Sealed Container glove_box->weigh_sealed weigh_sealed->dissolve_inert purge_syringe Purge Syringe with Inert Gas dissolve_inert->purge_syringe transfer_solution Transfer Solution purge_syringe->transfer_solution transfer_solution->use

Caption: Workflow for handling air- and moisture-sensitive reagents.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

1. Quenching of Unused Reagent:

  • Small amounts of unused phosphoramidite solution should be quenched before disposal.

  • In a fume hood, slowly add the phosphoramidite solution to a stirred, cooled (ice bath) solution of a weak acid, such as isopropyl alcohol.

  • Once the reaction is complete (bubbling ceases), the solution can be treated as a standard organic solvent waste.

2. Disposal of Contaminated Materials:

  • Solid waste, such as gloves, paper towels, and pipette tips contaminated with this compound, should be collected in a designated, sealed hazardous waste container.

  • Rinse contaminated glassware with a suitable organic solvent in a fume hood. The rinsate should be collected as hazardous waste.

3. Decontamination of Equipment:

  • Wipe down surfaces and equipment that may have come into contact with the chemical using a cloth dampened with a suitable solvent, followed by a soap and water wash. All cleaning materials should be disposed of as hazardous waste.

Logical Relationship for Waste Disposal:

Disposal of this compound Waste waste This compound Waste unused_reagent Unused Reagent Solution waste->unused_reagent solid_waste Contaminated Solid Waste waste->solid_waste glassware Contaminated Glassware waste->glassware quench Quench with Weak Acid unused_reagent->quench collect_solid Collect in Sealed Container solid_waste->collect_solid rinse_glassware Rinse with Solvent glassware->rinse_glassware organic_waste Dispose as Organic Waste quench->organic_waste hazardous_waste Dispose as Hazardous Waste collect_solid->hazardous_waste rinse_glassware->hazardous_waste

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and effective use of this compound in their work. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。